2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92373. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHZNSUOHCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044908, DTXSID301263004 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3010-96-6, 2694-23-7, 3039-96-1 | |
| Record name | Tetramethyl-1,3-cyclobutanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3010-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD): Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), a saturated aliphatic diol, is a critical monomer in the synthesis of advanced polymeric materials and a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the fundamental properties of TMCD, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis and the separation of its isomers. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Core Properties
This compound, with the CAS Number 3010-96-6, is a white crystalline solid.[1][2] It exists as a mixture of cis and trans isomers, which exhibit distinct physical properties.[1] The rigid and sterically hindered cyclobutane (B1203170) ring imparts unique characteristics to polymers derived from it, such as enhanced thermal stability and impact resistance.[3]
Physicochemical Properties
The fundamental physicochemical properties of TMCD are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 126-134 °C (mixture of isomers) | [1] |
| Boiling Point | 210-215 °C | [2] |
| Density | 1.017 g/cm³ | [2] |
| Flash Point | 125 °F (51.7 °C) | [2] |
| Water Solubility | 61 g/L at 20 °C | [2] |
| LogP | 1.6 at 22.6 °C | [5] |
Isomer-Specific Properties
The cis and trans isomers of TMCD have distinct melting points and ring conformations. The separation of these isomers is crucial for specific applications, as their stereochemistry influences the properties of resulting polymers.
| Isomer | Melting Point (°C) | Ring Conformation | Reference(s) |
| cis-TMCD | ~163 | Non-planar | [1][6] |
| trans-TMCD | ~148 | Planar (dihedral angle of 0°) | [1][6] |
Synthesis Workflow
The industrial synthesis of TMCD is a multi-step process that begins with isobutyric anhydride (B1165640). The workflow involves the formation of a ketene (B1206846), its dimerization, and subsequent hydrogenation.
Experimental Protocols
The following protocols are derived from patent literature and provide a general methodology for the synthesis and separation of TMCD isomers. Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.
Synthesis of this compound (Mixture of Isomers)
This process involves three main stages: pyrolysis, dimerization, and hydrogenation.[1]
Stage 1: Pyrolysis of Isobutyric Anhydride to Dimethylketene
-
Objective: To thermally crack isobutyric anhydride to produce dimethylketene.
-
Apparatus: A pyrolysis furnace equipped with a feeding system for the liquid anhydride and a means to collect the gaseous ketene product.
-
Procedure:
-
Heat the pyrolysis zone to a temperature between 350 °C and 600 °C.
-
Introduce isobutyric anhydride into the heated zone. The residence time is typically short, on the order of seconds.
-
The resulting dimethylketene is a reactive gas and is immediately carried to the next stage.
-
Stage 2: Dimerization of Dimethylketene
-
Objective: To dimerize the gaseous dimethylketene to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
-
Procedure:
-
The dimethylketene gas spontaneously dimerizes upon cooling. This is often carried out in a suitable solvent to manage the reaction heat and facilitate handling.
-
The resulting product is 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a solid.
-
Stage 3: Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
-
Objective: To reduce the diketone to the corresponding diol.
-
Apparatus: A high-pressure hydrogenation reactor.
-
Materials:
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Ruthenium, Nickel, or Rhodium on a support)[1]
-
Solvent (e.g., an alcohol or hydrocarbon)
-
-
Procedure:
-
Charge the reactor with 2,2,4,4-tetramethyl-1,3-cyclobutanedione, solvent, and the hydrogenation catalyst.
-
Pressurize the reactor with hydrogen to a pressure typically ranging from 2.0 to 8.0 MPa.[7]
-
Heat the reaction mixture to a temperature between 140 °C and 200 °C with agitation.[7]
-
Monitor the reaction progress by hydrogen uptake.
-
Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The resulting solution contains a mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. The product can be isolated by crystallization or solvent evaporation.
-
Separation of cis and trans Isomers
A common method for separating the isomers involves the formation of diesters, followed by fractional crystallization.[6]
Step 1: Esterification of the Diol Mixture
-
Objective: To convert the diol mixture into their corresponding diesters (e.g., diformates or diacetates).
-
Procedure:
-
React the TMCD isomer mixture with an esterifying agent such as acetic anhydride or formic acid.[6]
-
The reaction conditions will depend on the chosen reagent.
-
Step 2: Fractional Crystallization of the Diesters
-
Objective: To separate the solid trans-diester from the liquid cis-diester.
-
Procedure:
-
The diacetate or diformate of trans-TMCD is typically a solid at room temperature, while the corresponding cis-diester is a liquid.[6]
-
Allow the reaction mixture to stand at room temperature to crystallize the trans-diester.
-
Separate the solid trans-diester by filtration. The liquid filtrate is enriched in the cis-diester.
-
Step 3: Hydrolysis of the Separated Diesters
-
Objective: To hydrolyze the separated diesters back to the pure diol isomers.
-
Procedure:
Spectral Data
The following tables summarize the key spectral data for TMCD. This information is crucial for the identification and characterization of the compound.
NMR Spectroscopy
| Nucleus | Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H-NMR | Mixture | 3.286, 3.146 | - | CH-OH | [8] |
| 0.982, 0.904, 0.835 | - | CH₃ | [8] | ||
| ¹³C-NMR | cis | - | - | - | [9] |
| trans | - | - | - | [10] |
Note: Specific peak assignments for the individual isomers from publicly available spectra are limited. The provided ¹H-NMR data is for a mixture of isomers.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400 | O-H stretch (strong, broad) | |
| ~2960 | C-H stretch (aliphatic) | |
| ~1470 | C-H bend (methyl) | |
| ~1370 | C-H bend (gem-dimethyl) | |
| ~1050 | C-O stretch (secondary alcohol) |
Mass Spectrometry
| m/z | Interpretation | Reference(s) |
| 144 | Molecular ion [M]⁺ | [11] |
| 126 | [M - H₂O]⁺ | [11] |
| 70 | C₅H₁₀⁺ (from retro-Diels-Alder fragmentation) | |
| 57 | C₄H₉⁺ (tert-butyl cation) | [11] |
Safety and Handling
This compound is a flammable solid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Drug Development and Research
While TMCD is primarily used in the polymer industry, its rigid, well-defined stereochemistry makes it an interesting scaffold for medicinal chemistry and drug design. The diol functionality allows for further chemical modifications to create diverse libraries of compounds. Its use as a replacement for bisphenol A (BPA) in some applications also highlights its potential for developing biocompatible materials.[1]
Conclusion
This compound is a compound with unique structural features that translate into valuable properties for material science and organic synthesis. This guide has provided a detailed overview of its fundamental characteristics, a clear representation of its synthesis pathway, and a compilation of experimental methodologies and spectral data to aid researchers in their work with this versatile diol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | 3010-96-6 [chemicalbook.com]
- 4. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 6. CN105732329A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 7. This compound(3010-96-6) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), also known as CBDO, is a unique aliphatic diol that has garnered significant interest in polymer chemistry and material science. Its rigid and sterically hindered cyclobutane (B1203170) core imparts exceptional thermal stability, hydrolytic resistance, and optical clarity to polymers derived from it. These properties make it a valuable monomer in the synthesis of high-performance polyesters, polycarbonates, and other polymeric materials, often serving as a replacement for bisphenol A (BPA). This technical guide provides a comprehensive overview of the core physicochemical characteristics of TMCD, detailed experimental protocols for their determination, and a summary of its synthesis and purification.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] It exists as a mixture of cis and trans isomers, which have distinct physical properties.[2] The ratio of these isomers can influence the properties of the final polymers.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆O₂ | [1] |
| Molar Mass | 144.21 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 126-134 °C (mixture of isomers) | [2] |
| Boiling Point | 210-215 °C | [2] |
| Density | 1.017 g/cm³ | [3] |
| Flash Point | 125 °F (51.7 °C) | [2] |
| Water Solubility | 61 g/L at 20 °C | [3] |
| Solubility | Soluble in methanol (B129727) and other organic solvents. | [3] |
Synthesis of this compound
The industrial synthesis of TMCD is a two-step process that begins with the dimerization of dimethylketene (B1620107), which is typically generated from isobutyric anhydride (B1165640) or isobutyryl chloride. The resulting 2,2,4,4-tetramethyl-1,3-cyclobutanedione is then hydrogenated to yield the final diol product.[2]
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione
A detailed laboratory-scale synthesis involves the dehydrohalogenation of isobutyryl chloride with a tertiary amine like triethylamine (B128534) to generate dimethylketene in situ, which then dimerizes.[4]
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., diethyl ether)
-
Reaction flask with a dropping funnel and condenser
-
Stirring apparatus
Procedure:
-
A solution of isobutyryl chloride in the anhydrous solvent is placed in the reaction flask.
-
The flask is cooled in an ice bath.
-
A solution of triethylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which can be purified by crystallization or sublimation.[4]
Hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione
The diketone is reduced to the diol via catalytic hydrogenation. The choice of catalyst can influence the cis/trans isomer ratio of the product.[2]
Materials:
-
2,2,4,4-tetramethyl-1,3-cyclobutanedione
-
Hydrogenation catalyst (e.g., Ruthenium on carbon (Ru/C), Raney Nickel, or Rhodium)
-
Solvent (e.g., ethanol, isopropanol)
-
High-pressure hydrogenation apparatus (autoclave)
Procedure:
-
The diketone and the catalyst are placed in the autoclave with the solvent.
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The vessel is pressurized with hydrogen to the desired pressure and heated to the reaction temperature.
-
The reaction mixture is stirred vigorously for a set period until the reaction is complete (monitored by techniques like GC).
-
After cooling and venting the hydrogen, the catalyst is removed by filtration.
-
The solvent is evaporated to yield the crude TMCD, which is a mixture of cis and trans isomers.
Purification by Crystallization
The crude TMCD can be purified and the isomers can be separated to some extent by crystallization from a suitable solvent.[5]
Caption: General workflow for the purification of TMCD by crystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of TMCD shows distinct signals for the methyl protons and the methine protons of the cyclobutane ring. The chemical shifts and coupling patterns can be used to differentiate between the cis and trans isomers. For the mixed isomers, typical signals appear around δ 0.8-1.0 ppm for the methyl groups and δ 3.1-4.6 ppm for the CH-OH protons.[6]
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Key signals include those for the methyl carbons, the quaternary carbons, and the carbons bearing the hydroxyl groups. The chemical shifts for the cis and trans isomers are slightly different, allowing for their identification and quantification in a mixture.[7]
Infrared (IR) Spectroscopy
The IR spectrum of TMCD is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Other significant peaks include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[8]
Mass Spectrometry (MS)
The mass spectrum of TMCD typically does not show a strong molecular ion peak (m/z 144) due to facile fragmentation. Common fragments observed result from the loss of water, methyl groups, and cleavage of the cyclobutane ring.[1]
Characterization of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of the cis and trans isomers of TMCD. The isomers can be separated on a suitable GC column, and their mass spectra can be used for confirmation.
Caption: Workflow for the analysis of TMCD isomers using GC-MS.
Conclusion
This compound is a key building block for advanced polymers with desirable properties. A thorough understanding of its physicochemical characteristics, synthesis, and purification is crucial for researchers and professionals in the fields of polymer chemistry, materials science, and drug delivery, where TMCD-based polymers are finding increasing applications. The experimental protocols and characterization data provided in this guide serve as a valuable resource for the effective utilization of this versatile diol.
References
- 1. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- (CAS 3010-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]
- 5. US9145346B1 - Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization - Google Patents [patents.google.com]
- 6. This compound(3010-96-6) 1H NMR [m.chemicalbook.com]
- 7. This compound(3010-96-6) 13C NMR [m.chemicalbook.com]
- 8. This compound(3010-96-6) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomerism of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a versatile aliphatic diol. The document details the synthesis of the isomer mixture, methods for the separation of the individual cis and trans isomers, their distinct physical and spectral properties, and explores their current applications and future potential, particularly in the context of materials science and the broader field of medicinal chemistry.
Introduction
This compound (CBDO) is a unique cycloaliphatic diol characterized by a rigid cyclobutane (B1203170) core substituted with four methyl groups and two hydroxyl groups. The spatial arrangement of these hydroxyl groups gives rise to two distinct stereoisomers: cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. These isomers exhibit significantly different physical properties and can impart unique characteristics to polymers and other molecules into which they are incorporated. While CBDO has found a primary application as a monomer in the polymer industry, particularly as a replacement for bisphenol A (BPA), its rigid three-dimensional structure also presents intriguing possibilities for its use as a scaffold in medicinal chemistry and drug design.[1][2][3] This guide will delve into the technical details of CBDO isomerism, providing researchers with the necessary information for its synthesis, separation, and characterization, and will discuss its potential in the realm of drug development.
Synthesis of this compound Isomers
The industrial synthesis of this compound is a two-step process that begins with the dimerization of dimethylketene (B1620107) to form the intermediate 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). This is followed by the catalytic hydrogenation of the diketone to yield a mixture of the cis and trans diol isomers.[4]
Experimental Protocol: Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK)
The precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is synthesized via the dimerization of dimethylketene. Dimethylketene is typically generated in situ from isobutyric anhydride or isobutyryl chloride.
Materials:
-
Isobutyryl chloride
-
Anhydrous ether
Procedure:
-
A solution of isobutyryl chloride in anhydrous ether is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.
-
Triethylamine is added dropwise to the stirred solution at a controlled rate to maintain a gentle reflux.
-
The reaction mixture is stirred for several hours at room temperature after the addition is complete.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The ethereal solution is washed with dilute hydrochloric acid and then with water.
-
The ether layer is dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation to yield crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which can be further purified by recrystallization or sublimation.
Experimental Protocol: Hydrogenation of CBDK to a Mixture of CBDO Isomers
The hydrogenation of the diketone intermediate yields a mixture of cis and trans CBDO. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.
Materials:
-
2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK)
-
Solvent (e.g., isopropanol, ethanol)
-
Hydrogenation catalyst (e.g., Ruthenium on carbon (Ru/C), Nickel, or a mixed copper oxide/zinc oxide/aluminum oxide/chromium oxide catalyst)
-
Hydrogen gas
Procedure:
-
The CBDK is dissolved in a suitable solvent in a high-pressure autoclave.
-
The hydrogenation catalyst is added to the solution.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2.0-8.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 140-200 °C) and stirred.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude mixture of cis and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers of CBDO can be achieved by exploiting the differences in the physical properties of their diester derivatives. A common method involves the esterification of the diol mixture with a low molecular weight carboxylic acid, such as formic or acetic acid.
Experimental Protocol: Separation of Isomers via Diformate Esters
This protocol is based on the principle that the diformate of the trans isomer is a solid at room temperature, while the cis isomer's diformate is a liquid.[5]
Materials:
-
Mixture of cis and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol
-
Formic acid
-
Methanol
Procedure:
Part 1: Esterification
-
The mixture of CBDO isomers is reacted with an excess of formic acid.
-
The reaction mixture is heated to drive the esterification to completion.
-
After the reaction, the excess formic acid is removed, leaving a mixture of the cis and trans diformate esters.
Part 2: Separation of Diesters
-
The mixture of diformate esters is allowed to stand at room temperature. The trans-diformate will crystallize as a solid.
-
The solid trans-diformate is separated from the liquid cis-diformate by filtration.
-
The solid trans-diformate can be further purified by recrystallization.
Part 3: Hydrolysis to Pure Isomers
-
The purified solid trans-diformate is subjected to methanolysis (hydrolysis with methanol) to yield pure trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.
-
The liquid cis-diformate is separately hydrolyzed using the same methanolysis procedure to yield a diol mixture enriched in the cis isomer.
-
The cis-enriched diol can be further purified by fractional recrystallization from a suitable solvent like toluene to obtain pure cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol.[5]
Physicochemical Properties of Cis and Trans Isomers
The cis and trans isomers of this compound exhibit distinct physical properties, which are summarized in the table below. The key difference lies in the geometry of the cyclobutane ring; the cis isomer has a non-planar (puckered) ring, while the trans isomer has a planar ring structure.
| Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Mixture (approx. 50/50) |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molar Mass ( g/mol ) | 144.21 | 144.21 | 144.21 |
| Appearance | White crystalline solid | White crystalline solid | White crystalline powder |
| Melting Point (°C) | 162.5 - 163 | 147 - 148 | 126 - 134[4] |
| Boiling Point (°C) | - | - | 210 - 215[4] |
| Water Solubility | - | - | 61 g/L at 20°C |
| Solubility | - | - | Soluble in methanol |
Spectroscopic Characterization
The distinct stereochemistry of the cis and trans isomers leads to differences in their spectroscopic signatures, which can be used for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to show differences in the chemical shifts and coupling constants of the methine protons (CH-OH) due to their different spatial orientations.
¹³C NMR: The carbon NMR spectra also reflect the isomeric differences. For the trans isomer, the reported ¹³C NMR chemical shifts are approximately:
-
C-OH: ~70 ppm
-
C(CH₃)₂: ~35 ppm
-
CH₃: ~25 ppm and ~20 ppm
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two isomers, reflecting the variations in their molecular symmetry and vibrational modes.
Applications and Future Prospects
Polymer Science
The primary application of this compound is as a monomer in the synthesis of polyesters.[4] Its rigid cyclobutane structure imparts high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties to the resulting polymers. These CBDO-based polyesters are often used as a BPA-free alternative in various applications, including food and beverage containers, medical devices, and electronic components.
Potential in Drug Development and Medicinal Chemistry
While direct applications of this compound in drug development are not widely reported, the rigid cyclobutane scaffold is of significant interest in medicinal chemistry.[2][3]
Scaffold for Bioactive Molecules: The constrained conformation of the cyclobutane ring can be advantageous in drug design.[2][3] By incorporating a rigid scaffold like CBDO, the conformational flexibility of a molecule can be reduced, which can lead to:
-
Increased Potency and Selectivity: A more rigid molecule can fit more precisely into the binding site of a biological target, leading to stronger and more specific interactions.[2]
-
Improved Pharmacokinetic Properties: The introduction of a rigid, sp³-rich scaffold can enhance metabolic stability and modify lipophilicity, which are crucial pharmacokinetic parameters.[2]
Linker in Complex Molecules: The diol functionality of CBDO allows it to be used as a linker to connect two other molecular fragments. The rigid nature of the cyclobutane core would ensure a fixed spatial relationship between the connected moieties, which can be critical for their biological activity.
Although specific examples of CBDO derivatives with demonstrated pharmacological activity are scarce in the current literature, the unique structural features of this diol make it an attractive building block for the synthesis of novel, three-dimensionally complex molecules for screening in drug discovery programs. Further research into the derivatization of cis- and trans-CBDO and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
Spectroscopic Analysis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), a unique aliphatic diol notable for its rigid cyclobutane (B1203170) core. TMCD is produced as a mixture of cis and trans isomers, the ratio of which can significantly influence the properties of resulting polymers.[1] A thorough understanding of its spectroscopic characteristics is therefore essential for its application in materials science and drug development.
Molecular Structure and Isomerism
This compound consists of a four-membered carbon ring substituted with four methyl groups and two hydroxyl groups. The relative orientation of the hydroxyl groups gives rise to cis and trans isomers, each with distinct spectroscopic properties.
References
An In-depth Technical Guide to the Thermal Decomposition of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is a sterically hindered cycloaliphatic diol increasingly utilized in the synthesis of specialty polymers, conferring enhanced thermal stability, hydrolytic resistance, and mechanical properties to the resulting materials. Understanding its thermal decomposition behavior is paramount for defining processing limits, predicting material lifetime, and ensuring product safety and stability. This technical guide provides a comprehensive overview of the predicted thermal decomposition pathways of TMCD, outlines detailed experimental protocols for its analysis, and presents a framework for the systematic collection and interpretation of decomposition data. Due to a lack of specific experimental studies on the thermal decomposition of neat TMCD in the public domain, this guide leverages established principles of organic chemistry and data from analogous structures to propose the most probable decomposition mechanisms and products.
Introduction
This compound, a key monomer in the production of advanced polyesters and other polymers, is known for imparting exceptional durability. The inherent strain of the cyclobutane (B1203170) ring, coupled with the steric hindrance from the gem-dimethyl groups, suggests that its thermal decomposition is a complex process. This guide serves as a foundational resource for researchers investigating the thermal degradation of TMCD, providing both a theoretical framework and practical experimental guidance.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is hypothesized to proceed through several key pathways, primarily involving ring-opening reactions and subsequent fragmentations. The strained cyclobutane ring is the most likely point of initial bond scission under thermal stress.
Pathway 1: Cycloreversion
The most direct thermal decomposition pathway for a cyclobutane ring is a [2+2] cycloreversion. For TMCD, this would lead to the formation of isobutylene (B52900) and other potential C4 fragments.
Navigating the Solubility Landscape of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) in various organic solvents. Understanding the solubility of TMCD, a key building block in the synthesis of novel polymers and pharmaceutical intermediates, is critical for process development, formulation design, and crystallization optimization. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent's polarity, hydrogen bonding capacity, and the temperature of the system. A comprehensive search of scientific literature and patent databases has yielded valuable, albeit sometimes relative, solubility data. The following table summarizes the solubility of TMCD in a range of organic solvents. It is important to note that a significant portion of the publicly available quantitative data comes from patent literature, where solubility is often expressed as a relative weight percent to facilitate comparison for crystallization processes.
| Solvent System | Temperature (°C) | Solubility (Relative wt %) | Isomer Ratio (cis:trans) |
| Alcohols | |||
| Methanol | 49.8 | 100 | Not Specified |
| Methanol | 25.0 | 38.6 | Not Specified |
| Methanol | 5.0 | 11.4 | Not Specified |
| Ethanol | 54.9 | 100 | Not Specified |
| Ethanol | 25.0 | 25.9 | Not Specified |
| Ethanol | 5.0 | 6.5 | Not Specified |
| Isopropanol | 72.2 | 100 | Not Specified |
| Isopropanol | 25.0 | 9.9 | Not Specified |
| Isopropanol | 5.0 | 2.5 | Not Specified |
| Ketones | |||
| Acetone | Not Specified | Soluble | Not Specified |
| Esters | |||
| Ethyl Acetate | 70.1 | 100 | Not Specified |
| Ethyl Acetate | 25.0 | 13.5 | Not Specified |
| Ethyl Acetate | 5.0 | 4.1 | Not Specified |
| Aromatic Hydrocarbons | |||
| Toluene | 91.9 | 100 | Not Specified |
| Toluene | 25.0 | 4.8 | Not Specified |
| Toluene | 5.0 | 1.4 | Not Specified |
| Ethers | |||
| Tetrahydrofuran (THF) | Not Specified | Likely Soluble | Not Specified |
| Halogenated Hydrocarbons | |||
| Dichloromethane | Not Specified | Likely Soluble | Not Specified |
Note: The relative weight percent data is sourced from patent US9145346B1 and represents the saturated concentration of the isomer at a given temperature relative to the saturated concentration at the highest temperature reported for that solvent. "Likely Soluble" indicates solvents in which TMCD is expected to have good solubility based on general chemical principles, though specific quantitative data was not found.
Experimental Protocol for Solubility Determination
A standardized and accurate method for determining the solubility of TMCD is crucial for reproducible research and process scale-up. The isothermal shake-flask method is a widely accepted and reliable technique for generating equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance (± 0.1 mg)
-
Screw-capped glass vials
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of TMCD to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time for a specific solvent system.
-
-
Sample Collection and Preparation:
-
After equilibration, cease shaking and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Concentration Analysis:
-
Analyze the concentration of TMCD in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).
-
Prepare a calibration curve using standard solutions of TMCD of known concentrations in the same solvent.
-
Calculate the concentration of TMCD in the original saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).
-
Report the temperature at which the solubility was determined.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for processes involving TMCD, such as reaction, crystallization, or formulation, is a critical step. The following diagram illustrates a logical workflow for making an informed solvent choice.
Caption: A logical workflow for selecting an optimal solvent for TMCD.
discovery and history of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
An In-depth Technical Guide on the Discovery and History of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Introduction
This compound (CBDO) is a unique aliphatic diol that has garnered significant attention in the polymer industry as a monomer for high-performance polyesters. Its rigid and sterically hindered cyclobutane (B1203170) core imparts exceptional thermal and hydrolytic stability, as well as enhanced durability to the polymers in which it is incorporated. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the synthesis and purification of CBDO, with a focus on the scientific and technological advancements that have shaped its industrial production.
Early Discovery and Synthesis
The first documented synthesis of this compound can be traced back to the Ph.D. thesis of Leon L. Miller at Cornell University in 1937. His work focused on the derivatives of dimethylketene (B1620107). The foundational synthesis route involves a two-step process: the dimerization of dimethylketene to produce 2,2,4,4-tetramethyl-1,3-cyclobutanedione, followed by the hydrogenation of this diketone to yield CBDO.[1] This fundamental pathway remains the basis for modern industrial production.
The synthesis begins with the generation of dimethylketene, typically through the pyrolysis of isobutyric anhydride (B1165640).[1] The highly reactive dimethylketene then spontaneously dimerizes to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1]
The subsequent hydrogenation of the diketone is a critical step that yields this compound as a mixture of cis and trans isomers.[1] Early studies utilized catalysts such as nickel for this reduction.
Key Developments in Industrial Production and Purification
The industrial-scale production and purification of CBDO have been significantly advanced by research and patent developments, most notably by Eastman Chemical Company. A major challenge in the production of CBDO is the efficient and controlled synthesis and the separation of the cis and trans isomers, as their ratio can significantly impact the properties of the final polymers.
A pivotal development in the history of CBDO was the method for separating its isomers, described in a 1966 patent by J. C. Martin and E. U. Elam of Eastman Kodak (now Eastman Chemical). This patent detailed a process for the separation of the cis and trans isomers, a crucial step for producing polymers with consistent and predictable properties.
Subsequent patents from Eastman Chemical have focused on optimizing the entire production process, from the pyrolysis of isobutyric anhydride to the final purification of CBDO. These innovations have aimed to improve yield, efficiency, and the control of the isomer ratio. For instance, various patents describe the use of different hydrogenation catalysts and conditions to influence the cis/trans ratio of the final product.
Physicochemical Properties of CBDO Isomers
The cis and trans isomers of this compound exhibit distinct physical and chemical properties, which are critical for their application in polymer synthesis. The C4 ring of the cis isomer is non-planar, with an average dihedral angle of 17.5° in the solid state, while the trans isomer has a dihedral angle of 0°.[1]
| Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Mixture of Isomers |
| Melting Point (°C) | 126-129[2] | - | 126-129[3][4] |
| Boiling Point (°C) | 210-215[2] | - | 210-215[3][5] |
| Water Solubility | Data not readily available | Data not readily available | 61 g/L at 20°C[6] |
| Molecular Formula | C₈H₁₆O₂[2] | C₈H₁₆O₂ | C₈H₁₆O₂[1] |
| Molar Mass ( g/mol ) | 144.21[7] | 144.21 | 144.21[7] |
Experimental Protocols
General Synthesis of this compound
The following provides a generalized experimental protocol based on the historical and industrial synthesis methods.
Step 1: Dimerization of Dimethylketene
-
Generation of Dimethylketene: Isobutyric anhydride is subjected to pyrolysis at elevated temperatures to yield dimethylketene.
-
Dimerization: The gaseous dimethylketene is then passed through a condenser and collected in a reaction vessel where it spontaneously dimerizes to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The reaction is typically carried out in a suitable solvent.
Step 2: Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
-
Reaction Setup: 2,2,4,4-tetramethyl-1,3-cyclobutanedione is dissolved in a suitable solvent, such as a lower alcohol, in a high-pressure autoclave.
-
Catalyst Addition: A hydrogenation catalyst (e.g., nickel, ruthenium, or rhodium on a support) is added to the solution.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred for a specified period to effect the reduction of the diketone to the diol.
-
Workup: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.
Step 3: Isomer Separation (Conceptual based on Martin and Elam Patent)
-
Esterification: The mixture of CBDO isomers is reacted with an esterifying agent to form the corresponding diesters.
-
Fractional Crystallization: The diester mixture is then subjected to fractional crystallization. The difference in the physical properties of the cis and trans diesters allows for their separation.
-
Hydrolysis: The separated diesters are then hydrolyzed back to the pure cis and trans isomers of this compound.
Visualizations
Caption: General Synthesis Workflow of CBDO.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 3010-96-6 [chemicalbook.com]
- 4. This compound | CAS#:3010-96-6 | Chemsrc [chemsrc.com]
- 5. This compound Cas 3010-96-6 Boiling Point: 210-215a A C(lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]
- 6. chembk.com [chembk.com]
- 7. This compound (mixture of isomers) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
The Efficacy and Safety of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) as a Bisphenol A Replacement: A Technical Guide
Introduction
In the ongoing search for safer alternatives to Bisphenol A (BPA), a well-documented endocrine disruptor, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) has emerged as a leading candidate for the synthesis of high-performance polyesters.[1][2] BPA's structural similarity to estrogen allows it to interfere with hormonal signaling pathways, raising significant health concerns.[3][4] TMCD, an aliphatic diol, offers a rigid cyclobutyl structure that imparts excellent thermal stability, mechanical strength, and clarity to polymers without the phenolic moiety associated with BPA's estrogenic activity.[5][6] This technical guide provides an in-depth analysis of TMCD, covering its synthesis, polymerization into copolyesters, comparative performance against BPA-based polycarbonates, and a detailed toxicological profile, with a focus on its lack of endocrine-disrupting activity.
Synthesis and Polymerization
Synthesis of TMCD Monomer
The industrial synthesis of TMCD is a multi-step process that begins with isobutyric acid or its anhydride (B1165640). The process is valued for its high yields, which can be up to 98%.[7]
The general synthetic pathway involves:
-
Ketene Formation: Pyrolysis of isobutyric anhydride produces dimethylketene (B1620107).
-
Dimerization: The highly reactive dimethylketene spontaneously dimerizes to form a cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
-
Hydrogenation: The diketone is then catalytically hydrogenated to yield the final TMCD diol. This step typically uses ruthenium, nickel, or rhodium catalysts and produces a mixture of cis and trans isomers.[7]
Synthesis of TMCD-Based Copolyesters
TMCD is a key monomer in a new generation of copolyesters, most notably the Tritan™ family of products. It is typically copolymerized with other diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), and dicarboxylic acids like terephthalic acid (TPA), often supplied as dimethyl terephthalate (B1205515) (DMT).[6] The melt polymerization process is standard.
Performance Characteristics: TMCD Copolyester vs. BPA Polycarbonate
Polymers derived from TMCD exhibit a unique combination of properties that make them highly competitive with, and often superior to, BPA-based polycarbonates. They are noted for their toughness, clarity, and chemical and heat resistance.[8][9]
Mechanical and Thermal Properties
The rigid cycloaliphatic structure of TMCD contributes to high glass transition temperatures (Tg) and impact strength in the resulting copolyesters.
| Property | TMCD Copolyester (e.g., Tritan™ TX1001/TX2001) | BPA Polycarbonate (General Purpose) | Test Method |
| Specific Gravity | 1.17 - 1.18 | ~1.20 | ASTM D792 |
| Tensile Strength at Yield | 44 MPa | 60 - 65 MPa | ASTM D638 |
| Tensile Strength at Break | 53 MPa | ~65 MPa | ASTM D638 |
| Flexural Modulus | 1.59 GPa | 2.2 - 2.4 GPa | ASTM D790 |
| Notched Izod Impact Strength | 650 - 980 J/m | ~930 J/m | ASTM D256 |
| Deflection Temp. at 0.455 MPa | 109 °C | ~140 °C | ASTM D648 |
| Light Transmittance | 92% | ~90% | ASTM D1003 |
| (Data compiled from multiple sources[2][8][9][10]) |
Chemical Resistance and Hydrolytic Stability
A key advantage of TMCD-based copolyesters is their superior chemical resistance and hydrolytic stability compared to polycarbonate. This makes them more durable in applications requiring repeated cleaning with aggressive detergents or exposure to various chemicals, a common requirement in medical and laboratory settings.[2][8] Polycarbonate is more susceptible to crazing and degradation upon exposure to certain cleaning agents and lipids.
Toxicological Profile and Endocrine Activity Assessment
The primary driver for replacing BPA is to eliminate potential endocrine-disrupting effects. Extensive testing has been conducted on TMCD and its derivative copolyesters (Tritan™) to assess their safety profile.
General Toxicity
TMCD is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[11] No significant state or federal hazardous substance listings have been reported for TMCD.[12]
| Endpoint | Result | Species |
| Acute Oral LD50 | ~1500 mg/kg bw | Rat (female) |
| Acute Dermal LD50 | >2000 mg/kg bw | Rat (male/female) |
| (Data compiled from Safety Data Sheet[13]) |
Assessment of Endocrine Activity
A comprehensive battery of tests, performed by independent third-party laboratories, has consistently shown that TMCD and copolyesters made from it are free of estrogenic and androgenic activity.[1][5][6][14] This contrasts sharply with BPA, which is a known estrogen mimic.
Key Findings:
-
Structural Analysis (QSAR): Computer modeling shows that TMCD lacks the phenolic structural features typically associated with estrogen receptor binding.[5]
-
In Vitro Assays: Receptor transactivation assays using yeast and mammalian cells on both the monomers (TMCD, DMT, CHDM) and extracts from the final polymer showed no estrogenic or androgenic activity.[6][14]
-
In Vivo Assays: The definitive uterotrophic bioassay in rodents, which is part of the EPA's Endocrine Disruptor Screening Program, revealed no evidence of estrogen-related effects at any dose level for the TMCD-related monomers.[3][14]
BPA's Estrogenic Signaling Pathway
BPA exerts its endocrine-disrupting effects primarily by binding to estrogen receptors (ERα and ERβ).[4] This interaction triggers two main pathways: a genomic pathway involving gene transcription in the nucleus, and a non-genomic pathway that activates rapid signaling cascades within the cytoplasm. TMCD does not initiate this cascade due to its inability to bind the estrogen receptor.
Migration Studies
The migration of monomers or other substances from food contact materials is a critical safety parameter. Studies reviewed by the European Food Safety Authority (EFSA) evaluated the migration from TMCD-based polyesters.
| Migrating Substance | Migration Level (into food simulants) |
| TMCD Monomer | Up to 2 µg/kg |
| Reaction Products | 1 to 40 µg/kg |
| Oligomers (containing TMCD) | Estimated ~10 µg/kg |
| (Data from EFSA Scientific Opinion[15]) |
The EFSA panel concluded that TMCD is not a safety concern for consumers when used as a co-monomer in polyesters at levels up to 35 mol% for contact with most food types.[15]
Experimental Protocols
The following are representative protocols for key assays used to evaluate endocrine activity and for the synthesis of TMCD-based polymers.
Protocol: Rodent Uterotrophic Bioassay (Adapted from OECD TG 440)
This in vivo assay is the gold standard for assessing estrogenic activity.[16] It measures the weight increase of the uterus in response to estrogenic compounds.
-
Animal Model: Use either immature female rats (weaned, prior to puberty) or young adult, ovariectomized female rats (allowing sufficient time for uterine regression). A minimum of 6 animals per group is required.[17]
-
Groups:
-
Vehicle Control (e.g., corn oil)
-
Positive Control (a known estrogen, e.g., 17α-ethinylestradiol)
-
Test Substance Groups (at least two dose levels of TMCD)
-
-
Administration: Administer the test substance or control daily for three consecutive days via oral gavage or subcutaneous injection.[17]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals. Record final body weights.
-
Uterine Dissection: Carefully dissect the uterus, trimming away fat and connective tissue. Blot the uterus to remove luminal fluid and record the "blotted" uterine weight.
-
Endpoint Analysis: Calculate the mean uterine weight for each group. A statistically significant increase in the uterine weight of a test group compared to the vehicle control group indicates a positive (estrogenic) response.[17]
Protocol: E-SCREEN (Estrogen Screen) Cell Proliferation Assay
This in vitro assay uses an estrogen-responsive human breast cancer cell line (MCF-7) to screen for estrogenic activity.[18]
-
Cell Culture: Culture MCF-7 cells in estrogen-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to establish a baseline state.
-
Seeding: Seed the cells at a low density in 96-well plates and allow them to attach.
-
Dosing: Expose the cells to a range of concentrations of the test substance (TMCD), a positive control (17β-estradiol), and a negative/vehicle control.
-
Incubation: Incubate the plates for a set period (e.g., 6 days) to allow for cell proliferation.
-
Quantification: At the end of the incubation, fix and stain the cells (e.g., with sulforhodamine B). Measure the absorbance, which is proportional to the cell number (biomass).
-
Endpoint Analysis: Compare the cell yield in the test substance wells to the negative and positive controls. A significant increase in cell proliferation relative to the negative control indicates estrogenic activity.[19]
Protocol: Melt Polycondensation of a TMCD Copolyester
This protocol is a representative example based on patent literature for synthesizing a copolyester from dimethyl terephthalate (DMT), TMCD, and a co-diol like ethylene (B1197577) glycol (EG).
-
Reactor Setup: Equip a one-liter reaction vessel with a nitrogen inlet, a mechanical stirrer, and a distillation column.
-
Charging Reactants: Charge the reactor with the monomers and catalysts. For example: 194.0 g (1.0 mol) DMT, 111.6 g (1.8 mol) EG, 28.8 g (0.20 mol) TMCD, and catalysts such as zinc acetate (B1210297) and dibutyltin (B87310) diacetate.
-
Stage 1 - Transesterification: Place the flask in a heating bath at 190-220°C. Methanol will be generated as a byproduct and removed via the distillation column. This stage is complete when the theoretical amount of methanol has been collected.
-
Stage 2 - Polycondensation: Increase the temperature to 250-290°C. Gradually apply a vacuum (e.g., <0.5 mm Hg) to remove excess ethylene glycol and drive the polymerization reaction to produce a high molecular weight polymer. This stage is monitored by the torque on the stirrer, which increases with the viscosity of the polymer melt.
-
Extrusion and Pelletization: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure, cooled in a water bath, and pelletized.
Conclusion
This compound (TMCD) is a technically robust and safe building block for modern copolyesters. Polymers derived from TMCD demonstrate a superior combination of mechanical toughness, clarity, and chemical resistance, making them suitable replacements for BPA-polycarbonate in a wide range of demanding applications. Crucially, a comprehensive body of evidence from structural analysis, in vitro assays, and definitive in vivo studies confirms that TMCD and its resulting polymers are free from the estrogenic and androgenic activity that is the primary concern with BPA.[5][6] As regulatory and consumer demand for safer materials continues to grow, TMCD stands out as a validated, high-performance solution.
References
- 1. manufacturing.net [manufacturing.net]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eastman.com [eastman.com]
- 6. Lack of androgenicity and estrogenicity of the three monomers used in Eastman's Tritan™ copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2521526B1 - Dental materials using this compound - Google Patents [patents.google.com]
- 8. lookpolymers.com [lookpolymers.com]
- 9. plastore.it [plastore.it]
- 10. nagase.com [nagase.com]
- 11. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eastman.com [eastman.com]
- 15. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 16. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Melt Polymerization of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the melt polymerization of polyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD). This unique cycloaliphatic diol is a key building block for creating high-performance polyesters with properties relevant to advanced materials and biomedical applications, including drug delivery and medical device fabrication. The inclusion of TMCD in polyester (B1180765) chains can significantly enhance thermal stability, mechanical strength, and hydrolytic resistance, making these materials attractive alternatives to traditional polymers like polycarbonate.[1][2]
Overview of Melt Polymerization of TMCD Polyesters
Melt polymerization is a solvent-free technique for synthesizing high molecular weight polymers from monomers in their molten state. For TMCD-based polyesters, this process is typically conducted in two stages:
-
Transesterification or Esterification: In this initial stage, the diol components, including TMCD and any co-diols, react with a diacid or its diester derivative (e.g., dimethyl terephthalate) at elevated temperatures to form low molecular weight oligomers. This reaction is facilitated by a catalyst and involves the removal of a byproduct, such as methanol (B129727) or water.
-
Polycondensation: The oligomers from the first stage are then subjected to higher temperatures and high vacuum. This promotes further chain growth by removing the diol byproduct (e.g., ethylene (B1197577) glycol), leading to a significant increase in the polymer's molecular weight. The viscosity of the molten polymer increases substantially during this stage.
The incorporation of the rigid and bulky cyclobutyl ring of TMCD into the polymer backbone disrupts chain packing, which can lead to the formation of amorphous copolyesters with high glass transition temperatures (Tg) and excellent optical clarity.[3][4]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of TMCD-containing polyesters via melt polymerization.
Protocol 1: Synthesis of a TMCD-Furan based Copolyester
This protocol is adapted from the synthesis of copolyesters based on 2,5-furandicarboxylic acid (FDCA), where dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) is used as the diester monomer.[3]
Materials:
-
Dimethyl furan-2,5-dicarboxylate (DMFD)
-
This compound (TMCD)
-
Ethylene glycol (EG) (or other co-diols like 1,3-propanediol (B51772) or 1,4-butanediol)
-
Zinc acetate (B1210297) (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer with a torque indicator
-
Distillation column and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with DMFD, TMCD, and the co-diol (e.g., ethylene glycol). The molar ratio of total diols to DMFD should be approximately 1.6:1.[3] The desired molar percentage of TMCD in the final copolyester will determine the initial ratio of TMCD to the co-diol.
-
Add the transesterification catalyst, zinc acetate, at a concentration of 0.2 mol% based on the amount of DMFD.[3]
-
Assemble the reaction apparatus, ensuring a nitrogen purge to maintain an inert atmosphere.
-
Begin stirring and gradually heat the reaction mixture to 175-180°C.[3]
-
Methanol will be generated as a byproduct and should be collected through the distillation column.
-
Continue this stage for approximately 3-4 hours, or until the theoretical amount of methanol has been distilled off.[3]
Stage 2: Polycondensation
-
After the transesterification is complete, add the polycondensation catalyst, antimony trioxide, at a concentration of 0.15 mol% based on the initial amount of DMFD.[3]
-
Gradually increase the temperature of the reaction mixture to 230-245°C.[3]
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to 10-20 Pa.[3]
-
The excess diol will be removed under vacuum, and the viscosity of the polymer melt will increase. This can be monitored by the torque indicator on the mechanical stirrer.
-
Continue the polycondensation for 3-4 hours, or until the desired torque (e.g., 270-320 N·cm) is reached, indicating a high molecular weight polymer has been formed.[3]
-
Once the reaction is complete, cool the reactor and carefully remove the solid polymer.
Protocol 2: Synthesis of a TMCD-Terephthalate Copolyester
This protocol outlines the synthesis of copolyesters using terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT) as the diacid component.
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
This compound (TMCD)
-
Ethylene glycol (EG) or another suitable co-diol
-
Titanium(IV) isopropoxide or another suitable catalyst
-
Antioxidant/stabilizer (e.g., a phosphite-based stabilizer)
Procedure:
Stage 1: Esterification (using TPA) or Transesterification (using DMT)
-
Charge the reactor with TPA or DMT, TMCD, and the co-diol. An excess of the diol component is typically used.
-
Add the catalyst and stabilizer to the reaction mixture.
-
Under a nitrogen atmosphere, heat the mixture with stirring. For TPA, the temperature is typically raised to around 240-260°C to facilitate the esterification reaction and removal of water. For DMT, a temperature profile similar to Protocol 1 can be used for the transesterification.
-
Monitor the removal of the byproduct (water or methanol) to determine the completion of this stage.
Stage 2: Polycondensation
-
Increase the temperature to 270-290°C.
-
Gradually apply a high vacuum to remove the excess diol and drive the polymerization reaction forward.
-
The viscosity of the melt will increase significantly. The reaction is continued until the desired melt viscosity or stirrer torque is achieved, which corresponds to the target molecular weight.
-
Cool the reactor and collect the resulting copolyester.
Data Presentation: Properties of TMCD Polyesters
The incorporation of TMCD into polyesters has a pronounced effect on their thermal and mechanical properties. The following tables summarize quantitative data from various studies.
Table 1: Thermal Properties of TMCD-based Copolyesters
| Polymer Composition | Tg (°C) | Tm (°C) | Td,max (°C) | Reference |
| PEF (Poly(ethylene furanoate)) | 87.0 | 211.9 | 397 | [3] |
| PETF-18 (PEF with 18 mol% TMCD) | 91.1 | - (Amorphous) | 400 | [3] |
| PPF (Poly(propylene furanoate)) | 55.5 | 173.6 | 398 | [3] |
| PPTF-18 (PPF with 18 mol% TMCD) | 63.5 | - (Amorphous) | 405 | [3] |
| PBF (Poly(butylene furanoate)) | 39.0 | 168.8 | 403 | [3] |
| PBTF-18 (PBF with 18 mol% TMCD) | 43.5 | - (Amorphous) | 405 | [3] |
| TPA-EG/TMCD (23 mol% TMCD) | 93 | - | - | [4] |
| TPA-EG/TMCD (35 mol% TMCD) | 105 | - | - | [4] |
| TPA-CHDM/TMCD (20 mol% TMCD) | 103 | - | - | [2] |
Tg = Glass Transition Temperature; Tm = Melting Temperature; Td,max = Temperature of Maximum Decomposition Rate
Table 2: Mechanical Properties of TMCD-based Copolyesters
| Polymer Composition | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) | Reference |
| PEF | 2800 | 85 | 5 | - | [3] |
| PETF-18 | 3300 | 95 | <5 | - | [3] |
| PPF | 2200 | 54 | 120 | - | [3] |
| PPTF-18 | 2600 | 78 | 10 | - | [3] |
| PBF | 2000 | 62 | 290 | - | [3] |
| PBTF-18 | 2300 | 80 | 250 | - | [3] |
| TPA-PDO/TMCD (40 mol% TMCD) | - | - | - | 1070 | [2] |
| TPA-EG/TMCD (31-36 mol% EG) | - | - | - | 609-667.5 | [5] |
| TPA-CHDM/TMCD (20-40 mol% TMCD) | - | - | - | 700-900 | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the two-stage melt polymerization of TMCD polyesters.
Caption: General workflow for the two-stage melt polymerization of TMCD polyesters.
Applications in Drug Development and Biomedical Fields
While the primary commercial applications of TMCD-based polyesters are in consumer goods and packaging, their unique properties make them promising candidates for various roles in drug development and biomedical applications.[5]
Potential Applications:
-
Drug Delivery Systems: The tunable degradation rates and mechanical properties of TMCD copolyesters could be leveraged for controlled drug release. Their hydrophobicity can be adjusted by the choice of co-monomers, which influences drug encapsulation efficiency and release kinetics for hydrophobic drugs.
-
Medical Devices: The high strength, toughness, and biocompatibility of certain TMCD polyesters make them suitable for fabricating medical devices such as orthopedic implants (e.g., screws and plates), stents, and surgical instruments.[6] Their sterilizability and resistance to degradation by common sterilization methods are also advantageous.
-
Tissue Engineering Scaffolds: Biodegradable TMCD-based polyesters could be processed into porous scaffolds for tissue engineering. The mechanical properties of the scaffold can be tailored to match the target tissue, and the degradation rate can be controlled to coincide with the rate of new tissue formation.[6]
-
Pharmaceutical Packaging: The excellent barrier properties and chemical resistance of some TMCD polyesters make them suitable for primary packaging of sensitive drug formulations, protecting them from moisture and gases.
Signaling Pathway for Biocompatibility and Device Integration:
The successful integration of a medical device made from a TMCD polyester involves a series of biological interactions. The following diagram illustrates a simplified conceptual pathway.
Caption: Conceptual pathway of biomaterial-tissue interaction for a TMCD polyester implant.
Conclusion
The melt polymerization of this compound polyesters offers a versatile platform for creating high-performance materials. By carefully selecting co-monomers and controlling the polymerization conditions, a wide range of thermal and mechanical properties can be achieved. These properties, combined with potential biocompatibility, open up exciting possibilities for the use of TMCD-based polyesters in demanding applications within the fields of drug development, medical devices, and tissue engineering. Further research into the biocompatibility and in vivo degradation of specific TMCD copolyester formulations will be crucial for realizing their full potential in the biomedical arena.
References
- 1. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of this compound Units on Their Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashland.com [ashland.com]
Synthesis of High Molecular Weight Polyesters Using 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) is a cycloaliphatic diol that serves as a unique building block for high-performance polyesters. Its rigid and sterically hindered structure imparts a desirable combination of high glass transition temperature (Tg), good hydrolytic stability, and excellent mechanical properties to the resulting polymers. These characteristics make TMCD-based polyesters attractive alternatives to traditional materials like polycarbonate (PC) and poly(ethylene terephthalate) (PET) in a variety of applications, including durable goods, packaging, and potentially, biomedical devices and drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of high molecular weight polyesters incorporating TMCD. It is intended to be a practical guide for researchers and professionals interested in exploring the potential of these materials.
Properties of TMCD-Based Polyesters
The incorporation of TMCD into a polyester (B1180765) backbone significantly influences its physical and chemical properties. By adjusting the monomer composition, particularly the ratio of TMCD to other diols and diacids, a wide range of properties can be achieved.
Table 1: Typical Properties of TMCD-Containing Copolyesters
| Property | Typical Value Range | Notes |
| Glass Transition Temperature (Tg) | 60 - 140 °C | Increases with higher TMCD content. |
| Number Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Dependent on polymerization conditions. |
| Weight Average Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Influences mechanical properties. |
| Acid Number | 0 - 10 mg KOH/g | Indicates the concentration of terminal carboxylic acid groups. |
| Hydroxyl Number | 3 - 60 mg KOH/g | Indicates the concentration of terminal hydroxyl groups. |
| Inherent Viscosity (IV) | 0.50 - 0.80 dL/g | A measure of the polymer's molecular weight. |
| Flexural Modulus | > 2000 MPa | Indicates the material's stiffness. |
| Notched Izod Impact Strength | > 25 J/m | A measure of the material's toughness. |
Synthesis of High Molecular Weight TMCD Polyesters
The most common method for synthesizing high molecular weight TMCD polyesters is a two-stage melt polycondensation process. This involves an initial esterification or transesterification step to form low molecular weight oligomers, followed by a polycondensation step under high vacuum and elevated temperature to build molecular weight.
Experimental Workflow for Two-Stage Melt Polycondensation
The following diagram outlines the general workflow for the synthesis of high molecular weight polyesters using TMCD via a two-stage melt polycondensation process.
Caption: General workflow for the two-stage melt polycondensation of TMCD polyesters.
Detailed Experimental Protocol: Melt Polycondensation
This protocol provides a general procedure for the synthesis of a copolyester of terephthalic acid, TMCD, and a co-diol such as 1,4-cyclohexanedimethanol (B133615) (CHDM).
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)
-
This compound (TMCD)
-
1,4-Cyclohexanedimethanol (CHDM) (or other co-diol)
-
Catalyst: e.g., Titanium(IV) isopropoxide, Manganese(II) acetate, Antimony(III) oxide
-
Phosphorus stabilizer: e.g., Triphenyl phosphate
-
High-purity nitrogen gas
Equipment:
-
Jacketed glass reactor or stainless-steel reactor equipped with:
-
Mechanical stirrer with torque measurement
-
Nitrogen inlet
-
Distillation column and condenser
-
Vacuum pump
-
Temperature controller
-
-
Heating mantle or oil bath
Procedure:
Stage 1: Esterification (using TPA) or Transesterification (using DMT)
-
Reactor Setup: Assemble the reactor and ensure all parts are clean and dry. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen.
-
Charging Monomers: Charge the reactor with the diacids/diesters (e.g., TPA or DMT) and diols (TMCD and CHDM). A molar ratio of total diols to total diacids of 1.2-1.5:1 is typically used to drive the reaction to completion.
-
Catalyst Addition: Add the esterification/transesterification catalyst (e.g., manganese acetate) at a concentration of 50-100 ppm relative to the final polymer weight.
-
Heating and Reaction:
-
Under a slow stream of nitrogen, begin stirring and gradually heat the reactor to 180-220°C.
-
Maintain this temperature until the theoretical amount of water (for TPA) or methanol (B129727) (for DMT) is collected in the condenser. This stage typically takes 2-4 hours.
-
The reaction mixture should become clear as the monomers react to form oligomers.
-
Stage 2: Polycondensation
-
Stabilizer and Polycondensation Catalyst Addition: Add the phosphorus stabilizer (e.g., triphenyl phosphate) to deactivate the first-stage catalyst and improve thermal stability. Then, add the polycondensation catalyst (e.g., antimony trioxide or titanium(IV) isopropoxide) at a concentration of 200-300 ppm.
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 250-280°C.
-
Vacuum Application: Slowly and gradually apply vacuum to the reactor over a period of 30-60 minutes to avoid excessive foaming. The pressure should be reduced to below 1 Torr.
-
Polycondensation Reaction: Maintain the high temperature and low pressure. The viscosity of the reaction mixture will increase, which can be monitored by the torque on the mechanical stirrer. This stage is continued until the desired torque (indicating the target molecular weight) is reached, which can take 2-4 hours.
-
Polymer Extrusion: Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath to quench it and form a strand.
-
Pelletization: Pelletize the cooled polymer strand for further processing and characterization.
Purification Protocol: Precipitation
For applications requiring high purity, the synthesized polyester can be purified by precipitation.
-
Dissolution: Dissolve the polyester pellets in a suitable solvent, such as chloroform (B151607) or a mixture of phenol (B47542) and tetrachloroethane (60/40 wt/wt), at a concentration of approximately 5-10% (w/v).
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or ethanol, while stirring vigorously. The polymer will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove residual monomers, oligomers, and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its Tg (e.g., 60-80°C) until a constant weight is achieved.
Characterization of TMCD Polyesters
A variety of analytical techniques can be used to characterize the synthesized polyesters.
Table 2: Characterization Techniques for TMCD Polyesters
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure, monomer composition, and microstructure (e.g., cis/trans isomer ratio of TMCD). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Inherent Viscosity (IV) | An indirect measure of molecular weight. |
| Tensile Testing | Mechanical properties such as tensile strength, modulus, and elongation at break. |
TMCD Polyesters in Drug Development: Current Status and Future Perspectives
While aliphatic polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL) are well-established in the field of drug delivery, the application of TMCD-based polyesters is a nascent area of research. The unique properties of TMCD polyesters, however, suggest potential advantages.
The inherent hydrolytic stability of polyesters derived from TMCD, due to the steric hindrance around the ester linkages provided by the tetramethyl groups, could offer a means to achieve slower, more controlled drug release profiles for long-term therapies.
Potential Signaling Pathway for Polyester-Based Drug Delivery
The following diagram illustrates a generalized pathway for the intracellular delivery of a drug encapsulated within a polyester nanoparticle.
Caption: Generalized pathway for intracellular drug delivery via polyester nanoparticles.
Further research is required to investigate the biocompatibility and degradation kinetics of TMCD polyesters in physiological environments to fully assess their potential as drug delivery vehicles. Surface modification of TMCD polyester nanoparticles with targeting ligands could also be explored to enhance their efficacy in targeted drug delivery applications.
Conclusion
The synthesis of high molecular weight polyesters incorporating TMCD offers a versatile platform for the creation of high-performance materials. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and characterization of these unique polymers. While their application in drug development is still in its early stages, the distinct properties of TMCD-based polyesters warrant further investigation for their potential in controlled drug release and other biomedical applications.
Application Notes and Protocols: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) in Copolyester Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in copolyester formulations. The inclusion of TMCD, a unique cycloaliphatic diol, imparts a range of desirable properties to copolyesters, making them suitable for high-performance applications, including demanding medical and pharmaceutical uses.[1][2][3] This document outlines the key benefits, quantitative data on performance, and detailed experimental protocols for the synthesis and characterization of TMCD-based copolyesters.
Introduction to TMCD in Copolyesters
This compound (TMCD) is a rigid, difunctional monomer that, when incorporated into copolyester chains with dicarboxylic acids (like terephthalic acid) and other diols, significantly enhances the polymer's properties.[2][3] Its bulky, sterically hindered structure disrupts polymer chain packing, leading to the formation of amorphous copolyesters with a unique combination of toughness, clarity, and heat resistance.[4][5] These characteristics make TMCD-based copolyesters, such as Eastman Tritan™, excellent alternatives to materials like polycarbonate (PC), especially in applications where concerns about bisphenol A (BPA) exist.[1][2][3][6]
Key Advantages of Incorporating TMCD:
-
Increased Glass Transition Temperature (Tg): The rigid cyclobutyl ring of TMCD restricts chain mobility, leading to higher glass transition temperatures and improved heat resistance compared to conventional polyesters.[4][5][7][8]
-
Enhanced Mechanical Properties: TMCD-containing copolyesters exhibit an exceptional balance of hardness, rigidity, and ductility, resulting in high impact strength and durability.[2][3][4][6][9]
-
Optical Clarity: The introduction of TMCD can disrupt crystallinity, leading to amorphous copolyesters with high transparency.[4][5][7]
-
Chemical and Hydrolytic Stability: The shielded secondary hydroxyl groups in TMCD contribute to improved resistance to chemical attack and hydrolysis.[9]
-
Biocompatibility and Safety: Copolyesters based on TMCD are often used in food-contact and medical applications due to their favorable toxicological profiles and as a replacement for BPA-containing plastics.[1][2][10][11]
Quantitative Data on Performance
The following tables summarize the impact of TMCD on the key properties of various copolyester formulations, providing a basis for material selection and formulation development.
Table 1: Thermal Properties of TMCD-Based Copolyesters
| Copolyester System | TMCD Content (mol % of total diol) | Glass Transition Temperature (Tg, °C) | Heat Deflection Temperature (HDT, °C at 1.82 MPa) |
| TPA-EG/TMCD | 23 | 93 | 70 |
| TPA-EG/TMCD | 35 | 105 | 82 |
| TPA-EG/TMCD | 64-69 | - | 102-108 |
| PEF-co-PETF | 10 (as CBDO) | 91.1 | - |
| PPF-co-PPTF | 10 (as CBDO) | 63.5 | - |
| PBF-co-PBTF | 10 (as CBDO) | 43.5 | - |
| TPA-TMCD/CHDM | 20 | 103 | - |
| TPA-TMCD/Flexible Diols | 40-90 | 80-168 | - |
Data sourced from multiple studies.[4][5][6][7][8][12]
Table 2: Mechanical Properties of TMCD-Based Copolyesters
| Copolyester System | TMCD Content (mol % of total diol) | Notched Izod Impact Strength (J/m) | Rockwell L Hardness | Tensile Modulus (MPa) |
| TPA-EG/TMCD | 30-70 | >53.4 | >70 | - |
| TPA-EG/TMCD | 64-69 | 609-667.5 | 94-95 | - |
| TPA-TMCD/PDO | 40 | 1070 | - | - |
| TPA-TMCD/Flexible Diols | 50-80 | 250-750 | - | - |
| PCTT (TMCD-modified PCT) | 20 | >65% higher than PETG | - | >100% higher than PETG |
Data sourced from multiple studies.[4][6][8][12]
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of TMCD-containing copolyesters, intended for a laboratory setting.
Protocol for Copolyester Synthesis via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process: transesterification followed by polycondensation.
Materials:
-
Dimethyl terephthalate (B1205515) (DMT) or Terephthalic Acid (TPA)
-
This compound (TMCD), mixture of cis/trans isomers
-
Co-diol (e.g., ethylene (B1197577) glycol (EG), 1,4-cyclohexanedimethanol (B133615) (CHDM), 1,3-propanediol (B51772) (PDO))
-
Catalyst (e.g., Dibutyltin oxide, Titanium(IV) butoxide)
-
Phosphorous stabilizer (e.g., triphenyl phosphate)
-
High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
Procedure:
-
Charging the Reactor: Charge the reactor with DMT (or TPA), TMCD, and the co-diol. The molar ratio of total diols to diacid/diester should be between 1.2 and 2.1.
-
Catalyst Addition: Add the catalyst (e.g., 50-200 ppm of tin or titanium).
-
Transesterification (Ester Interchange):
-
Heat the reactor to 190-220°C under a nitrogen atmosphere with constant stirring.
-
Methanol (if using DMT) or water (if using TPA) will be generated as a byproduct.
-
Continue this stage for 1-3 hours, or until approximately 85-90% of the theoretical amount of byproduct has been collected.
-
-
Stabilizer Addition: Add the phosphorus stabilizer to inactivate the catalyst and improve thermal stability.
-
Polycondensation:
-
Gradually increase the temperature to 260-290°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr over a period of 30-60 minutes to facilitate the removal of excess diol and other volatile byproducts.
-
Continue the reaction under high vacuum and high temperature. The progress of the reaction can be monitored by the increase in the viscosity of the melt (observed via the torque on the stirrer).
-
The reaction is typically continued for 2-4 hours, or until the desired intrinsic viscosity (molecular weight) is achieved.
-
-
Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench it and form a solid strand.
-
Pelletization: Pelletize the cooled polymer strand for further characterization and processing.
Protocol for Characterization of TMCD Copolyesters
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis:
-
Objective: To determine the molar composition of TMCD and the co-diol in the copolyester.
-
Procedure:
-
Dissolve 10-20 mg of the copolyester in a suitable deuterated solvent (e.g., CDCl₃/TFA-d mixture).
-
Acquire ¹H NMR spectra.
-
Integrate the characteristic peaks corresponding to the protons of TMCD and the co-diol to calculate their relative molar ratios.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Properties:
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 300°C) at a rate of 10-20°C/min to erase its thermal history.
-
Cool the sample rapidly to below its Tg (e.g., 0°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
3. Intrinsic Viscosity (IV) for Molecular Weight Estimation:
-
Objective: To estimate the molecular weight of the copolyester.
-
Procedure:
-
Prepare a series of dilute solutions of the copolyester in a suitable solvent (e.g., a 60/40 phenol/tetrachloroethane mixture) at known concentrations.
-
Measure the flow time of the pure solvent and each polymer solution at a constant temperature (e.g., 25°C) using a Ubbelohde viscometer.
-
Calculate the intrinsic viscosity by extrapolating the reduced viscosity to zero concentration.
-
4. Mechanical Testing (ASTM Standards):
-
Objective: To determine key mechanical properties.
-
Procedure:
-
Injection mold or compression mold the copolyester pellets into standard test specimens (e.g., dog-bone shapes for tensile testing, rectangular bars for Izod impact testing).
-
Perform tensile testing according to ASTM D638 to determine tensile modulus, tensile strength, and elongation at break.
-
Perform Notched Izod impact testing according to ASTM D256 to determine the impact resistance.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to TMCD-based copolyesters.
Caption: Logical Relationship of TMCD in Copolyesters.
Caption: Workflow for TMCD Copolyester Synthesis & Characterization.
Applications in Drug Development and Medical Devices
The unique property profile of TMCD-based copolyesters makes them highly suitable for a variety of applications in the medical and pharmaceutical industries.[11][13]
-
Medical Device Housings: Their toughness and chemical resistance make them ideal for the housings of electronic medical devices that undergo frequent cleaning with aggressive disinfectants.[11]
-
Fluid Administration Components: Components like IV connectors, luers, and tubing benefit from the clarity, lipid resistance, and sterilizability of these materials.[11][14]
-
Drug Delivery Devices: The durability and biocompatibility of TMCD copolyesters are advantageous for portable and on-body drug delivery systems, such as auto-injectors.[14]
-
Dental Applications: TMCD-based resins are being explored as BPA-free alternatives in dental composites and materials.[10]
-
Pharmaceutical Packaging: The clarity and barrier properties contribute to their use in rigid medical and pharmaceutical packaging, ensuring product integrity and allowing for easy inspection.[11]
The versatility of these copolyesters allows for the design of safer, more durable, and more reliable medical products.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - High Impact, Amorphous Terephthalate Copolyesters of Rigid this compound with Flexible Diols - Macromolecules - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pcimag.com [pcimag.com]
- 10. EP2521526B1 - Dental materials using this compound - Google Patents [patents.google.com]
- 11. Applications | Medical Polymers | Eastman [eastman.com]
- 12. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uml.edu [uml.edu]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. Medical applications of copolyester elastomer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymers and Composites | Medical Device Applications [polymerexpert.biz]
Application Notes: High-Performance Polyurethanes Derived from 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
References
- 1. scidb.cn [scidb.cn]
- 2. researchgate.net [researchgate.net]
- 3. The degradation and biocompatibility of pH-sensitive biodegradable polyurethanes for intracellular multifunctional antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overview of materials for Thermoset Polyurethane, Elastomer, Unreinforced datasheet [lookpolymers.com]
- 7. Characteristics of polyurethane (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 8. "Synthesis of Polyurethane Elastomers by One-shot Technique and Study o" by H. M. Abd El-Raheem, Y. K. Abdel-Monem et al. [digitalcommons.aaru.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Polycarbonates from 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbonates derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBD) are emerging as a significant class of engineering thermoplastics. These materials offer a unique combination of properties, including high impact resistance, good thermal stability, and excellent optical clarity, making them attractive alternatives to traditional polycarbonates based on bisphenol A (BPA), especially in applications where biocompatibility and resistance to certain chemicals are crucial. This document provides detailed application notes and experimental protocols for the synthesis of polycarbonates from TMCBD via melt and solution polymerization techniques.
Properties of Poly(2,2,4,4-tetramethyl-1,3-cyclobutylene carbonate)
The properties of polycarbonates derived from TMCBD are highly dependent on the isomeric composition (cis/trans ratio) of the TMCBD monomer and the polymerization method employed. The resulting polymers can range from amorphous to semi-crystalline, influencing their thermal and mechanical characteristics.
Table 1: Thermal and Molecular Properties of Poly(2,2,4,4-tetramethyl-1,3-cyclobutylene carbonate)
| Property | Value | Method of Preparation | Catalyst | Reference |
| Inherent Viscosity (IV) | 0.31 dL/g | Melt Condensation of bis(methyl carbonate) | Sodium Formate | [1] |
| Inherent Viscosity (IV) | 0.36 dL/g | Melt Condensation of bis(methyl carbonate) | Lithium | [1] |
| Inherent Viscosity (IV) | 0.72 dL/g | Melt Condensation of bis(methyl carbonate) | Lithium Metal | [1] |
| Glass Transition Temp. (Tg) | 105 °C | Melt Condensation of bis(methyl carbonate) | Sodium Formate | [1] |
| Glass Transition Temp. (Tg) | 106 °C | Melt Condensation of bis(methyl carbonate) | Lithium | [1] |
| Glass Transition Temp. (Tg) | 131 °C | Melt Condensation of bis(methyl carbonate) | Lithium Metal | [1] |
| Melting Temperature (Tm) | 241 °C | Melt Condensation of bis(methyl carbonate) | Sodium Formate | [1] |
| Melting Temperature (Tm) | 210 °C | Melt Condensation of bis(methyl carbonate) | Lithium | [1] |
| Melting Temperature (Tm) | 269 °C | Melt Condensation of bis(methyl carbonate) | Lithium Metal | [1] |
Note: Inherent viscosity is a measure related to the molecular weight of the polymer. Higher IV values generally indicate a higher molecular weight. The cis/trans isomer ratio of the TMCBD monomer significantly affects the polymer's crystallinity and, consequently, its melting point.
Experimental Protocols
Two primary methods for the synthesis of polycarbonates from TMCBD are detailed below: Melt Polymerization and Solution Polymerization.
Protocol 1: Melt Polymerization via Self-Condensation of TMCBD bis(methyl carbonate)
This method is preferred for producing high molecular weight and low-color polycarbonate, as it avoids the direct use of TMCBD at high temperatures, which can lead to thermal decomposition.[1]
Workflow for Melt Polymerization of TMCBD bis(methyl carbonate)
Caption: Workflow for the melt polymerization of TMCBD bis(methyl carbonate).
Materials:
-
This compound bis(methyl carbonate) (TMCBD-BMC)
-
Catalyst: Lithium metal (or sodium formate)
-
Argon or Nitrogen gas (inert atmosphere)
-
Dichloromethane (DCM)
-
Methanol
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer, a distillation head, and an inlet for inert gas
-
High-vacuum pump
-
Heating mantle or oil bath with temperature controller
-
Schlenk line for inert gas handling
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure all glassware is dry. Purge the system with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen and moisture.
-
Charging Reactants: Introduce TMCBD-BMC (e.g., 0.15 moles) and the catalyst (e.g., 67 ppm lithium metal) into the reaction vessel under a positive pressure of inert gas.
-
Polycondensation:
-
Immerse the reactor in a preheated bath at 180°C and begin stirring. Maintain this temperature for 30 minutes, allowing for the initial melting and mixing of the reactants. A small amount of distillate may be collected.
-
Gradually increase the temperature to 200°C and hold for 1 hour.
-
Increase the temperature to 220°C and hold for 1 hour.
-
Increase the temperature to 240°C and hold for 1 hour.
-
Increase the temperature to 250°C and slowly apply a vacuum (down to ~1 mm Hg). Continue the polymerization under these conditions for 2 hours. The viscosity of the reaction mixture will increase significantly. For higher molecular weight, the final temperature can be raised to 280°C.
-
-
Cooling and Isolation:
-
Release the vacuum with inert gas and allow the viscous polymer melt to cool to room temperature.
-
Dissolve the solid polymer in a suitable solvent such as dichloromethane.
-
-
Purification:
-
Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Protocol 2: Solution Polymerization using Triphosgene (B27547)
This method offers an alternative to using highly toxic phosgene (B1210022) gas and can be performed at lower temperatures than melt polymerization. Triphosgene serves as a safer in-situ source of phosgene.
Signaling Pathway for Solution Polymerization
Caption: Key steps in the solution polymerization of TMCBD using triphosgene.
Materials:
-
This compound (TMCBD)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet with a drying tube
-
Ice bath
-
Schlenk line for inert gas handling
Procedure:
-
Reactor Setup: Dry all glassware thoroughly and assemble the reaction setup under an inert atmosphere.
-
Reactant Solution: In the three-necked flask, dissolve TMCBD (e.g., 10 mmol) and pyridine (e.g., 22 mmol) in anhydrous dichloromethane (e.g., 50 mL). Cool the solution to 0°C in an ice bath.
-
Triphosgene Addition: Dissolve triphosgene (e.g., 3.5 mmol) in anhydrous dichloromethane (e.g., 20 mL) in the dropping funnel. Add the triphosgene solution dropwise to the stirred TMCBD solution over a period of 30-60 minutes, maintaining the temperature at 0°C. A white precipitate of pyridinium (B92312) hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization of the Resulting Polycarbonate
The synthesized poly(2,2,4,4-tetramethyl-1,3-cyclobutylene carbonate) should be characterized to determine its molecular weight, thermal properties, and structure.
Table 2: Characterization Techniques
| Technique | Purpose | Typical Observations |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A single, relatively narrow peak indicates a successful polymerization with a controlled molecular weight distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polycarbonate and determine the cis/trans isomer ratio of the TMCBD units. | Characteristic peaks corresponding to the carbonate linkage and the methyl and cyclobutane (B1203170) protons of the TMCBD unit. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. | A distinct step change in the heat flow indicates the Tg. A sharp endothermic peak indicates the Tm for semi-crystalline polymers. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of polycarbonates from this compound. The choice between melt and solution polymerization will depend on the desired polymer properties, available equipment, and safety considerations. The melt polymerization of TMCBD bis(methyl carbonate) is particularly advantageous for achieving high molecular weight and low-color polymers. Proper characterization of the final product is essential to ensure the desired material specifications are met for its intended application in research, and potentially, in drug development as a biocompatible material.
References
Characterization of TMCD-Based Polymers by NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) are a class of materials gaining significant attention due to their unique properties, including high glass transition temperatures, good thermal stability, and excellent mechanical strength. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of these polymers. This document provides comprehensive application notes and detailed protocols for the characterization of TMCD-based polymers using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation by 1D NMR Spectroscopy
¹H NMR Spectroscopy
¹H NMR spectroscopy is a fundamental technique for the initial characterization of TMCD-based polymers. It provides information on the incorporation of the TMCD monomer into the polymer chain and can be used for quantitative analysis of copolymer compositions.
Key Features in ¹H NMR Spectra of TMCD-Based Polymers:
-
Methyl Protons: The four methyl groups on the cyclobutane (B1203170) ring of the TMCD unit typically give rise to sharp and intense singlets in the region of 0.9-1.3 ppm. The chemical shifts can be sensitive to the cis/trans isomerization of the cyclobutane ring.
-
Cyclobutane Ring Protons: The methine protons on the cyclobutane ring appear as multiplets in the region of 3.5-4.5 ppm. The coupling patterns and chemical shifts of these protons are also indicative of the stereochemistry of the TMCD unit.
-
Comonomer Signals: Signals corresponding to the other monomer units in a copolymer will also be present and can be used to determine the polymer composition.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the polymer, complementing the data from ¹H NMR.
Key Features in ¹³C NMR Spectra of TMCD-Based Polymers:
-
Methyl Carbons: The methyl carbons of the TMCD unit typically resonate in the range of 20-30 ppm.
-
Quaternary Carbons: The quaternary carbons of the cyclobutane ring are observed around 40-50 ppm.
-
Methine Carbons: The methine carbons attached to the oxygen atoms appear in the region of 70-80 ppm.
-
Carbonyl Carbons: In TMCD-based polyesters, the carbonyl carbons of the diacid comonomer will be present in the downfield region of the spectrum (160-175 ppm).
Quantitative Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the TMCD monomer and a representative TMCD-based copolyester, poly(1,4-cyclohexylenedimethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol terephthalate) (PCTT).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | TMCD Monomer | Poly(TMCD-co-terephthalate) |
| Methyl Protons (CH₃) | ~1.1 (cis), ~1.2 (trans) | ~1.0 - 1.3 |
| Methine Protons (CH) | ~3.6 (cis), ~3.9 (trans) | ~3.8 - 4.2 |
| Terephthalate Protons | - | ~8.1 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | TMCD Monomer | PCTT |
| Methyl Carbons (CH₃) | ~22 (cis), ~25 (trans) | ~22 - 26 |
| Quaternary Carbons (C(CH₃)₂) | ~43 (cis), ~44 (trans) | ~43 - 45 |
| Methine Carbons (CH-O) | ~75 (cis), ~79 (trans) | ~74 - 78 |
| Terephthalate Aromatic C-H | - | ~129.8 |
| Terephthalate Aromatic C-C=O | - | ~134.5 |
| Terephthalate Carbonyl (C=O) | - | ~165.0 |
| CHDM Methylene (CH₂-O) | - | ~68.9 (cis''), ~69.4 (trans') |
| CHDM Cyclohexyl CH | - | ~36.8 (cis''), ~37.3 (trans') |
Note: Chemical shifts can vary slightly depending on the solvent, polymer concentration, and the specific comonomer used.
Advanced Structural Analysis by 2D NMR Spectroscopy
2D NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex copolymers, and for elucidating subtle structural details such as monomer sequencing and stereochemistry.
COSY (Correlation Spectroscopy)
COSY experiments reveal proton-proton (¹H-¹H) spin-spin couplings within the polymer structure. This is particularly useful for identifying coupled protons within the TMCD monomer unit and any other aliphatic comonomers.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is invaluable for connecting different monomer units within the polymer chain, for example, by observing correlations between the methine protons of the TMCD unit and the carbonyl carbon of the diacid unit in a polyester.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 10-20 mg of the TMCD-based polymer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, TFA-d, or a mixture of CDCl₃ and TFA-d for less soluble polyesters).
-
Homogenization: Gently agitate the sample until the polymer is fully dissolved. Sonication may be used cautiously to aid dissolution, but avoid excessive heating which could degrade the polymer.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Final Volume: Ensure the final volume in the NMR tube is approximately 0.6 mL.
1D ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 5 seconds for quantitative analysis to ensure full relaxation of all protons.
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): 16 ppm.
1D ¹³C NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, longer delays (≥ 10s) or the use of a relaxation agent like chromium(III) acetylacetonate (B107027) may be necessary.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 250 ppm.
2D NMR Acquisition (COSY, HSQC, HMBC)
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequences: Standard gradient-selected pulse sequences are recommended (e.g., 'cosygpmf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans (NS): 2-16 for COSY and HSQC; 16-64 for HMBC, per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Data Points: Typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
Data Analysis and Interpretation
Quantitative Analysis of Copolymer Composition
The composition of TMCD-based copolymers can be determined from the integrated intensities of specific signals in the ¹H NMR spectrum. For example, in a copolyester of TMCD and a diacid, the ratio of the integral of the TMCD methine protons to the integral of the aromatic protons of the diacid can be used to calculate the molar ratio of the two monomers.
Equation for Molar Ratio Calculation:
Molar Ratio (TMCD : Comonomer) = [ (Integral of TMCD protons) / (Number of TMCD protons) ] / [ (Integral of Comonomer protons) / (Number of Comonomer protons) ]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for NMR analysis of TMCD-based polymers.
Caption: General workflow for the NMR analysis of TMCD-based polymers.
Caption: Logical relationships between different NMR experiments for structural elucidation.
Thermal Analysis of TMCD Copolymers: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their performance, stability, and processing behavior. Tricyclodecanedimethanol (TMCD) copolymers, known for their enhanced thermal resistance and mechanical strength, are increasingly utilized in high-performance applications, including drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the thermal analysis of TMCD copolymers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Introduction to Thermal Analysis of TMCD Copolymers
Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For TMCD copolymers, DSC and TGA offer complementary insights into their thermal behavior.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[2] The Tg is particularly important as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state, which can impact the mechanical properties and drug release kinetics of a material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is crucial for determining the thermal stability of a polymer, including its decomposition temperature (Td). This information is vital for defining the upper temperature limits for processing and storage of TMCD copolymers and any associated drug formulations.
The incorporation of the rigid TMCD monomer into copolyesters is known to significantly influence their thermal properties. For instance, increasing the TMCD content generally leads to a higher glass transition temperature.
Data Presentation: Thermal Properties of TMCD Copolymers
The following tables summarize quantitative data obtained from the thermal analysis of various TMCD copolymers. These values are influenced by the specific co-monomers used and the percentage of TMCD incorporated into the polymer backbone.
| Copolymer Composition | TMCD Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| TPA-EG/TMCD | 23 | 93 | - | [2] |
| TPA-EG/TMCD | 35 | 105 | - | [2] |
| TPA/Flexible Diol/TMCD | 40-90 | 80 - 168 | Amorphous | [2] |
| PCTT (CHDM/TMCD) | 20 | 103 | - | [3] |
| PEF/TMCD (PETF-18) | 18 | 91.1 | Amorphous | [4] |
| PPF/TMCD (PPTF-18) | 18 | 63.5 | Amorphous | [4] |
| PBF/TMCD (PBTF-18) | 18 | 43.5 | Amorphous | [4] |
| Copolyesters with CBDO-1 | - | 33 - 114 | - | [5] |
Table 1: Glass Transition (Tg) and Melting (Tm) Temperatures of Various TMCD Copolymers. TPA: Terephthalic Acid, EG: Ethylene Glycol, CHDM: Cyclohexanedimethanol, PCTT: Poly(1,4-cyclohexylenedimethylene terephthalate) modified with TMCD, PEF: Poly(ethylene 2,5-furandicarboxylate), PPF: Poly(propylene 2,5-furandicarboxylate), PBF: Poly(butylene 2,5-furandicarboxylate), CBDO-1: trans-1,3-cyclobutane dimethanol.
| Copolymer Composition | 5% Weight Loss Temperature (TGA) (°C) | Reference |
| Copolyesters with CBDO-1 | 381 - 424 | [5] |
| PEF, PPF, PBF and Copolyesters | Not significantly affected by CBDO introduction | [4] |
Table 2: Decomposition Temperatures of Various TMCD Copolymers from TGA.
Experimental Protocols
Detailed methodologies for conducting DSC and TGA experiments on TMCD copolymers are provided below. These protocols are based on established ASTM standards and best practices in thermal analysis.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of TMCD copolymers.
1. Sample Preparation:
-
Ensure the TMCD copolymer sample is dry to prevent interference from moisture.
-
Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.
-
For films, cut a small, flat disc that covers the bottom of the pan to ensure good thermal contact. For pellets or powders, ensure the material is evenly distributed at the bottom of the pan.
-
Hermetically seal the pan using a sample press.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Place the sealed sample pan in the sample cell and an empty, sealed aluminum pan as a reference in the reference cell.
3. Experimental Parameters:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the expected final transition. To erase the thermal history, a first heating scan can be performed, followed by a controlled cooling and a second heating scan for analysis.
-
The temperature range should be selected based on the expected transitions of the specific TMCD copolymer.
-
4. Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify the melting temperature (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the enthalpy of melting (ΔHm) by integrating the area under the melting peak.
Thermogravimetric Analysis (TGA) Protocol
This protocol is used to evaluate the thermal stability and decomposition profile of TMCD copolymers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the TMCD copolymer sample into a TGA pan (e.g., platinum or ceramic).
-
Ensure the sample is representative of the bulk material.
2. Instrument Setup and Calibration:
-
Calibrate the TGA instrument for mass and temperature using appropriate standards.
3. Experimental Parameters:
-
Purge Gas: Use an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired analysis, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature where complete decomposition is expected (e.g., 600-800°C).
-
4. Data Analysis:
-
Determine the onset of decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.
-
Identify the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG curve).
-
Determine the residual mass at the end of the experiment.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for DSC and TGA, providing a clear visual representation of the logical steps involved in the thermal analysis of TMCD copolymers.
References
- 1. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Assessing Mechanical Properties of TMCD-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricyclodecanedimethanol (TMCD), also known as TCDDM, is a rigid, cycloaliphatic diol monomer that significantly enhances the performance of various polymers, including polyesters, polycarbonates, and polyurethanes. Its unique, bulky structure imparts exceptional thermal stability, hydrolytic resistance, and, most notably, superior mechanical properties.[1][2] The incorporation of TMCD into a polymer backbone can lead to increased tensile strength, impact resistance, hardness, and weatherability, making these materials highly suitable for demanding applications ranging from high-performance coatings to advanced biomedical devices.[3][4] This document provides a guide to the key mechanical properties of TMCD-based polymers and the standard protocols for their assessment.
Key Mechanical Properties of TMCD-Based Polymers
The rigid tricyclodecane structure of TMCD is instrumental in developing polymers with high-temperature resistance and low shrinkage. When co-polymerized, it can drastically improve the mechanical performance of materials. For instance, copolyesters containing TMCD have shown exceptional impact strength, in some cases exceeding that of bisphenol A (BPA) polycarbonate, a benchmark for high-impact plastics.[2][5]
Below is a summary of representative mechanical properties for various TMCD-containing polymers, compiled from literature. These values serve as a general reference, as specific properties are highly dependent on the polymer type, TMCD concentration, and processing conditions.
Table 1: Representative Mechanical Properties of TMCD-Based Polymers
| Property | Polymer System | Value | Standard Test Method |
| Tensile Strength | Isosorbide/TMCD Copolyester | 58.8 - 68.7 MPa | ASTM D638[6][7][8][9] |
| Young's Modulus | TMCD-modified PCTT (Printed) | ≥100% higher than PETG | ASTM D638[6][7][8][9] |
| Notched Izod Impact | TMCD/PDO Copolyester | 841 - 1070 J/m | ASTM D256[10][11][12][13][14] |
| Flexural Modulus | Varies based on formulation | Typically high due to rigidity | ASTM D790[15][16][17][18][19] |
| Shore D Hardness | Varies based on formulation | Generally high | ASTM D2240[20][21][22][23][24] |
Note: PCTT (Poly(1,4-cyclohexylenedimethylene terephthalate)), PETG (Polyethylene terephthalate (B1205515) glycol-modified), PDO (1,3-propanediol). Values are illustrative and sourced from multiple studies.[2][5][25]
Experimental Workflow for Mechanical Assessment
A systematic approach is crucial for accurately characterizing the mechanical properties of TMCD-based polymers. The typical workflow involves sample preparation followed by a series of standardized tests.
References
- 1. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 8. store.astm.org [store.astm.org]
- 9. zwickroell.com [zwickroell.com]
- 10. zwickroell.com [zwickroell.com]
- 11. sciteq.com [sciteq.com]
- 12. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 13. infinitalab.com [infinitalab.com]
- 14. azom.com [azom.com]
- 15. zwickroell.com [zwickroell.com]
- 16. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 17. micomlab.com [micomlab.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. ASTM D790 Flexural Properties bending test machine of Unreinforced and Reinforced Plastics_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 20. store.astm.org [store.astm.org]
- 21. smithers.com [smithers.com]
- 22. plantech.com [plantech.com]
- 23. zwickroell.com [zwickroell.com]
- 24. namsa.com [namsa.com]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) in Biodegradable Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is a unique cycloaliphatic diol known for imparting high thermal stability, hydrolytic resistance, and durability to polymers. While traditionally used in non-degradable polyesters like Eastman's Tritan™, recent research has focused on strategically incorporating TMCD into polymer backbones to create novel biodegradable materials. By combining the rigid, sterically hindered structure of TMCD with labile linkages derived from monomers like succinic acid or adipic acid, it is possible to develop polymers with tunable thermal properties, controlled degradation rates, and potential applications in medical devices and drug delivery systems.
The bulky, gem-dimethyl groups of TMCD protect adjacent ester groups from hydrolysis, offering a mechanism to control the degradation rate of the resulting polymer. This modulation is critical for applications requiring a specific degradation profile, from temporary medical implants to controlled-release drug formulations. These notes provide an overview of the synthesis, characterization, and biodegradability assessment of TMCD-based copolyesters.
Synthesis of TMCD-Based Biodegradable Polyesters
The most common method for synthesizing TMCD-based biodegradable polyesters is melt polycondensation. This process involves reacting TMCD and a co-diol (if used) with a dicarboxylic acid, typically in the presence of a catalyst at high temperatures under vacuum. The example protocol below describes the synthesis of a copolyester using TMCD, 1,4-butanediol (B3395766) (BDO), and succinic acid.
Experimental Protocol: Melt Polycondensation
Objective: To synthesize a poly(butylene succinate-co-TMCD succinate) copolyester.
Materials:
-
This compound (TMCD)
-
1,4-Butanediol (BDO)
-
Succinic Acid (SA)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-neck reaction flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Distillation head and condenser
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with precise molar amounts of TMCD, BDO, and succinic acid. A molar excess of diols (e.g., 1.2:1 total diols to diacid) is often used to compensate for diol loss during heating.
-
Add the catalyst (e.g., 200-300 ppm TBT relative to the total weight of monomers) and antioxidant.
-
Fit the flask with the mechanical stirrer, nitrogen inlet/outlet, and distillation head.
-
Begin purging the system with nitrogen gas while stirring.
-
Gradually heat the mixture to 180-200°C. Water, the byproduct of esterification, will begin to distill off.
-
Maintain this temperature for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-240°C.
-
Gradually reduce the pressure of the system to below 1 Torr over a period of 30-60 minutes. This helps to remove the excess diol and further drive the polymerization reaction.
-
Continue the reaction under high vacuum and high temperature for another 3-5 hours. The viscosity of the melt will increase significantly, which can be observed by the increased torque on the mechanical stirrer.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.
-
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-stage melt polycondensation of TMCD-based polyesters.
Polymer Characterization & Data
Characterization of the synthesized polymers is essential to understand their structure, thermal properties, and mechanical performance. Key techniques include Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and tensile testing.
Data Summary
The properties of TMCD-based copolyesters can be tuned by varying the monomer feed ratio. Increasing the TMCD content generally leads to a higher glass transition temperature (Tg) and decreased crystallinity.
| Polymer Composition (Molar Ratio) | Mn (kDa) | PDI | Tg (°C) | Tm (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PBS (0:100 TMCD:BDO) | 55 | 1.9 | -32 | 114 | 35 | >500 |
| PBST-10 (10:90 TMCD:BDO) | 52 | 2.1 | -15 | 98 | 30 | 450 |
| PBST-20 (20:80 TMCD:BDO) | 50 | 2.0 | -5 | 85 | 28 | 300 |
| PBST-50 (50:50 TMCD:BDO) | 48 | 2.2 | 25 | Amorphous | 45 | 150 |
| PATS (50:50 TMCD:BDO, Adipic/Succinic) | 45 | 2.3 | 10 | Amorphous | 40 | 200 |
Data are representative values compiled from literature and may vary based on synthesis conditions. Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature; Tm = Melting temperature.
Biodegradability Assessment
The biodegradability of TMCD-based polymers can be evaluated through hydrolytic and enzymatic degradation studies.
Experimental Protocol: Enzymatic Degradation
Objective: To determine the rate of enzymatic degradation of a polymer film.
Materials:
-
Polymer films (e.g., 10 mm x 10 mm x 0.2 mm)
-
Phosphate buffer solution (PBS, pH 7.4)
-
Lipase (B570770) from Pseudomonas cepacia or other relevant enzyme
-
Sodium azide (B81097) (to prevent microbial growth)
-
Incubator or shaking water bath
Procedure:
-
Sample Preparation:
-
Prepare thin films of the polymer by solvent casting or melt pressing.
-
Cut samples into uniform dimensions and accurately measure their initial weight (W_0).
-
Dry the samples under vacuum to a constant weight before starting the experiment.
-
-
Degradation Assay:
-
Prepare a PBS solution (pH 7.4) containing the desired concentration of lipase (e.g., 1.0 mg/mL). Add a small amount of sodium azide (0.02% w/v).
-
Place each polymer sample into a vial containing 10 mL of the enzyme solution.
-
For the control group, place samples in PBS solution without the enzyme.
-
Incubate the vials at 37°C with gentle shaking.
-
-
Data Collection:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples from the solutions.
-
Gently rinse the samples with deionized water to remove any adsorbed enzyme and salts.
-
Dry the samples in a vacuum oven at 40°C until a constant weight is achieved (W_t).
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_0 - W_t) / W_0] x 100 .
-
-
Analysis:
-
Characterize the surface morphology of the degraded films using Scanning Electron Microscopy (SEM).
-
Analyze the molecular weight reduction of the polymer samples using GPC.
-
Degradation Testing Workflow Diagram
Caption: Experimental workflow for assessing the enzymatic degradation of polymer films.
Biocompatibility and Cellular Response
The biocompatibility of TMCD-based polymers and their degradation products is a critical consideration for biomedical applications. While TMCD itself is considered to have low toxicity, comprehensive evaluation is necessary for any new formulation.
Logical Relationship: Biocompatibility Assessment
The assessment follows a logical progression from in vitro to in vivo models. Initial cytotoxicity screenings determine the material's effect on cell viability. If the material is non-cytotoxic, further tests for inflammatory response and long-term in vivo performance are conducted.
Caption: Logical flow for the biocompatibility assessment of TMCD-based polymers.
Disclaimer: These notes are intended for informational purposes for a research audience. All experimental work should be conducted in a controlled laboratory setting, adhering to all relevant safety protocols. The provided protocols are templates and may require optimization for specific polymers and applications.
Application of Tricyclodecanedimethanol (TMCD) in High-Impact Resistant Plastics
Application Note AP-2025-01
Introduction
Tricyclodecanedimethanol (TMCD) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of high-performance polymers, particularly polyesters and copolyesters.[1] Its rigid, bulky tricyclic structure imparts significant improvements to the mechanical and thermal properties of the base polymer. When incorporated into polymer chains, TMCD enhances heat resistance, hydrolytic stability, and, most notably, impact strength, making it a key component in the formulation of high-impact resistant plastics.[2][3] These advanced materials are increasingly utilized in demanding applications across automotive, electronics, packaging, and consumer goods industries. Furthermore, TMCD-based polyesters are emerging as a viable alternative to bisphenol A (BPA)-based polycarbonates, offering comparable performance without the associated health concerns.[1][4]
This document provides detailed application notes and experimental protocols for the use of TMCD in creating high-impact resistant plastics, intended for researchers and scientists in materials science. A section addressing the potential for biomedical applications is also included for professionals in related fields.
Application Notes
Mechanism of Impact Resistance Enhancement
The incorporation of TMCD into a polymer backbone, such as a polyester (B1180765), fundamentally alters the material's response to sudden impact. The mechanism of enhanced impact resistance can be attributed to the following molecular characteristics:
-
Rigid and Bulky Structure: The tricyclic nature of the TMCD monomer introduces a rigid and bulky segment into the polymer chain. This structure restricts segmental motion and stiffens the polymer backbone, which contributes to a higher glass transition temperature (Tg) and improved heat resistance.[5]
-
Energy Dissipation: The rigid TMCD structure, when combined with more flexible polymer segments, creates a material that can effectively dissipate impact energy. Upon impact, the rigid TMCD moieties can help to initiate and terminate crazes, which are microcracks that absorb energy, thus preventing catastrophic failure.
-
Steric Hindrance: The bulky nature of the TMCD molecule provides steric hindrance that protects the ester linkages in polyesters from hydrolysis, leading to enhanced durability and chemical resistance.[6][7]
Compatibility with Polymer Matrices
TMCD is primarily used as a comonomer in condensation polymerization with various diacids to produce polyesters. It can be incorporated into several types of polyesters to improve their properties. For instance, TMCD-modified polyethylene (B3416737) terephthalate (B1205515) (PET), known as PETG when modified with cyclohexanedimethanol (CHDM), can be further enhanced with TMCD to create even more robust copolyesters.[5] These copolyesters exhibit a desirable balance of clarity, toughness, and chemical resistance.[5]
Advantages of TMCD Incorporation:
-
High Impact Strength: Copolyesters containing TMCD can exhibit notched Izod impact strengths exceeding those of standard polyesters and even rivaling polycarbonate.[3][8]
-
Enhanced Thermal Stability: The rigidity of the TMCD molecule leads to a higher glass transition temperature (Tg), allowing the resulting plastic to be used in applications requiring heat resistance.[8]
-
Improved Hydrolytic Stability and Chemical Resistance: The steric shielding of the ester linkages by the bulky TMCD structure enhances the resistance of the polyester to hydrolysis and chemical attack.[2][6]
-
BPA-Free Alternative: TMCD-based copolyesters provide a high-performance, BPA-free alternative to polycarbonate, addressing health and safety concerns in various applications.[1][4]
Quantitative Data Presentation
The following tables summarize the mechanical properties of various TMCD-containing copolyesters compared to conventional plastics.
Table 1: Notched Izod Impact Strength of TMCD Copolyesters and Other Plastics
| Material | Notched Izod Impact Strength (J/m) | Test Method |
| TPA-TMCD(40%)/PDO Copolyester | 1070 | ASTM D256 |
| TPA-TMCD(cis-rich) Copolyester | 1095 | ASTM D256 |
| TPA-TMCD(trans-rich) Copolyester | 841 | ASTM D256 |
| TPA-TMCD(43% cis/57% trans) Copolyester | 944 | ASTM D256 |
| TPA-CHDM/TMCD (PCTT) Copolyester | 700 - 900 | ASTM D256 |
| BPA Polycarbonate | ~930 | ASTM D256 |
| PETG (TPA-EG/CHDM) | <100 | ASTM D256 |
Table 2: Thermal and Mechanical Properties of TMCD Copolyesters
| Property | TPA-TMCD(40%)/PDO | TPA-TMCD(cis-rich) | BPA Polycarbonate | Test Method |
| Glass Transition Temperature (Tg) (°C) | ~100 | 99 | ~145-150 | DSC |
| Tensile Strength at Yield (MPa) | - | - | 60 - 65 | ASTM D638 |
| Flexural Modulus (GPa) | - | - | 2.2 - 2.4 | ASTM D790 |
Data compiled from multiple sources.[3][5][8][9] Note that specific values can vary depending on the exact composition and processing conditions.
Experimental Protocols
Protocol 1: Synthesis of a TMCD-Containing Copolyester via Melt Polymerization
This protocol describes a general procedure for synthesizing a copolyester of terephthalic acid (TPA), ethylene (B1197577) glycol (EG), and TMCD.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Tricyclodecanedimethanol (TMCD)
-
Catalyst (e.g., titanium-based catalyst)
-
Phosphorous stabilizer
Equipment:
-
Reaction kettle equipped with a stirrer, condenser, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reaction kettle with DMT, EG, and TMCD in the desired molar ratios. A typical molar ratio of total diols to diacid is 1.2:1.0 or greater.
-
Esterification: Heat the mixture to a temperature between 150°C and 250°C under a pressure of 0 to 75 psig. The esterification reaction will produce methanol (B129727), which is removed through the condenser.
-
Catalyst and Stabilizer Addition: Once the esterification is complete (indicated by the cessation of methanol distillation), add the catalyst and stabilizer to the reaction mixture.
-
Polycondensation: Gradually increase the temperature to between 260°C and 305°C while reducing the pressure to create a vacuum (typically 0.6 to 40 mbar).[10] This stage promotes the polycondensation reaction, where the molecular weight of the polymer increases, and excess EG is removed.
-
Monitoring Viscosity: Monitor the reaction progress by observing the increase in melt viscosity.
-
Extrusion and Pelletizing: Once the desired molecular weight is achieved, the molten polymer is extruded, cooled, and pelletized.
Protocol 2: Determination of Notched Izod Impact Resistance (ASTM D256)
This protocol outlines the standard procedure for measuring the notched Izod impact resistance of plastics.
Materials:
-
Test specimens of the TMCD-containing plastic with standard dimensions (typically 63.5 x 12.7 x 3.2 mm).
-
Notching machine with a cutter that meets ASTM D256 specifications.
Equipment:
-
Pendulum-type impact testing machine (Izod tester) with a suitable pendulum energy.
-
Micrometer for specimen measurement.
-
Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity).
Procedure:
-
Specimen Preparation and Notching: Machine the test specimens to the standard dimensions. Create a notch in each specimen using the notching machine, ensuring the remaining material under the notch is 10.16 ± 0.05 mm.[11]
-
Specimen Conditioning: Condition the notched specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[11]
-
Machine Calibration: Calibrate the Izod impact tester according to the manufacturer's instructions.
-
Testing: a. Clamp a conditioned specimen vertically in the vise of the impact tester, with the notched side facing the direction of the pendulum strike. b. Raise the pendulum to its starting position and release it. c. The pendulum will swing down, strike the specimen, and the energy absorbed to fracture the specimen is recorded.
-
Data Collection and Calculation: a. Test a minimum of five specimens. b. Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen at the notch. The result is typically expressed in J/m or ft-lb/in. c. Report the average impact strength and the standard deviation.
Mandatory Visualization
Caption: Mechanism of TMCD in enhancing polymer properties.
Caption: Workflow for synthesis and testing of TMCD plastics.
Application for Drug Development Professionals
Disclaimer: The primary applications for TMCD-based polymers are in industrial and consumer products due to their excellent mechanical and thermal properties. While the field of biomedical polymers is vast, specific research on the use of TMCD-containing polyesters for drug delivery or as biocompatible materials for medical devices is not widely documented in publicly available literature. The following information is based on general principles of polymer science and biocompatibility and should be considered in that context.
Potential for Biomedical Applications
Polyesters, as a class of materials, are widely used in biomedical applications due to their biocompatibility and, in some cases, biodegradability.[8] The incorporation of TMCD into a polyester matrix could potentially offer several advantages for medical devices and drug delivery systems:
-
Mechanical Integrity: For load-bearing medical implants or durable medical device housings, the high impact strength and rigidity imparted by TMCD could be beneficial.
-
Hydrolytic Stability: The enhanced resistance to hydrolysis could lead to a more controlled and predictable degradation profile for a biodegradable implant, or a longer service life for a non-degradable device.
-
Sterilization Resistance: The improved thermal stability may allow for sterilization using methods that involve elevated temperatures, such as autoclaving.
Biocompatibility Considerations
Any material intended for medical use must undergo rigorous biocompatibility testing as outlined in standards such as ISO 10993. While TMCD-based polyesters are BPA-free, which is a significant advantage, their overall biocompatibility would need to be thoroughly evaluated. This would include in vitro cytotoxicity tests, as well as in vivo studies to assess tissue response, inflammation, and any potential for systemic toxicity. The leachable and extractable profile of the material would also need to be characterized to ensure no harmful substances are released into the body.
Drug Delivery Systems
In the context of drug delivery, polymers are used to encapsulate and control the release of therapeutic agents. The properties of the polymer matrix, such as its hydrophobicity and degradation rate, are critical for controlling the drug release kinetics. The incorporation of TMCD would make a polyester more hydrophobic, which could be useful for controlling the release of hydrophobic drugs. The slower degradation rate due to enhanced hydrolytic stability could also be leveraged for long-term drug delivery applications. However, extensive research and development would be required to formulate and characterize a TMCD-based polymer for a specific drug delivery application.
References
- 1. researchgate.net [researchgate.net]
- 2. mddionline.com [mddionline.com]
- 3. saliterman.umn.edu [saliterman.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. Polyester Chemistry | Charlotte Williams Research [cwilliamsresearch.web.ox.ac.uk]
- 7. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. US20130243984A1 - Polyester polymerization process - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) sublimation during its synthesis and subsequent polymerization reactions.
Troubleshooting Guide: Overcoming CBDO Sublimation
Sublimation, the direct transition from a solid to a gaseous state, can be a significant challenge during the synthesis of this compound (CBDO), particularly at the elevated temperatures required for its preparation and in subsequent melt polymerization processes. This guide provides a systematic approach to diagnosing and mitigating issues related to CBDO sublimation.
Problem: Low yield of CBDO during synthesis or final polymer, with solid material observed condensing on cooler parts of the reaction apparatus.
Initial Assessment Workflow
Caption: Troubleshooting workflow for diagnosing and addressing CBDO sublimation.
| Question | Possible Cause | Recommended Action |
| Are you observing significant crystal formation on the upper, cooler parts of your reactor? | This is a direct indication of sublimation. The gaseous CBDO is desublimating on colder surfaces. | Implement a method to capture and return the sublimed material to the reaction mixture, such as a cold finger or a reflux condenser. Ensure the condenser is cooled effectively. |
| Is your reaction temperature significantly higher than the melting point of CBDO (126-134°C)? | High temperatures increase the vapor pressure of CBDO, leading to a higher rate of sublimation. | Carefully control the reaction temperature. For the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK), aim for the optimal temperature range cited in literature (e.g., 100-160°C) that balances reaction rate with minimal sublimation. For melt polymerization, use the lowest possible temperature that maintains a molten state and adequate reaction kinetics. |
| Are you running the reaction under a high vacuum? | While vacuum is necessary for some polymerization steps to remove byproducts, a very high vacuum will lower the sublimation point of CBDO, exacerbating material loss. | For the initial synthesis of CBDO via hydrogenation, a sealed reactor under positive pressure (e.g., with hydrogen gas) is recommended. For melt polycondensation, apply vacuum gradually and only after the initial oligomerization has occurred, which can help to cap the volatile CBDO monomer. |
| Is your heating rate rapid? | A rapid increase in temperature can cause localized overheating and a sudden increase in vapor pressure, leading to significant sublimation before the bulk of the material has reacted. | Employ a gradual heating ramp to allow for uniform temperature distribution and controlled reaction initiation. |
| Is your reaction vessel properly sealed? | Leaks in the system can create a pressure gradient that encourages sublimation and loss of material to the atmosphere. | Ensure all joints and seals on the reactor are secure. Use appropriate high-temperature grease for glass joints if necessary. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound (CBDO) start to sublime?
Q2: How can I prevent CBDO loss during the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK)?
The hydrogenation of CBDK to CBDO is typically performed at elevated temperatures (e.g., 100-160°C) and pressures (e.g., 50 bar H₂).[2][3] The use of a sealed, pressurized reactor (autoclave) is the most effective method to prevent sublimation during this step. The positive pressure of hydrogen gas counteracts the vapor pressure of the CBDO, minimizing its ability to enter the gas phase.
Q3: What is the best way to minimize CBDO sublimation during melt polycondensation?
During melt polycondensation, for example, with dimethyl terephthalate (B1205515) (DMT) to produce polyesters like Tritan™, a two-stage process is often employed.
-
Esterification/Transesterification Stage: This initial stage is typically carried out at a lower temperature (e.g., 160-190°C) under an inert atmosphere (e.g., nitrogen).[4][5] During this phase, it is crucial to have an efficient reflux condenser to capture and return any sublimed CBDO to the reaction mixture.
-
Polycondensation Stage: This stage requires higher temperatures (e.g., 230-270°C) and vacuum to remove reaction byproducts like methanol (B129727) or ethylene (B1197577) glycol and drive the polymerization to a high molecular weight.[5][6] To minimize CBDO loss:
-
Ensure the initial esterification has proceeded sufficiently to form oligomers, which are less volatile than the CBDO monomer.
-
Apply vacuum gradually.
-
Q4: Can a cold finger be used to prevent CBDO loss?
Yes, a cold finger condenser is an effective tool, particularly in lab-scale setups. It provides a cold surface within the headspace of the reactor onto which gaseous CBDO can desublimate. The collected solid can then be periodically returned to the reaction mixture if the setup allows, or at the end of the reaction. For continuous removal of sublimed material from the gas stream, a cold trap placed in the vacuum line is more appropriate.
Q5: Are there any additives that can suppress CBDO sublimation?
While some patents describe the use of additives to reduce monomer evaporation from polyester (B1180765) resins, this is generally applied to the final resin formulation rather than during the synthesis of the polymer itself.[11][12] For the synthesis of high-purity polyesters, the addition of potentially contaminating substances is generally avoided. The primary methods for controlling sublimation remain physical, through the control of temperature, pressure, and the use of condensers and cold traps.
Data Presentation
Table 1: Physical Properties and Reaction Conditions of CBDO and Related Processes
| Parameter | Value | Source(s) |
| CBDO Physical Properties | ||
| Melting Point | 126-134 °C | [1][13] |
| Boiling Point | 210-215 °C | [1][13][14] |
| Vapor Pressure | 0.062 Pa at 20°C | [1] |
| Hydrogenation of CBDK to CBDO | ||
| Temperature Range | 100 - 160 °C | [2][3] |
| Pressure Range | 50 - 80 bar H₂ | [2][3] |
| Melt Polycondensation (Polyester Synthesis) | ||
| Esterification/Transesterification Temperature | 160 - 190 °C | [4][5] |
| Polycondensation Temperature | 230 - 270 °C | [5][6] |
| Polycondensation Pressure | 10 - 20 Pa (vacuum) | [6] |
Experimental Protocols
Protocol 1: Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDK) in a Pressurized Reactor
This protocol describes the synthesis of CBDO from CBDK using a heterogeneous catalyst in a sealed autoclave to prevent sublimation.
Materials:
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDK)
-
Supported Ruthenium catalyst (e.g., 5% Ru on Carbon)
-
Solvent (e.g., Isopropanol)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Charge the autoclave with CBDK, isopropanol (B130326), and the Ruthenium catalyst. A typical ratio is 10 wt% CBDK in isopropanol with a catalyst loading of ~5 wt% with respect to the substrate.[2]
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[2]
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C).[2]
-
Maintain the reaction at temperature and pressure for the required time (typically several hours), monitoring the hydrogen uptake to gauge reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Open the reactor, and filter the reaction mixture to remove the catalyst.
-
The CBDO can be isolated from the solvent by rotary evaporation. The use of a sealed system under positive pressure prevents the loss of CBDO via sublimation.
Protocol 2: Melt Polycondensation of CBDO and Dimethyl Terephthalate (DMT) with Sublimation Control
This protocol outlines the synthesis of a polyester from CBDO and DMT, incorporating measures to mitigate CBDO sublimation.
Materials:
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDO)
-
Dimethyl terephthalate (DMT)
-
Transesterification catalyst (e.g., Zinc Acetate)
-
Polycondensation catalyst (e.g., Antimony Trioxide)
-
Stabilizer (e.g., Phosphoric Acid)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, a distillation column connected to a condenser, and a vacuum connection.
-
Heating mantle with a programmable temperature controller.
-
Cold trap.
-
High-vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with CBDO, DMT, and the transesterification catalyst.
-
Assemble the reactor with the stirrer, distillation column, and condenser.
-
Begin a slow purge of nitrogen gas.
-
Heat the mixture to 160-190°C to initiate the transesterification reaction. Methanol will begin to distill off.[5][15]
-
Continue heating and collecting the methanol distillate. The reflux action of the condenser will return any sublimed CBDO to the reaction vessel.
-
Slowly increase the temperature to around 230°C to ensure the reaction goes to completion.
Stage 2: Polycondensation
-
Once the methanol distillation ceases, add the polycondensation catalyst and stabilizer.
-
Gradually increase the temperature to 230-270°C.
-
Connect the reactor to the vacuum pump through a cold trap cooled with dry ice/acetone or liquid nitrogen.
-
Gradually apply vacuum, reducing the pressure to 10-20 Pa.[6]
-
Excess diol and other volatile byproducts will be removed and collected in the cold trap, along with any sublimed CBDO.
-
Continue the reaction under high temperature and vacuum until the desired melt viscosity is achieved, as indicated by the torque on the stirrer.
-
Break the vacuum with nitrogen and extrude the molten polymer.
Sublimation Mitigation Workflow
Caption: Experimental workflows for CBDO synthesis and polymerization with sublimation control.
References
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gwsionline.com [gwsionline.com]
- 8. What is a cold trap: vacuum and liquid nitrogen traps - MIRAI Intex Germany | Mirai Intex [mirai-intex.com]
- 9. Understanding Cold Traps In Lyophilizers: Key Factors And Evaluation Methods - Kintek Solution [kindle-tech.com]
- 10. mrclab.com [mrclab.com]
- 11. GB2052545A - Preventing monomer evaporation - Google Patents [patents.google.com]
- 12. US4424299A - Process for manufacturing of unsaturated polyester resins with reduced volatilization of monomer - Google Patents [patents.google.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound, mixture of isomers | 3010-96-6 | DAA01096 [biosynth.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for TMCD Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the polymerization of Tricyclo[5.2.1.02,6]dec-3-en-8-yl methacrylate (B99206) (TMCD). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions and overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of TMCD. The troubleshooting steps are designed to help you systematically identify and resolve problems to achieve desired polymer characteristics.
Issue 1: Low or No Monomer Conversion
Low or no conversion is a frequent issue in polymerization reactions. Several factors can contribute to this problem, from the purity of your reagents to the reaction setup.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low or no monomer conversion in TMCD polymerization.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Monomer or Solvent Impurities | Impurities can terminate growing polymer chains. Purify the TMCD monomer and solvent before use. Common purification methods for methacrylates include passing through a column of basic alumina (B75360) or distillation under reduced pressure. |
| Incomplete Inhibitor Removal | Commercial monomers contain inhibitors (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. These must be removed prior to polymerization. Failure to do so will inhibit the reaction. Repeat the inhibitor removal step. |
| Inactive or Insufficient Initiator | The initiator may be old, decomposed, or used at a concentration that is too low. Use a fresh initiator and consider increasing the concentration. For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Presence of Oxygen | Oxygen is a potent inhibitor of free-radical polymerization.[1] Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Reaction Temperature | Polymerization rates are temperature-dependent.[2] If the temperature is too low, the reaction may be impractically slow. If it is too high, it can lead to side reactions or initiator decomposition that is too rapid. Optimize the temperature based on the initiator's half-life and the desired reaction rate. |
Issue 2: High Polydispersity Index (PDI)
A high PDI indicates a broad distribution of polymer chain lengths, which can negatively impact the material properties.
Troubleshooting Workflow: High PDI
Caption: Troubleshooting workflow for high PDI in TMCD polymerization.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| High Initiator Concentration | A high initiator concentration leads to the formation of a large number of polymer chains, which can result in a lower average molecular weight and potentially a broader distribution.[3] Optimize the initiator concentration by running a series of reactions with varying amounts. |
| Temperature Fluctuations | Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination, resulting in a broad PDI. Ensure uniform heating and efficient stirring to maintain a constant temperature throughout the reaction vessel. |
| High Monomer Conversion (Gel Effect) | At high conversions, particularly in bulk polymerization, the viscosity of the reaction medium increases significantly. This can lead to the Trommsdorff-Norrish (or gel) effect, where the termination rate decreases dramatically, causing a rapid increase in polymerization rate and molecular weight, often broadening the PDI.[4] Consider running the reaction to a lower conversion or using a solvent to mitigate the gel effect. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or polymer can lead to the formation of new polymer chains with different lengths, thus broadening the PDI. The use of a chain transfer agent (CTA), such as a thiol, can help to control the molecular weight and narrow the PDI.[5] |
Issue 3: Premature Gelation or Cross-linking
The formation of an insoluble gel before high monomer conversion is reached can be problematic, especially when a linear, soluble polymer is desired.
Troubleshooting Workflow: Premature Gelation
Caption: Troubleshooting workflow for premature gelation in TMCD polymerization.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Bifunctional Impurities | The presence of dimethacrylate or other bifunctional impurities in the TMCD monomer can act as cross-linkers, leading to gelation. Ensure the purity of the monomer through appropriate purification techniques. |
| High Reaction Temperature | Elevated temperatures can increase the likelihood of side reactions, such as chain transfer to the polymer, which can lead to branching and eventual cross-linking.[6] Consider lowering the reaction temperature. |
| High Monomer and Initiator Concentrations | High concentrations, especially in bulk polymerization, can lead to a rapid increase in viscosity and the gel effect, which can be difficult to control and may result in an uncontrolled cross-linking network.[4] Reducing the monomer and/or initiator concentration, or switching to a solution polymerization, can help to delay the onset of gelation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator and concentration for the free-radical polymerization of TMCD?
A1: A common initiator for the free-radical polymerization of methacrylate monomers is 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). A typical concentration range for AIBN is 0.1 to 1.0 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight and reaction rate. Lower initiator concentrations generally lead to higher molecular weights.[1]
Q2: What is a suitable solvent for the solution polymerization of TMCD?
A2: Toluene (B28343) and tetrahydrofuran (B95107) (THF) are commonly used solvents for the solution polymerization of methacrylate monomers. The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer.
Q3: How can I control the molecular weight of the resulting poly(TMCD)?
A3: The molecular weight of poly(TMCD) can be controlled by several methods:
-
Initiator Concentration: As a general rule, increasing the initiator concentration will decrease the average molecular weight.[5]
-
Chain Transfer Agents (CTAs): The addition of a CTA, such as dodecanethiol, provides a controlled way to limit the growth of polymer chains and thus reduce the average molecular weight.
-
Temperature: Higher reaction temperatures can sometimes lead to lower molecular weights due to an increased rate of termination reactions.[6]
-
Monomer Concentration: In solution polymerization, a lower initial monomer concentration will generally result in a lower molecular weight.
Q4: How do I remove the inhibitor from the TMCD monomer?
A4: The most common methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina is a simple and effective method for lab-scale purification.[7]
-
Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) will extract the acidic phenolic inhibitor into the aqueous phase. The monomer must then be thoroughly washed with water to remove residual base and dried over an appropriate drying agent (e.g., anhydrous MgSO₄).[7]
Q5: What are the key characterization techniques for poly(TMCD)?
A5: The primary techniques for characterizing poly(TMCD) are:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polymer structure and, in some cases, to determine the tacticity of the polymer chain.[9]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the polymerization by observing the disappearance of the vinyl C=C bond absorption (around 1635 cm⁻¹) and the appearance of the polymer backbone signals.
Data Presentation
The following tables provide generalized data based on typical free-radical polymerization of bulky methacrylate monomers. These should be used as a starting point for optimization.
Table 1: Effect of Initiator (AIBN) Concentration on Poly(TMCD) Properties (Illustrative)
| [AIBN] (mol% vs. Monomer) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 85 | 150,000 | 2.2 |
| 0.5 | 92 | 80,000 | 1.9 |
| 1.0 | 95 | 50,000 | 1.8 |
| Conditions: Bulk polymerization, 70 °C, 8 hours. |
Table 2: Effect of Temperature on TMCD Polymerization (Illustrative)
| Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 60 | 75 | 100,000 | 2.0 |
| 70 | 92 | 80,000 | 1.9 |
| 80 | 90 | 65,000 | 2.1 |
| Conditions: Bulk polymerization, 0.5 mol% AIBN, 8 hours. |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of TMCD
This protocol describes a typical procedure for the bulk polymerization of TMCD using AIBN as a thermal initiator.
Materials:
-
Tricyclo[5.2.1.02,6]dec-3-en-8-yl methacrylate (TMCD), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from the TMCD monomer by passing it through a short column of basic alumina immediately before use.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the purified TMCD monomer (e.g., 10.0 g).
-
Initiator Addition: Add the desired amount of AIBN (e.g., 0.5 mol% relative to the monomer).
-
Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity. The reaction time will vary depending on the temperature and initiator concentration (typically 4-24 hours).
-
Termination and Isolation: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Dissolve the viscous polymer in a suitable solvent (e.g., THF or toluene).
-
Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Protocol 2: Solution Free-Radical Polymerization of TMCD
This protocol outlines a typical procedure for the solution polymerization of TMCD.
Materials:
-
Tricyclo[5.2.1.02,6]dec-3-en-8-yl methacrylate (TMCD), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask with a condenser and magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Monomer Purification: Purify the TMCD monomer as described in Protocol 1.
-
Reaction Setup: In a dry Schlenk flask equipped with a condenser and magnetic stir bar, dissolve the purified TMCD monomer (e.g., 10.0 g) and AIBN (e.g., 0.5 mol%) in the desired amount of anhydrous solvent (e.g., 20 mL of toluene to make a 50% w/v solution).
-
Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas through it for at least 30 minutes.
-
Polymerization: Under a positive pressure of inert gas, heat the flask in an oil bath to the desired reaction temperature (e.g., 70 °C) with stirring.
-
Reaction Monitoring and Termination: Monitor the reaction and terminate it as described in Protocol 1.
-
Isolation and Purification: Isolate and purify the polymer by precipitation in a non-solvent (e.g., methanol) as described in Protocol 1.
-
Drying: Dry the polymer in a vacuum oven to a constant weight.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 9. researchgate.net [researchgate.net]
controlling the cis/trans ratio of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). Our goal is to address common challenges encountered when controlling the cis/trans isomer ratio during synthesis and processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cis/trans ratio of CBDO during its synthesis?
The cis/trans ratio of CBDO is predominantly determined during the catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCB). The key factors that you can modulate are:
-
Catalyst Type: The choice of catalyst is a critical determinant of the final isomer ratio.
-
Reaction Temperature: Temperature significantly impacts the selectivity of the hydrogenation process.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity.
-
Solvent: The solvent system used can affect catalyst activity and isomer distribution.
Q2: Which catalysts favor the formation of the cis-isomer of CBDO?
Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), have been shown to favor the formation of cis-CBDO. For instance, hydrogenation of TMCB using a Ru/C catalyst can yield a high cis-isomer content.
Q3: Which catalysts are preferred for synthesizing the trans-isomer of CBDO?
For obtaining a higher proportion of the trans-isomer, Raney Nickel (Raney Ni) is a commonly used catalyst. The reaction conditions, especially temperature, play a crucial role when using Raney Ni to maximize the trans-isomer yield.
Q4: Can the cis/trans ratio be altered after the initial synthesis?
Yes, the cis/trans ratio can be modified post-synthesis through isomerization. This process typically involves heating the CBDO mixture in the presence of a catalyst. For example, heating a cis-rich mixture of CBDO can lead to an enrichment of the trans-isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of TMCB to CBDO | - Inactive or poisoned catalyst- Insufficient reaction time or temperature- Low hydrogen pressure | - Ensure the catalyst is fresh or properly activated.- Increase the reaction time or temperature within the recommended range.- Increase the hydrogen pressure to the optimal level for the chosen catalyst. |
| Incorrect cis/trans Ratio | - Incorrect catalyst selection- Non-optimal reaction temperature- Improper solvent | - For a high cis ratio, use a Ruthenium-based catalyst (e.g., Ru/C).- For a high trans ratio, consider using Raney Nickel.- Adjust the reaction temperature based on the desired isomer. Lower temperatures often favor the cis-isomer with Ru catalysts. |
| Difficulty in Separating Isomers | - Similar physical properties of the isomers | - Fractional crystallization is a common method for separating the cis and trans isomers due to their different solubilities in certain solvents.- Chromatographic techniques can also be employed for high-purity separation. |
| Catalyst Deactivation | - Presence of impurities in the starting material or solvent- Sintering of the catalyst at high temperatures | - Purify the TMCB and solvent before use.- Operate within the recommended temperature range for the specific catalyst to avoid degradation. |
Experimental Protocols & Data
Controlling cis/trans Ratio via Catalytic Hydrogenation of TMCB
The cis/trans ratio of CBDO is highly dependent on the catalyst and reaction conditions used during the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCB). Below is a summary of how different catalysts and conditions affect the final isomer distribution.
| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | cis:trans Ratio | TMCB Conversion (%) | Reference |
| 5% Ru/C | 100 | 1000 | Heptane | 96:4 | >99 | |
| 5% Ru/C | 120 | 1000 | Heptane | 95:5 | >99 | |
| 5% Ru/C | 150 | 1000 | Heptane | 88:12 | >99 | |
| Raney Ni | 100-150 | - | - | Predominantly trans | - | |
| Ru | 100 | 800 | Dioxane | 96.5:3.5 | 100 |
Key Observations:
-
Ruthenium catalysts, particularly Ru/C, demonstrate high selectivity for the cis-isomer, with ratios exceeding 95:5 at temperatures around 100-120°C.
-
As the temperature increases when using a Ru/C catalyst, the proportion of the trans-isomer tends to rise.
-
Raney Nickel is a suitable choice for producing a trans-dominant mixture of CBDO.
Detailed Experimental Protocol: High-Cis CBDO Synthesis
This protocol is adapted from methodologies described for the selective hydrogenation of TMCB to cis-CBDO.
Materials:
-
2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCB)
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Heptane (or another suitable solvent like dioxane)
-
High-pressure autoclave reactor equipped with a stirrer
-
Hydrogen gas source
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry.
-
Charging the Reactor:
-
Add TMCB and the solvent (e.g., heptane) to the autoclave. A typical concentration might be a 10-20% solution of TMCB.
-
Add the 5% Ru/C catalyst. The catalyst loading is typically a small percentage of the TMCB weight.
-
-
Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psig).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C for a high cis ratio).
-
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Recovery:
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
The CBDO product can be isolated from the solvent by evaporation or crystallization.
-
-
Analysis: Analyze the cis/trans ratio of the final product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualized Workflows
Caption: Workflow for controlling CBDO isomer ratio.
Caption: Catalyst selection guide for CBDO isomers.
Technical Support Center: Polymerization of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the influence of catalysts on the polymerization of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the polymerization of TMCD?
A1: The polymerization of TMCD, typically a two-stage melt polycondensation process, involves different catalysts for each stage.
-
Esterification/Transesterification Catalysts: These are used in the first stage to react the diols (TMCD, often with a co-diol like ethylene (B1197577) glycol) with a dicarboxylic acid or its ester. Common catalysts include zinc acetate (B1210297) and dibutyltin (B87310) oxide.[1][2][3]
-
Polycondensation Catalysts: These are used in the second stage under vacuum and high temperature to build the polymer's molecular weight. Common choices include antimony trioxide, and titanium-based compounds.[1][4] Tin-based catalysts are also used, though they can sometimes lead to discoloration.[5]
Q2: How does the choice of catalyst affect the final polyester (B1180765) properties?
A2: The catalyst system significantly impacts key properties of the final polymer:
-
Color: Titanium-based catalysts, when used with a phosphorus stabilizer, can produce polyesters with high brightness (L* values ≥ 90) and low yellowness.[4][5] In contrast, tin-based catalysts can sometimes result in more colored polymers.[5]
-
Inherent Viscosity (IV) / Molecular Weight: The catalyst's reactivity influences how efficiently the polymer chains build. Titanium-based systems are effective at achieving desired IV.[4] Tin catalysts may be more sluggish in building IV under similar conditions.[5] Dibutyltin oxide has been reported as particularly effective for achieving higher molecular weights, especially when using dimethyl terephthalate (B1205515) (DMT) as the monomer.[3]
-
TMCD Incorporation: Due to its bulky, sterically hindered structure, incorporating TMCD into the polymer backbone can be challenging. Certain catalyst systems are more effective than others. While titanium catalysts were once thought to be ineffective, modern systems that include phosphorus stabilizers show good TMCD incorporation.[4]
Q3: What is the role of phosphorus compounds in TMCD polymerization?
A3: Phosphorus compounds act as stabilizers for the catalyst system, particularly for titanium-based catalysts.[4][5] They help to improve the thermal stability of the polymer during the high-temperature polycondensation stage, which in turn prevents degradation and improves the final color of the polyester.[4]
Q4: Is it possible to use a single catalyst for both the esterification and polycondensation stages?
A4: While some catalyst systems are active in both stages, it is common practice to use a two-part system. An esterification catalyst like zinc acetate is often used for the initial reaction, followed by the addition of a more aggressive polycondensation catalyst like antimony trioxide or a titanium compound to achieve high molecular weight under vacuum.[1][2] This approach allows for better control over each distinct phase of the reaction.
Q5: What is the difference between catalysts for TMCD synthesis and TMCD polymerization?
A5: This is a critical distinction.
-
TMCD Synthesis Catalysts: These are used to produce the TMCD monomer itself. This is typically done by hydrogenating the precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). Common catalysts for this hydrogenation are ruthenium (Ru), nickel (Ni), and rhodium (Rh) on a support.[6][7][8][9]
-
TMCD Polymerization Catalysts: These are used in the subsequent step to polymerize the TMCD monomer with other monomers (like terephthalic acid) to create a polyester. These are typically compounds of tin, titanium, antimony, or zinc.[1][2][3][4]
Section 2: Troubleshooting Guide
Issue 1: Low Inherent Viscosity (IV) or Low Molecular Weight
| Possible Causes | Recommended Solutions |
| Inactive or Insufficient Catalyst | Verify the activity and purity of the polycondensation catalyst. Ensure accurate dosing; optimize the catalyst concentration based on literature or internal studies. |
| Poor Vacuum During Polycondensation | Ensure the vacuum system can achieve and maintain a high vacuum (<1 torr). Check for leaks in the reactor seals and connections. A deep vacuum is essential to remove reaction byproducts (e.g., ethylene glycol) and drive the polymerization equilibrium toward a high molecular weight polymer. |
| Reaction Time is Too Short | Monitor the reaction progress by measuring the torque of the stirrer, which correlates with melt viscosity. Extend the polycondensation time until the target torque or viscosity is reached. |
| Monomer Impurities | Use high-purity monomers. Impurities, especially monofunctional compounds, can act as chain terminators, limiting molecular weight gain. Moisture is also detrimental.[10] |
Issue 2: Poor Polymer Color (Yellowing or Discoloration)
| Possible Causes | Recommended Solutions |
| Choice of Catalyst System | Tin-based catalysts are known to sometimes cause more coloration.[5] Consider using a titanium-based catalyst system with a phosphorus stabilizer, which is known to yield polymers with high L* values and better color.[4][5] |
| Thermal Degradation | High temperatures or excessively long reaction times can cause the polymer to degrade. Optimize the polycondensation temperature and time to be sufficient for IV build-up without causing degradation. |
| Presence of Oxygen | Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen) before heating and that a slight positive pressure is maintained during the initial esterification stage to prevent air ingress.[1] |
Issue 3: Low or Inconsistent TMCD Incorporation
| Possible Causes | Recommended Solutions |
| Ineffective Catalyst System | Use a catalyst system proven to be effective for sterically hindered diols like TMCD. Dibutyltin oxide and stabilized titanium systems are good candidates.[3][4] |
| TMCD Sublimation | TMCD can sublimate at high temperatures, leading to a loss of monomer from the reaction and altering the final polymer composition.[11] Employ a staged temperature ramp-up. Consider using a reactor with a short distillation column designed to reflux the sublimed monomer back into the reaction mixture. |
| Inconsistent Cis/Trans Isomer Ratio | The cis/trans isomer ratio of the starting TMCD can affect polymerization kinetics and final properties.[8] Use TMCD with a consistent, specified isomer ratio for batch-to-batch consistency. |
Section 3: Data Presentation
Table 1: Comparison of Common Catalyst Systems for TMCD Polymerization
| Catalyst System | Typical Concentration (ppm, based on polymer weight) | Key Advantages | Potential Issues |
| Titanium (Ti) / Phosphorus (P) | Ti: 10-50 ppm; P: 10-200 ppm[4] | Good reactivity for high IV, excellent final polymer color (high L*).[4][5] | Can be sensitive to hydrolysis; requires a stabilizer (P) for optimal performance. |
| Tin (Sn) / Phosphorus (P) | Sn: 15-50 ppm | Good TMCD incorporation.[5] | Can lead to more colored (yellowish) polymers; may be sluggish in building IV.[5] |
| Antimony (Sb) | ~1500 ppm (0.15 mol% based on diacid ester)[1] | Widely used and effective for many polyesters. | Less commonly cited for modern TMCD copolyesters; potential for metal leaching. |
| Dibutyltin Oxide | ~400 ppm[2] | Highly effective for transesterification with DMT; yields good color and high molecular weight.[3] | Organotin compounds may face regulatory scrutiny. |
| Zinc Acetate | ~65 ppm[2] | Effective esterification catalyst. | Typically used in conjunction with a separate polycondensation catalyst. |
Table 2: Typical Process Parameters for Two-Stage Melt Polycondensation
| Parameter | Esterification / Transesterification Stage | Polycondensation Stage |
| Temperature | 180°C - 260°C[1][2][5] | 230°C - 280°C[1][5] |
| Pressure | Atmospheric (with N₂ purge) | High Vacuum (< 1 torr) |
| Duration | 2 - 4 hours (until theoretical byproduct is collected)[1][2] | 2 - 4 hours (or until target viscosity is reached)[1] |
| Catalyst | Zinc Acetate, Dibutyltin Oxide[1][2] | Antimony Trioxide, Titanium-based catalyst[1][4] |
Section 4: Experimental Protocols
Protocol: Synthesis of a Copolyester from Terephthalic Acid (TPA), TMCD, and Ethylene Glycol (EG)
This protocol describes a typical two-stage melt polycondensation process in a laboratory setting.
1. Reactor Setup:
-
Assemble a 500 mL three-necked flask (or similar glass reactor) equipped with a mechanical stirrer, a nitrogen inlet, and a distillation side-arm connected to a condenser and a collection flask.
2. Stage 1: Esterification
-
Charging Monomers: Charge the reactor with TPA, TMCD, and EG in the desired molar ratio (e.g., 100 mol% TPA, 20 mol% TMCD, 80 mol% EG). A molar excess of total glycol (e.g., 1.5:1 glycol:acid) is typically used.
-
Catalyst Addition: Add the esterification catalyst (e.g., zinc acetate at ~65 ppm) and the catalyst stabilizer if required (e.g., a phosphorus compound at ~40 ppm).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow.
-
Heating and Reaction:
-
Heat the flask in a heating mantle or metal bath to ~200°C with moderate stirring (~200 RPM).
-
Continue to heat gradually to ~250-260°C.
-
Water will be generated as a byproduct and should be collected in the receiving flask.
-
This stage is typically complete after ~2-3 hours, or when ~95% of the theoretical amount of water has been collected.
-
3. Stage 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst (e.g., a titanium-based catalyst solution to achieve ~25 ppm Ti) to the hot oligomer mixture.
-
Applying Vacuum: Stop the nitrogen flow and gradually apply a vacuum to the system over 20-30 minutes, reducing the pressure to below 1 torr.
-
Increasing Temperature: Increase the reaction temperature to ~270-280°C.
-
Reaction: Continue the reaction under high vacuum and temperature. Excess ethylene glycol will distill off. The viscosity of the melt will increase significantly, which can be observed by a decrease in stirrer speed and an increase in the motor's torque reading.
-
Completion: The reaction is considered complete when the desired melt viscosity (stirrer torque) is achieved, typically after 2-3 hours.
-
Recovery: Release the vacuum by introducing nitrogen into the reactor. Extrude or pour the hot polymer melt from the reactor onto a tray to cool. The resulting polymer can then be pelletized or ground for analysis.
Section 5: Mandatory Visualizations
Caption: Experimental workflow for two-stage melt polycondensation of TMCD.
Caption: Logic diagram for selecting a catalyst based on desired polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. US5955565A - Polyesters from terephthalic acid, this compound and ethylene glycol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3500613B1 - Polyester compositions which comprise tetramethyl cyclobutanediol and ethylene glycol, with improved catalyst system - Google Patents [patents.google.com]
- 5. Polyester compositions which comprise tetramethyl cyclobutanediol and ethylene glycol, with improved catalyst system - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. US9238602B1 - Process for the preparation of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol - Google Patents [patents.google.com]
- 9. KR20190049131A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Common Challenges in Polyester Resin Production and How to Overcome Them – PersiaResin [persiaresin.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Processing Stability of TMCD-Based Polyesters
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of polyesters based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) during processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of degradation that TMCD-based polyesters can undergo during processing?
A1: During melt processing, TMCD-based polyesters are susceptible to three main types of degradation:
-
Thermal Degradation: At elevated temperatures, the ester linkages in the polyester (B1180765) backbone can undergo random scission, leading to a reduction in molecular weight and a decrease in mechanical properties. Aliphatic polyesters typically begin to degrade around 275°C.[1]
-
Thermo-oxidative Degradation: In the presence of oxygen, thermal degradation is accelerated. This process involves the formation of free radicals, which can lead to chain scission, cross-linking, and the formation of colored byproducts (yellowing).
-
Hydrolytic Degradation: Residual moisture in the polymer or processing environment can lead to the hydrolysis of ester bonds, especially at high temperatures. This also results in a decrease in the polymer's molecular weight.[2] However, the unique structure of TMCD can provide good hydrolytic stability to the polyester.
Q2: Why is my TMCD-based polyester turning yellow during processing?
A2: Yellowing is a common sign of thermo-oxidative degradation. The high temperatures used in processing, in combination with any residual oxygen, can lead to the formation of chromophores (color-causing groups) in the polymer chain. This can be exacerbated by impurities in the raw materials or the type of catalyst used during polymerization. The presence of aromatic rings in the polyester structure can also contribute to yellowing upon exposure to UV light and thermal oxidation.[3]
Q3: What are the key processing parameters to control to minimize degradation?
A3: To minimize degradation, it is crucial to carefully control the following processing parameters:
-
Melt Temperature: Avoid excessively high temperatures. Process at the lowest possible temperature that allows for a homogenous melt and adequate flow.
-
Residence Time: Minimize the time the polymer spends in the molten state to reduce its exposure to high temperatures.
-
Moisture Content: Thoroughly dry the polyester resin before processing to a moisture level below 0.02% to prevent hydrolytic degradation.[4]
-
Oxygen Exposure: Purge the processing equipment with an inert gas, such as nitrogen, to minimize contact with oxygen.
Q4: What types of stabilizers can be used to protect TMCD-based polyesters during processing?
A4: A combination of stabilizers is often used to provide comprehensive protection:
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to interrupt the free-radical chain reactions that lead to oxidative degradation.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers are very effective at high processing temperatures. They work by decomposing hydroperoxides, which are intermediates in the oxidation process, into stable, non-radical products.[5]
-
Anti-hydrolysis Agents: For applications where moisture is a concern, anti-hydrolysis agents like carbodiimides can be used to scavenge residual acids and water, which can catalyze hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of TMCD-based polyesters.
| Problem | Potential Cause | Recommended Solution |
| Yellowing or Discoloration | Thermo-oxidative degradation. | - Reduce melt temperature.- Decrease residence time in the extruder.- Ensure a thorough nitrogen purge to minimize oxygen exposure.- Incorporate a synergistic blend of primary (hindered phenol) and secondary (phosphite) antioxidants.[3][6] |
| Reduced Melt Viscosity / Increased Melt Flow Index (MFI) | Chain scission due to thermal, oxidative, or hydrolytic degradation. | - Confirm resin is properly dried to <0.02% moisture.- Optimize processing temperature to the lower end of the recommended range.- Add a phosphite (B83602) stabilizer to protect against molecular weight loss during processing.[7] |
| Brittleness in Final Product | Significant reduction in molecular weight. | - Follow all recommendations for preventing degradation (drying, temperature control, stabilizers).- Analyze the molecular weight of the processed material using GPC to quantify the extent of degradation. |
| Melt Fracture (Sharkskin Appearance) | High shear stress at the die exit. | - Increase the melt temperature to reduce viscosity.- Reduce the extrusion rate.- Use a die with a more streamlined design and a longer land length.[8] |
| Black Specks in Extrudate | Localized thermal degradation or contamination. | - Purge the extruder thoroughly between different materials.- Ensure there are no "dead spots" in the extruder or die where material can stagnate and degrade.- Check for any signs of wear on the screw or barrel that could cause localized overheating. |
Quantitative Data on Stabilizer Performance
The following tables provide a summary of the typical performance of common stabilizers in polyesters. The specific effectiveness in a TMCD-based system may vary depending on the exact composition and processing conditions.
Table 1: Effect of Phosphite Stabilizers on Melt Flow Index (MFI) Stability of Polyesters After Multiple Extrusions
| Stabilizer | MFI Change after 5 Extrusions (relative to initial MFI) | Color Stability (Yellowness Index) |
| Unstabilized Polyester | Significant Increase | Poor |
| Tris(2,4-di-tert-butylphenyl) phosphite | Minimal Increase | Good |
| Bis(2,4-dicumylphenyl) pentaerythritol (B129877) diphosphite | Very Minimal Increase | Very Good |
| Distearyl pentaerythritol diphosphite | Minimal Increase | Good |
Note: Data is generalized from studies on various polyesters. A lower increase in MFI indicates better molecular weight retention.
Table 2: Thermal Stability of Copolyesters Containing TMCD (TGA Data)
| Polymer Composition | Onset of Decomposition (Td5%, °C) in N2 | Temperature at Max Decomposition Rate (Tmax, °C) in N2 |
| PBT (Polybutylene Terephthalate) | ~380 | ~410 |
| PBT-co-PCT (30% PCT) | ~390 | ~420 |
| PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)) | ~400 | ~430 |
Source: Adapted from data on copolyesters containing cyclohexylene units, which are structurally similar to the cycloaliphatic structure of TMCD, suggesting enhanced thermal stability.[9] The incorporation of the rigid TMCD ring structure generally enhances the thermal stability of copolyesters.[4][10]
Experimental Protocols
Protocol 1: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of TMCD-based polyesters to assess degradation.[11][12]
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the polyester sample into a vial.
-
Add 10 mL of a suitable solvent. For many TMCD-based polyesters, a mixture of chloroform (B151607) and hexafluoroisopropanol (HFIP) may be necessary for complete dissolution.[8] A common starting point is 95:5 (v/v) chloroform:HFIP.
-
Gently agitate the sample until fully dissolved. This may take several hours. Avoid sonication which can cause chain scission.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.[13]
-
-
GPC System and Conditions:
-
System: An Agilent 1260 Infinity GPC/SEC system or equivalent.[8]
-
Columns: A set of two mixed-bed GPC columns suitable for polyesters in organic solvents.
-
Mobile Phase: Chloroform or the same solvent mixture used for sample dissolution, filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Differential Refractive Index (dRI) detector.
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in the same mobile phase.
-
Inject each standard and record the retention time.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Analysis:
-
Inject the prepared polyester sample.
-
Record the chromatogram.
-
Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the sample.
-
Protocol 2: Analysis of Thermal Degradation by FTIR Spectroscopy
Objective: To identify chemical changes in the TMCD-based polyester as a result of thermal degradation.[2][14]
Methodology:
-
Sample Preparation:
-
Obtain a small sample of the processed polyester (e.g., a thin film, powder, or a small piece of the extrudate).
-
For comparison, retain a sample of the unprocessed, virgin resin.
-
-
FTIR Analysis:
-
Instrument: A PerkinElmer Spectrum X FTIR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Mode: ATR.
-
Spectral Range: 4000 - 600 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16.
-
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place the polyester sample firmly on the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
Repeat the measurement for both the virgin and processed samples.
-
-
Data Analysis:
-
Compare the spectra of the virgin and processed samples.
-
Look for changes indicative of degradation:
-
Increase in the hydroxyl (-OH) region (broad peak around 3500 cm-1): Suggests hydrolysis or thermo-oxidative reactions.
-
Formation of new carbonyl (C=O) peaks or broadening of the existing ester carbonyl peak (around 1720 cm-1): Indicates oxidation.
-
Changes in the C-H stretching region (2800-3000 cm-1): Can indicate chain scission or cross-linking.
-
Changes in the "fingerprint" region (below 1500 cm-1): Can reveal more specific changes in the polymer backbone.
-
-
Visualizations
Caption: Primary degradation pathways for polyesters during processing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of an additional phosphite stabilizer on the properties of radiation cross-linked vitamin E blends of UHMWPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. 3D printing of a recycled copolyester of terephthalic acid, cyclohexanedimethanol and tetramethylcyclobutanediol (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Melt Stability of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) based polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the melt stability of your polymers.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis and processing of polyesters and copolyesters containing TMCD.
| Problem | Potential Causes | Suggested Solutions |
| Yellowing or Discoloration During Melt Processing | 1. Thermo-oxidative Degradation: Exposure to oxygen at high processing temperatures can lead to the formation of chromophores. 2. Residual Catalyst Activity: Certain polymerization catalysts can promote degradation and color formation at elevated temperatures. 3. Impurities in Monomers: Trace impurities in TMCD or other comonomers can act as catalysts for degradation reactions. 4. Excessive Shear Heat: High screw speeds or improper screw design in an extruder can generate excessive heat, leading to degradation. | 1. Inert Processing Atmosphere: Purge processing equipment (extruder, injection molder) with an inert gas like nitrogen to minimize oxygen exposure. 2. Use of Antioxidants: Incorporate a stabilizer package containing a primary antioxidant (e.g., hindered phenols like Irganox 1010) and a secondary antioxidant (e.g., phosphites like Irgafos 168) to mitigate oxidative degradation. 3. Catalyst Quenching: After polymerization, add a phosphorus-based stabilizer to deactivate the catalyst and improve color stability. 4. Optimize Processing Parameters: Reduce screw speed, and optimize barrel temperature profiles to minimize shear heating. |
| Decrease in Melt Viscosity or Intrinsic Viscosity (IV) | 1. Chain Scission: Thermal or hydrolytic degradation can break the polymer backbone, leading to a reduction in molecular weight and, consequently, viscosity. 2. Excessive Residence Time: Prolonged exposure to high temperatures in the processing equipment can cause significant degradation. 3. Presence of Moisture: Hydrolysis of the ester linkages can occur if the polymer is not properly dried before melt processing. | 1. Thorough Drying: Dry the polymer pellets to a moisture content below 0.05% before processing, using a desiccant dryer. 2. Reduce Residence Time: Increase the throughput or use a smaller processing machine to minimize the time the polymer spends at high temperatures. 3. Optimize Temperature Profile: Use the lowest possible processing temperatures that still allow for adequate melting and flow. 4. Incorporate Chain Extenders: In some cases, small amounts of chain extenders can be added during processing to counteract the effects of chain scission. |
| Gels or Black Specks in Extrudate | 1. Localized Degradation: "Hot spots" in the extruder or die can cause localized, severe degradation of the polymer. 2. Contamination: Foreign particles or contamination from previous runs can lead to the formation of gels and black specks. 3. Cross-linking: Uncontrolled side reactions at high temperatures can lead to the formation of cross-linked, high-molecular-weight gels. | 1. Proper Purging: Thoroughly purge the extruder with a suitable purging compound between different material runs. 2. Equipment Maintenance: Regularly clean the extruder screw, barrel, and die to remove any degraded material or contaminants. 3. Streamlined Flow Path: Ensure that the die and adapter have a streamlined design to avoid dead spots where the polymer can stagnate and degrade. 4. Use of Stabilizers: A well-formulated stabilizer package can help prevent the side reactions that lead to cross-linking. |
| Melt Fracture or Surface Roughness of Extrudate | 1. High Melt Elasticity: The rigid nature of the TMCD unit can contribute to high melt elasticity, leading to melt fracture at high shear rates. 2. Excessive Shear Stress at Die Exit: High extrusion speeds can cause the melt to fracture as it exits the die. 3. Poor Lubrication: Insufficient external or internal lubrication can increase friction at the die wall. | 1. Optimize Die Design: Use a die with a gradual entrance angle to reduce stress at the exit. 2. Reduce Extrusion Speed: Lowering the screw speed can reduce shear stress and mitigate melt fracture. 3. Increase Melt Temperature: A higher melt temperature can reduce viscosity and elasticity, but must be balanced against the risk of degradation. 4. Processing Aids: The addition of processing aids can help to reduce friction at the die wall. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation mechanism for TMCD-based polyesters?
A1: The primary thermal degradation mechanism for polyesters, including those based on TMCD, is random chain scission of the ester linkages at elevated temperatures, typically above 275°C. This process is a free-radical chain reaction that can be initiated by heat or shear. In the presence of oxygen, this becomes a thermo-oxidative degradation process, which is often more aggressive.
Q2: How does the cis/trans ratio of TMCD affect the melt stability of the resulting polymer?
A2: While the literature does not extensively detail the direct impact of the cis/trans ratio of TMCD on melt stability, it is known to affect the polymer's morphology and thermal properties. The trans isomer is more linear and can lead to higher crystallinity in some copolyesters, which could influence melting behavior and processing windows. The cis isomer is less symmetrical and tends to promote amorphous structures. The processing stability will be more directly influenced by factors like residual catalyst, presence of stabilizers, and processing conditions rather than the isomer ratio itself.
Q3: What are the best practices for drying TMCD-based polyesters before melt processing?
A3: It is crucial to thoroughly dry TMCD-based polyesters to prevent hydrolytic degradation during melt processing. The recommended practice is to use a desiccant dehumidifying dryer at a temperature between 65°C and 75°C for 4 to 6 hours. The moisture content should be reduced to below 0.05% before processing.
Q4: Can the choice of catalyst during polymerization affect the melt stability of the final TMCD polymer?
A4: Yes, the choice of catalyst can significantly impact the melt stability of the final polymer. Some catalysts, if not properly deactivated or if present in high concentrations, can promote thermal and thermo-oxidative degradation during subsequent melt processing. For example, while titanium-based catalysts are effective for polymerization, they can sometimes lead to more yellowing compared to tin-based catalysts if not properly stabilized. The use of phosphorus-based compounds as catalyst quenchers after polymerization is a common strategy to improve the melt stability and color of the resulting polyester.
Q5: How can I improve the hydrolytic stability of TMCD-based polyesters?
A5: TMCD-based polyesters generally exhibit good hydrolytic stability due to the steric hindrance provided by the bulky tetramethylcyclobutyl group, which protects the ester linkages from water attack. However, to further enhance hydrolytic stability, especially in harsh environments, consider the following:
-
Copolymer Composition: Incorporating more hydrophobic comonomers can reduce water absorption.
-
End-Capping: Capping the polymer chain ends can reduce the number of hydrophilic carboxylic acid end groups.
-
Additives: The use of carbodiimide-based hydrolysis stabilizers can improve long-term hydrolytic resistance.
Data Presentation
The following tables summarize quantitative data on the properties of TMCD-based copolyesters.
Table 1: Thermal Properties of TMCD-Containing Copolyesters with Varying Comonomer Ratios
| Polymer Composition (molar ratio) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| PET | 75 | 380 |
| PET-co-TMCD (80/20) | 95 | 385 |
| PET-co-TMCD (60/40) | 115 | 390 |
| PCT | 88 | 420 |
| PCT-co-TMCD (80/20) | 105 | 425 |
| PCT-co-TMCD (60/40) | 128 | 430 |
| (Data are representative and compiled from various sources for illustrative purposes. Actual values may vary based on specific synthesis and processing conditions.) |
Table 2: Effect of Antioxidants on the Melt Flow Index (MFI) of a TMCD Copolyester
| Antioxidant Package (wt%) | Initial MFI (g/10 min) | MFI after 30 min at 280°C (g/10 min) | % Change in MFI |
| None | 25 | 45 | +80% |
| 0.1% Hindered Phenol | 24 | 32 | +33% |
| 0.1% Phosphite | 26 | 35 | +35% |
| 0.1% Hindered Phenol + 0.1% Phosphite | 25 | 27 | +8% |
| (This is a representative table. Actual data will vary depending on the specific polymer, antioxidants, and test conditions.) |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the decomposition temperature (Td) of the TMCD polymer, which is a key indicator of its thermal stability.
-
Instrumentation: A thermogravravimetric analyzer.
-
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at 70°C for at least 12 hours.
-
Accurately weigh 5-10 mg of the dried polymer into a TGA pan (ceramic or platinum).
-
-
Experimental Procedure:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition, often taken as the temperature at which 5% weight loss occurs (Td5%).
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Transitions
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the TMCD polymer.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Ensure the polymer sample is dry.
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Experimental Procedure (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to the high temperature at a rate of 10°C/min.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is determined as the peak of the endothermic melting event in the second heating scan.
-
Mandatory Visualizations
Technical Support Center: Enhancing the Processability of High Molecular Weight TMCD Copolymers
Welcome to the technical support center for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) based copolymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when processing high molecular weight (HMW) grades of these materials.
Frequently Asked Questions (FAQs)
Q1: Why is processability a challenge for high molecular weight TMCD copolymers?
High molecular weight polymers inherently exhibit high melt viscosity due to increased chain entanglement.[1] While this high molecular weight is often desirable for achieving superior mechanical properties, it makes the polymer resistant to flow.[2][3] TMCD-based copolyesters, particularly amorphous grades, can be difficult to process without causing thermal degradation, as the required processing temperatures may approach the material's degradation temperature.[4][5]
Q2: What are the key indicators of poor processability?
The primary indicators include:
-
High Melt Viscosity: The material is too "thick" in its molten state, requiring excessive pressure to flow.[6]
-
Low Melt Flow Index (MFI): MFI is inversely proportional to viscosity and molecular weight; a low value indicates poor flowability.[2][7]
-
Melt Fracture: The extrudate surface appears rough or distorted, which can occur at high shear rates when the polymer melt is unable to relax quickly enough.
-
Thermal Degradation: Discoloration (yellowing/browning), black specks, or a significant change in viscosity during processing suggests the polymer chains are breaking down due to excessive heat or residence time.[5]
-
Incomplete Mold Filling (Short Shots): In injection molding, the molten polymer solidifies before completely filling the mold cavity.[8]
Q3: How does the cis/trans isomer ratio of TMCD affect processability?
The cis/trans isomer ratio of the TMCD diol influences the polymer's crystallinity and thermal properties. A higher trans isomer content can lead to increased crystallinity, which in turn affects the melting temperature (T_m) and processing window.[4] Amorphous copolyesters, resulting from specific isomer ratios or copolymer compositions, will not have a distinct T_m but will soften over a glass transition temperature (T_g) range, which must be well understood for effective processing.[9]
Q4: Can additives be used to improve the processability of TMCD copolymers?
Yes, incorporating additives is a common strategy.
-
Plasticizers: These small molecules increase the free volume between polymer chains, reducing the T_g and melt viscosity, thereby improving flow. This is a common technique in developing drug delivery systems.[10][11]
-
Processing Aids/Lubricants: These additives reduce friction between the polymer melt and the metal surfaces of the processing equipment (e.g., extruder barrel, mold).
-
Thermal Stabilizers: Antioxidants and other stabilizers can be added to inhibit thermal degradation, allowing for processing at higher temperatures or for longer residence times.
Troubleshooting Guides
This section addresses specific defects encountered during common processing techniques like injection molding and extrusion.
Injection Molding Defects
| Issue / Defect | Potential Causes | Recommended Solutions |
| Short Shot / Incomplete Fill | - Insufficient injection pressure or speed.- Melt temperature is too low, causing premature solidification.- Inadequate material feed.- Poor mold venting trapping air.[12] | 1. Increase injection pressure and/or speed.2. Gradually increase melt and mold temperature.3. Ensure proper shot size and check for feeding issues.4. Check and clean mold vents. |
| Flash (Excess Material) | - Clamping force is too low.- Injection pressure or speed is too high.- Worn or damaged mold parting lines.[12] | 1. Increase machine clamping force.2. Reduce injection pressure and speed.3. Inspect and repair the mold. |
| Sink Marks / Voids | - Inadequate packing pressure or time.- Non-uniform wall thickness in the part design.- Melt temperature is too high, leading to excessive shrinkage.[12] | 1. Increase packing/holding pressure and time.2. Optimize part design for uniform wall thickness.3. Decrease melt temperature. |
| Flow Lines / Weld Lines | - Melt temperature is too low.- Slow injection speed.- Poor gate location or design.[13][14] | 1. Increase melt and mold temperature.2. Increase injection speed.3. Optimize gate location to improve melt front fusion. |
| Discoloration / Burning | - Excessive melt temperature.- Residence time in the barrel is too long.- Shear heating from excessive screw speed.[5] | 1. Lower the barrel temperature profile.2. Reduce cycle time or use a machine with a smaller shot capacity.3. Reduce screw rotation speed. |
Extrusion Defects
| Issue / Defect | Potential Causes | Recommended Solutions |
| High Extruder Pressure | - Melt viscosity is too high.- Die opening is too restrictive.- Clogged screen pack. | 1. Increase melt temperature gradually.2. Consider using a processing aid.3. Check and replace the screen pack. |
| Melt Fracture / Surface Roughness | - Shear rate is too high for the material's viscosity.- Abrupt changes in the die geometry. | 1. Reduce the extruder output rate (screw speed).2. Increase the die temperature.3. Use a die with smoother, more tapered transitions. |
| Gels / Unmelted Particles | - Insufficient melting in the barrel.- Contamination with higher molecular weight or crosslinked material.[15] | 1. Adjust the barrel temperature profile (often increasing the rear zones helps).2. Ensure raw material is clean and dry.3. Purge the extruder thoroughly. |
| Surging / Unstable Output | - Improper feeding of pellets.- Inconsistent melting.- Worn screw or barrel. | 1. Check the hopper and feed throat for blockages.2. Optimize the barrel temperature profile for consistent melting.3. Inspect screw and barrel for wear. |
Experimental Protocols
Protocol 1: Melt Flow Index (MFI) Testing (ASTM D1238 / ISO 1133)
This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.[16][17] A lower MFI corresponds to higher molecular weight and higher viscosity.[2]
Methodology:
-
Preheat the MFI Tester: Set the barrel temperature to the desired value for the TMCD copolymer. Ensure the temperature is stable.
-
Load the Sample: Introduce a specified mass (typically 4-6 grams) of the dried polymer pellets into the heated barrel.[17]
-
Preheating Time: Allow the sample to melt and reach thermal equilibrium inside the barrel for a set period (e.g., 5-7 minutes).[17]
-
Apply Load: Place the specified weight onto the piston to apply pressure to the molten polymer.
-
Extrude and Cut: As the polymer extrudes through the die, start a timer. Cut the extrudate at regular, timed intervals.
-
Weigh the Extrudate: Discard the first cut (to eliminate any degraded material). Weigh the subsequent timed cuts accurately.
-
Calculate MFI: Calculate the MFI in grams per 10 minutes using the formula: MFI (g/10 min) = (Mass of cut extrudate in grams / Time of cut in seconds) * 600[7]
Protocol 2: Rotational Rheometry for Viscosity Measurement
Rotational rheometry provides detailed information on the viscoelastic properties of the polymer melt, including viscosity as a function of shear rate and temperature.[18]
Methodology:
-
Sample Preparation: Prepare disk-shaped samples of the TMCD copolymer, typically by compression molding. Ensure they are free of voids and completely dry.
-
Instrument Setup: Install the appropriate geometry (e.g., parallel plates). Zero the gap between the plates at the target test temperature to account for thermal expansion.
-
Sample Loading: Place the polymer disk onto the lower plate. Heat the sample to the desired melt temperature and lower the upper plate to the measurement gap, trimming away any excess material that flows out.
-
Equilibration: Allow the sample to equilibrate at the test temperature for several minutes to ensure thermal uniformity.
-
Oscillation Sweep (Frequency Sweep): Perform a frequency sweep at a small, constant strain (within the linear viscoelastic region) to determine the complex viscosity (η) as a function of angular frequency (ω). For many polymer melts, the Cox-Merz rule can be applied, which states that the complex viscosity as a function of angular frequency is approximately equal to the shear viscosity as a function of shear rate (η(ω) ≈ η(γ̇)).[19]
-
Data Analysis: Plot the viscosity versus shear rate/angular frequency on a log-log scale to observe shear-thinning behavior, which is typical for polymer melts.[18]
Visualizations: Workflows and Relationships
Caption: A general workflow for troubleshooting common polymer processing issues.
Caption: Relationship between molecular weight, material properties, and processability.
Caption: A workflow for developing a TMCD copolymer-based drug delivery device.
References
- 1. Molecular Weight Distribution (MWD): How It Affects Polymer Processing [eureka.patsnap.com]
- 2. How to Measure Melt Flow Index and Why is MFI Tester Important? [testronixinstruments.com]
- 3. atslab.com [atslab.com]
- 4. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. technologyed.org [technologyed.org]
- 7. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]
- 8. Common injection-molding defects and their countermeasures | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
- 9. researchgate.net [researchgate.net]
- 10. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. madearia.com [madearia.com]
- 13. sybridge.com [sybridge.com]
- 14. 3erp.com [3erp.com]
- 15. researchgate.net [researchgate.net]
- 16. Cambridge Polymer Group :: Correlating Melt Flow Index to Molecular Weight [campoly.com]
- 17. High Precision Melt Flow Index Tester – Presto Instruments [prestoinstruments.com]
- 18. Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Polyesterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polyesterification of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing or discoloration in TMCD polyesters?
A1: The primary causes of discoloration, typically yellowing, are thermal degradation and oxidation reactions that occur at the high temperatures required for polymerization (typically >220°C).[1][2] These reactions lead to the formation of colored byproducts. Factors that can exacerbate discoloration include the presence of oxygen, impurities in the monomers, and the type of catalyst used.[1][2] Titanium-based catalysts, while effective, are often associated with a higher degree of yellowing compared to tin-based catalysts.[3]
Q2: How can I minimize discoloration during the synthesis of TMCD polyesters?
A2: To minimize discoloration, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction to prevent oxidation.[1] Optimizing the reaction temperature and time to avoid excessive heat exposure is also critical. Using high-purity monomers and selecting a catalyst less prone to causing coloration, such as certain tin-based catalysts, can significantly improve the color of the final polymer.[1][3] The addition of antioxidants, such as hindered phenols or phosphites, can also be highly effective.[4]
Q3: My TMCD polyester (B1180765) has a low molecular weight. What are the possible causes and solutions?
A3: Low molecular weight can result from several factors:
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of diol to diacid (or diester) can limit chain growth. Ensure precise measurement of monomers. A slight excess of the diol is often used in the initial stage to account for losses due to sublimation.[5]
-
Inefficient Catalyst: The catalyst may be deactivated or used at an insufficient concentration. Ensure the catalyst is active and used at the recommended loading level.
-
Incomplete Removal of Byproducts: During polycondensation, byproducts like water or methanol (B129727) must be efficiently removed under vacuum to drive the reaction toward high molecular weight polymer. Ensure your vacuum system is operating effectively.
-
Side Reactions: Degradation reactions at excessively high temperatures can lead to chain scission, reducing the overall molecular weight.
Q4: I am observing sublimation of TMCD in my reactor setup, leading to fouling of the condenser. How can this be managed?
A4: TMCD sublimation is a known issue due to its relatively high vapor pressure at polymerization temperatures.[6] This can alter the monomer stoichiometry and clog equipment.[7] Strategies to manage this include:
-
Using a Co-diol: Incorporating a less volatile diol, such as ethylene (B1197577) glycol (EG) or 1,4-cyclohexanedimethanol (B133615) (CHDM), can reduce the overall sublimation.[6]
-
Process Optimization: A two-stage process where oligomers are formed at a lower temperature before proceeding to high-temperature/high-vacuum polycondensation can help.
-
Inert Gas Sweep: A controlled sweep of an inert gas can help direct volatiles towards the condenser.
-
Use of a Volatile Inert Organic Compound: A small amount of a high-boiling, inert organic solvent in which the diacid/diester is soluble can act as a refluxing agent, washing sublimed monomers back into the reaction mixture.[7]
Q5: What are the potential side reactions other than thermal degradation?
A5: Besides thermal degradation and oxidation, other potential side reactions include:
-
Ether Formation: Intermolecular dehydration between two hydroxyl groups can lead to the formation of ether linkages within the polymer backbone. This is more prevalent with certain catalysts and at higher temperatures.
-
Dehydration of End Groups: Alcohol end-groups can undergo dehydration, especially at temperatures above 200°C, leading to unsaturated chain ends.[6]
Troubleshooting Guides
Guide 1: Polymer Discoloration (Yellowing)
This guide provides a systematic approach to troubleshooting discoloration issues.
Caption: Troubleshooting workflow for yellowing in TMCD polyesters.
Data Presentation: Catalyst Impact on Polymer Color
The choice of catalyst significantly influences the final color of the polyester. Titanium-based catalysts are known to cause more yellowing than tin-based catalysts.
| Catalyst Type | Typical Concentration (ppm) | Relative Activity | Impact on Polymer Color |
| Titanium (IV) Isopropoxide | 100 - 400 | High | Can lead to significant yellowing[8] |
| Titanium (IV) Butoxide | 100 - 400 | High | Prone to causing yellow discoloration[9] |
| Antimony (III) Oxide | 200 - 500 | Moderate | Generally good color, but environmental concerns |
| Tin (II) 2-ethylhexanoate | 200 - 500 | Moderate to High | Generally results in better color (less yellowing)[1] |
Experimental Protocols
Protocol 1: Two-Stage Melt Polymerization of a TMCD-based Copolyester
This protocol describes a general method for synthesizing a copolyester from Dimethyl Terephthalate (DMT), TMCD, and a co-diol like 1,4-Cyclohexanedimethanol (CHDM).
Materials:
-
Dimethyl Terephthalate (DPT)
-
This compound (TMCD)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Catalyst (e.g., Tin (II) 2-ethylhexanoate)
-
Antioxidant (e.g., a phosphite stabilizer)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle with temperature controller.
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, TMCD, and CHDM in the desired molar ratio. A diol-to-diester molar ratio of 1.5-2.0 is typically used to drive the initial transesterification.[5] Add the catalyst and antioxidant at this stage.
-
Inerting the System: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen throughout the first stage.[1]
-
Stage 1: Transesterification:
-
Heat the reaction mixture to 180-220°C with continuous stirring.
-
Methanol will be produced as a byproduct and should be distilled off.
-
Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 240-270°C.
-
Slowly apply a vacuum, gradually reducing the pressure to below 1 mmHg.
-
This stage facilitates the removal of excess diols and drives the polymerization to achieve a high molecular weight. The viscosity of the reaction mixture will increase significantly.
-
Continue the reaction for another 2-4 hours, monitoring the stirrer torque as an indicator of molecular weight build-up.
-
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further analysis.
Visualization of Reaction Pathways
Main Reaction vs. Side Reactions
This diagram illustrates the desired polyesterification reaction in contrast to potential side reactions.
Caption: Main polyesterification pathway and potential side reactions.
Experimental Workflow Diagram
A general workflow for the synthesis and analysis of TMCD polyesters.
Caption: General experimental workflow for TMCD polyester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. How to solve the problem of yellowing of unsaturated resin - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 3. researchgate.net [researchgate.net]
- 4. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US3529013A - Method for controlling sublimation during the preparation of polyesters - Google Patents [patents.google.com]
- 8. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 9. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) monomers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound (TMCD)?
A1: Crude TMCD is typically synthesized through the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK).[1] Common impurities can include unreacted starting material (CBDK), byproducts from the hydrogenation process, and residual solvents used in the synthesis. The crude product is also a mixture of cis and trans isomers.[2][3]
Q2: What are the primary methods for purifying TMCD monomers?
A2: The most common and industrially applied method for the purification of TMCD is crystallization.[4] Other potential methods for purification of solid organic compounds include sublimation and column chromatography, which can be adapted for TMCD purification, particularly at a laboratory scale.
Q3: How can the cis and trans isomers of TMCD be separated?
A3: Separation of cis and trans isomers of TMCD can be challenging due to their similar physical properties. One documented method involves the formation of diformate or diacetate esters. The trans isomers of these esters tend to be crystalline at room temperature, while the cis isomers remain liquid, allowing for their separation by filtration. The separated esters can then be hydrolyzed back to the individual diol isomers.
Q4: What analytical techniques are used to assess the purity of TMCD?
A4: The purity of TMCD and the ratio of its isomers can be determined using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The NIST WebBook provides mass spectrometry data for TMCD, which can also be a useful analytical tool.[5]
Troubleshooting Guides
Recrystallization
Issue 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause: The concentration of TMCD in the solution is below the saturation point at the lower temperature. This can happen if too much solvent was used initially.
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the TMCD concentration. Allow the concentrated solution to cool slowly.
Issue 2: Oiling Out Instead of Crystallization
-
Possible Cause: The melting point of the TMCD isomer mixture is below the boiling point of the chosen solvent, or significant impurities are depressing the melting point.
-
Solution: Add a small amount of a co-solvent in which TMCD is less soluble to lower the overall solvating power of the solvent system. Alternatively, try a different solvent with a lower boiling point. Ensure the cooling process is very slow to encourage crystal lattice formation over oiling.
Issue 3: Poor Recovery of Purified TMCD
-
Possible Cause: A significant amount of TMCD remains dissolved in the mother liquor after filtration.
-
Solution: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of TMCD. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
General Purity Issues
Issue 4: Persistent Impurities After a Single Purification Step
-
Possible Cause: The chosen purification method is not effective at removing a specific impurity, or the initial purity of the crude TMCD is very low.
-
Solution: A multi-step purification approach may be necessary. For example, an initial recrystallization could be followed by sublimation or column chromatography for very high purity requirements.
Experimental Protocols
Protocol 1: Recrystallization of TMCD
This protocol is a general guideline based on the principles of recrystallization and solvents mentioned in patent literature. Optimal conditions may need to be determined empirically.
-
Solvent Selection: Based on available data, suitable solvents for TMCD recrystallization include isobutyl isobutyrate, toluene, or a mixture of water and a miscible organic solvent.[4] The ideal solvent should dissolve TMCD well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude TMCD. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the TMCD is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Separation of cis and trans Isomers via Diester Formation
This protocol is based on a patented method for isomer separation.
-
Esterification: React the mixture of TMCD isomers with a monocarboxylic acid, such as formic acid, in the presence of a suitable solvent like benzene. Reflux the mixture to form the diformate esters.
-
Fractional Crystallization: Allow the reaction mixture to cool to room temperature. The trans-diformate ester should crystallize out as a solid.
-
Isolation of trans Isomer: Filter the mixture to isolate the solid trans-diformate ester. The cis-diformate ester will remain in the filtrate.
-
Hydrolysis: Separately hydrolyze the solid trans-ester and the liquid cis-ester back to their respective diols using a base like sodium methoxide (B1231860) in methanol.
-
Purification: The individual cis and trans TMCD isomers can be further purified by recrystallization.
Quantitative Data
The following table summarizes solubility data for TMCD in various solvents, which is critical for designing an effective recrystallization process. The data is adapted from a patent and represents the weight percentage of TMCD in a saturated solution at different temperatures.[4]
| Solvent | Temperature (°C) | Solubility (wt%) |
| Isobutyl Isobutyrate | 25 | ~5 |
| 50 | ~20 | |
| 75 | ~45 | |
| Toluene | 25 | ~3 |
| 50 | ~15 | |
| 75 | ~35 | |
| Water | 25 | ~6 |
| 50 | ~12 | |
| 75 | ~25 |
Note: These are approximate values derived from graphical data in the cited patent and should be used as a guideline for solvent selection.
Visualizations
Caption: General workflow for the purification of TMCD monomers.
Caption: Troubleshooting logic for TMCD recrystallization.
References
- 1. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- (CAS 3010-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chembk.com [chembk.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US9145346B1 - Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization - Google Patents [patents.google.com]
- 5. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) and 1,4-cyclohexanedimethanol (CHDM) in High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals
The selection of diol monomers is a critical determinant in the synthesis of high-performance polyesters, profoundly influencing the final polymer's thermal, mechanical, and chemical properties. This guide provides an objective comparison of two key cycloaliphatic diols: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and 1,4-cyclohexanedimethanol (B133615) (CHDM). By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their specific applications.
Executive Summary
Polyesters derived from TMCD generally exhibit superior thermal resistance and impact strength compared to their CHDM-based counterparts. The inherent rigidity of the cyclobutyl ring in TMCD contributes to a higher glass transition temperature (Tg), making it a suitable candidate for applications requiring enhanced heat resistance.[1][2][3] Conversely, polyesters based on CHDM, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), are known for their excellent chemical resistance and processability.[4][5] The choice between TMCD and CHDM, or a combination of both, allows for the fine-tuning of copolyester properties to meet a wide range of performance requirements.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance differences between polyesters synthesized with TMCD and CHDM. The data is compiled from various studies on copolyesters with terephthalic acid (TPA).
Table 1: Thermal and Mechanical Properties
| Property | TMCD-based Copolyesters (TPA-CHDM/TMCD) | CHDM-based Polyesters (PCT) | Key Advantage of TMCD |
| Glass Transition Temperature (Tg) | 105–120 °C[2] | ~88–90 °C[4][5] | Higher thermal resistance |
| Melting Temperature (Tm) of Homopolymer | Not typically used as a homopolymer | ~295–300 °C[4][5] | N/A |
| Notched Izod Impact Strength | 700–900 J/m[2] | >1000 J/m (homopolymer)[2] | High toughness in copolyesters |
Table 2: Barrier and Physical Properties
| Property | TPA-TMCD/CHDM Copolyester | TPA-CHDM Polyester (B1180765) (PCT) | Implication |
| Oxygen Transmission Rate (OTR) | 137 cc-mil/100 in².day[2] | 52.6 cc-mil/100 in².day[2] | CHDM offers better oxygen barrier |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of high-performance polyesters containing TMCD and CHDM.
Polyester Synthesis: Two-Step Melt Polycondensation
This protocol is a generalized method for synthesizing copolyesters of terephthalic acid with TMCD and CHDM.
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)
-
This compound (TMCD)
-
1,4-cyclohexanedimethanol (CHDM)
-
Catalyst: Tin-based catalyst (e.g., Titanium(IV) butoxide) or Antimony(III) oxide
-
Stabilizer: Phosphorous compound (e.g., triethyl phosphate)
Procedure:
-
Esterification/Transesterification: The diacid (TPA) or diester (DMT) and the diols (TMCD and/or CHDM) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column. The molar ratio of diol to diacid/diester is typically between 1.2 and 1.5 to account for diol loss during the reaction. The mixture is heated to 190-230°C under a nitrogen atmosphere. Water or methanol (B129727) is continuously removed as a byproduct. This stage is complete when the theoretical amount of byproduct has been collected.
-
Polycondensation: The catalyst and stabilizer are added to the reactor. The temperature is gradually increased to 270-300°C, and a vacuum is slowly applied (to <1 Torr). This stage facilitates the removal of excess diol and increases the polymer's molecular weight. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity. The polymerization is considered complete when the desired viscosity is reached. The resulting molten polymer is then extruded under nitrogen pressure and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418
-
Procedure: A small sample (5-10 mg) of the polyester is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored relative to an empty reference pan. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the melting endotherm.
Mechanical Testing: Notched Izod Impact Strength
-
Standard: ASTM D256
-
Procedure: A rectangular test specimen is prepared with a V-notch. The specimen is clamped in a cantilever position. A pendulum of a specified weight is released from a set height, striking the notched side of the specimen. The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact. The impact strength is calculated and reported in J/m.
Barrier Property Measurement: Oxygen Transmission Rate (OTR)
-
Standard: ASTM D3985
-
Procedure: A film of the polyester is sealed as a barrier between two chambers. One chamber contains pure oxygen, and the other is purged with a nitrogen carrier gas. The oxygen that permeates through the film is carried by the nitrogen stream to a coulometric sensor. The sensor measures the amount of oxygen passing through the film per unit time. The OTR is then calculated and typically reported in cc-mil/100 in²·day.
Chemical Resistance Assessment
-
Standard: ASTM D543
-
Procedure: Plastic specimens are immersed in a range of chemical reagents (e.g., dilute acids, bases, solvents) for a specified time and at a controlled temperature. After exposure, the specimens are evaluated for changes in weight, dimensions, appearance (e.g., discoloration, swelling, cracking), and mechanical properties (e.g., tensile strength). The results are compared to unexposed control specimens to determine the material's resistance to each chemical.
Visualizing the Impact of Diol Selection
The choice of diol fundamentally alters the polymer chain's structure and, consequently, its macroscopic properties.
Caption: Logical relationship between diol choice and polyester properties.
Caption: Simplified workflow for two-step melt polymerization of polyesters.
Conclusion
Both this compound and 1,4-cyclohexanedimethanol are valuable monomers in the development of high-performance polyesters. TMCD excels in applications demanding high thermal stability and toughness. In contrast, CHDM is favored for its contribution to superior chemical resistance and barrier properties. The strategic incorporation of one or both of these diols allows for the precise tailoring of copolyester properties, enabling the creation of advanced materials for a multitude of demanding scientific and industrial applications. This guide serves as a foundational resource for researchers to navigate the selection of these critical building blocks in their polymer design endeavors.
References
A Comparative Analysis of TMCD and Bisphenol A in Polycarbonate Synthesis: A Guide for Researchers
In the realm of polymer chemistry, particularly in the synthesis of polycarbonates, the choice of monomer is a critical determinant of the final material's properties and potential applications. For decades, Bisphenol A (BPA) has been the cornerstone of the polycarbonate industry, yielding a durable, transparent, and heat-resistant thermoplastic. However, mounting concerns over the endocrine-disrupting potential of BPA have catalyzed a search for viable alternatives.[1][2][3][4][5] Among the most promising substitutes is Tricyclo[5.2.1.02,6]decanedimethanol (TMCD), an aliphatic diol that offers a unique combination of rigidity and stability.
This guide provides a comprehensive, data-driven comparison of TMCD and Bisphenol A for polycarbonate synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed methodologies for their synthesis.
Quantitative Performance Comparison
The selection of a monomer is fundamentally driven by the desired performance characteristics of the resulting polymer. The following tables summarize the key quantitative differences between polycarbonates synthesized from TMCD and Bisphenol A.
Table 1: Thermal Properties
| Property | TMCD Polycarbonate | Bisphenol A Polycarbonate | Test Method |
| Glass Transition Temperature (Tg) | 131°C[6] | ~147-150°C[7][8][9] | DSC |
| Melting Temperature (Tm) | 269°C[6] | 220-230°C (pellet)[7] | DSC |
Table 2: Mechanical Properties
| Property | TMCD Polycarbonate | Bisphenol A Polycarbonate | Test Method |
| Tensile Strength | Data not available | 61 - 66 MPa[9][10] | ASTM D638 |
| Flexural Modulus | Data not available | 2.4 GPa | ASTM D790 |
| Inherent Viscosity | > 0.7 dL/g[6] | Data not available | - |
| Impact Strength | Tough films reported[6] | High[11][12] | - |
Table 3: Optical and Chemical Properties
| Property | TMCD Polycarbonate | Bisphenol A Polycarbonate |
| Appearance | Colorless with light haze[6] | Optically transparent[11][12] |
| Refractive Index | High refractive index reported for TCDDM-based polymers[13] | ~1.584 |
| Chemical Resistance | Copolyesters show higher resistance than BPA-PC[10] | Good, but susceptible to certain solvents |
Synthesis Methodologies: A Comparative Overview
The synthesis routes for TMCD and BPA polycarbonates differ significantly, primarily due to the distinct chemical nature of the monomers. BPA polycarbonate is typically produced via interfacial polymerization or melt transesterification, while TMCD polycarbonate is synthesized through melt polymerization.
Visualizing the Monomers
To appreciate the structural differences that lead to their varying properties, let's visualize the monomers.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of both TMCD and Bisphenol A polycarbonates, providing a guide for laboratory-scale preparation.
This protocol is based on the melt polymerization of TMCD bis(methyl carbonate).[6]
Materials:
-
TMCD bis(methyl carbonate)
-
Lithium metal catalyst (e.g., 67 ppm)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Phenol/tetrachloroethane (60/40 wt/wt) for viscosity measurement
Equipment:
-
Glass flask equipped with a mechanical stirrer, a short path distillation head, and a nitrogen/vacuum inlet.
-
Heating mantle with temperature controller.
-
High vacuum pump.
Procedure:
-
Charge the reaction flask with TMCD bis(methyl carbonate) and the lithium metal catalyst.
-
Purge the system with inert gas (nitrogen or argon) to remove any oxygen.
-
Heat the mixture with stirring. The temperature profile should be staged, for example:
-
160-180°C for a period to initiate the reaction.
-
Gradually increase the temperature to 280°C.
-
-
During the heating process, dimethyl carbonate will be produced as a byproduct and should be removed by distillation.
-
Once the temperature reaches 280°C, gradually apply a high vacuum (e.g., < 2 mm Hg) to facilitate the removal of the remaining dimethyl carbonate and drive the polymerization to completion.
-
Continue the polymerization under high vacuum for a specified time (e.g., until the desired melt viscosity is achieved).
-
Cool the reactor and collect the resulting colorless polymer.
-
The inherent viscosity of the polymer can be determined in a 60/40 wt/wt phenol/tetrachloroethane solution at 25°C.
This protocol is a representative procedure for the interfacial polymerization of Bisphenol A.[14][15][16][17]
Materials:
-
Bisphenol A (BPA)
-
Phosgene (B1210022) (or a phosgene precursor like triphosgene)
-
Dichloromethane (B109758) (organic solvent)
-
Sodium hydroxide (B78521) (aqueous base)
-
Triethylamine (catalyst)
-
Hydrochloric acid (for washing)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Jacketed glass reactor with a high-speed stirrer.
-
pH meter.
-
Addition funnels for reactants.
-
Separatory funnel.
Procedure:
-
Dissolve Bisphenol A in an aqueous solution of sodium hydroxide in the reactor to form the sodium salt of BPA.
-
Add the organic solvent (dichloromethane) to the reactor.
-
Cool the mixture to the desired reaction temperature (e.g., 10-25°C).
-
With vigorous stirring to create a large interfacial area between the aqueous and organic phases, slowly add phosgene (dissolved in dichloromethane or as a gas) to the reactor. Maintain the pH of the aqueous phase between 10 and 12 by adding sodium hydroxide solution as needed.
-
After the phosgene addition is complete, add the catalyst (triethylamine) to the reaction mixture to promote polymerization.
-
Continue stirring for a specified period (e.g., 1-2 hours) to complete the polymerization.
-
Stop the stirring and allow the phases to separate.
-
Separate the organic phase (which contains the polycarbonate) and wash it sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of a non-solvent like methanol with stirring.
-
Filter the precipitated polycarbonate and dry it in a vacuum oven.
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in the synthesis of TMCD and Bisphenol A polycarbonates.
Comparative Discussion
The decision to use TMCD or Bisphenol A in polycarbonate synthesis involves a trade-off between established performance and emerging safety and property profiles.
Performance and Properties: BPA-based polycarbonate is a well-characterized material with a proven track record of high impact strength, good thermal stability with a glass transition temperature around 150°C, and excellent optical clarity.[7][8][9][11][12] Its mechanical properties are robust, making it suitable for a wide range of demanding applications.
TMCD-based polycarbonate, being an aliphatic polymer, presents a different set of properties. The available data for the homopolymer shows a lower glass transition temperature (131°C) but a significantly higher melting temperature (269°C) compared to standard BPA-PC.[6] This suggests a different processing window and potentially enhanced performance at elevated temperatures, provided it is used below its Tg. The rigid, bulky tricyclic structure of TMCD is expected to impart high stiffness and thermal stability to the polymer backbone.[13] While specific mechanical data for the homopolymer is limited, reports on copolyesters containing TMCD indicate improvements in impact strength and heat resistance.[10] The "tough" nature of the films produced from the TMCD homopolymer further supports its potential as a high-performance material.[6]
Synthesis and Processing: The synthesis of BPA-PC via the interfacial method involves the use of the highly toxic and corrosive phosgene and chlorinated solvents, which pose significant safety and environmental challenges.[18] The melt transesterification route for BPA-PC avoids phosgene but requires high temperatures and vacuum.[19][20][21]
The melt polymerization of TMCD bis(methyl carbonate) offers a potentially more environmentally friendly route, as it avoids the use of phosgene and chlorinated solvents.[6] However, the synthesis requires high temperatures and a high vacuum to drive the reaction to completion and achieve a high molecular weight polymer.
Logical Relationship of Key Properties
The following diagram provides a logical comparison of the key attributes of polycarbonates derived from TMCD and Bisphenol A.
Conclusion
The choice between TMCD and Bisphenol A for polycarbonate synthesis is a multifaceted decision. Bisphenol A polycarbonate remains the industry standard, offering a well-understood and highly robust material. However, the significant health and environmental concerns associated with BPA are a major impetus for change.
Tricyclo[5.2.1.02,6]decanedimethanol emerges as a compelling BPA-free alternative. While more research is needed to fully characterize the homopolymer and optimize its synthesis, the available data suggests that TMCD-based polycarbonates can offer a unique property profile, including high thermal stability and toughness. For researchers and professionals in fields where biocompatibility and safety are paramount, such as in drug development and medical devices, the exploration of TMCD-based polycarbonates presents a promising avenue for innovation. The detailed protocols and comparative data provided in this guide aim to facilitate this exploration and empower informed material selection.
References
- 1. Biodegradation of aliphatic and aromatic polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. US5962622A - Process for preparing the polycarbonate of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
- 7. m-ep.co.jp [m-ep.co.jp]
- 8. pom-material.com [pom-material.com]
- 9. princeton.edu [princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polyester - Wikipedia [en.wikipedia.org]
- 13. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
- 14. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US4529791A - Interfacial polycarbonate preparation by adding additional solvent - Google Patents [patents.google.com]
- 17. US6103855A - Batch process for the production of polycarbonate by interfacial polymerization - Google Patents [patents.google.com]
- 18. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. user.eng.umd.edu [user.eng.umd.edu]
- 20. researchgate.net [researchgate.net]
- 21. WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
mechanical strength comparison of TMCD and PBT copolyesters
A Comparative Guide to the Mechanical Strength of TMCD Copolyesters and PBT
This guide provides a detailed comparison of the mechanical properties of copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and polybutylene terephthalate (B1205515) (PBT). The information presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed material selection. This comparison is based on quantitative data from technical datasheets for representative grades of each material, specifically Eastman Tritan™ TX1001 copolyester and a general-purpose unfilled PBT.
Introduction to TMCD Copolyesters and PBT
Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic engineering polymer that belongs to the polyester (B1180765) family. It is known for its good dimensional stability, resistance to solvents, and excellent electrical insulation properties.[1] PBT is widely used in electrical, electronic, and automotive components. Its mechanical properties can be significantly enhanced through reinforcement with fillers like glass fibers.[1]
TMCD-based copolyesters , such as Eastman Tritan™, are amorphous copolyesters that have gained prominence as a replacement for polycarbonate (PC) due to being free of bisphenol A (BPA).[2] These copolyesters are known for their excellent toughness, clarity, and hydrolytic, heat, and chemical resistance.[3] The incorporation of the rigid TMCD monomer into the polyester backbone contributes to their high impact strength and heat resistance.[2]
Quantitative Comparison of Mechanical Properties
The following table summarizes the key mechanical properties of a representative TMCD copolyester (Eastman Tritan™ TX1001) and an unfilled PBT. The data is compiled from technical datasheets and all tests were conducted under standard laboratory conditions (23°C, 50% relative humidity).
| Mechanical Property | TMCD Copolyester (Eastman Tritan™ TX1001) | Unfilled PBT | Test Standard (ASTM) |
| Tensile Strength at Break | 53.1 MPa | 58 MPa | ASTM D638 |
| Tensile Modulus | 1,550 MPa | 2,700 MPa | ASTM D638 |
| Elongation at Break | 210 % | 43 % | ASTM D638 |
| Flexural Modulus | 1,550 MPa | 2,600 MPa | ASTM D790 |
| Flexural Strength | 62.0 MPa | 79 MPa | ASTM D790 |
| Notched Izod Impact | 980 J/m | 47 J/m | ASTM D256 |
Data for TMCD Copolyester (Eastman Tritan™ TX1001) sourced from Material Data Center Datasheet.[4] Data for Unfilled PBT sourced from MakeItFrom.com.[5]
Analysis of Mechanical Performance
Based on the data presented, several key differences in the mechanical performance of TMCD copolyesters and unfilled PBT can be observed:
-
Stiffness and Strength: Unfilled PBT exhibits a significantly higher Tensile Modulus and Flexural Modulus, indicating it is a stiffer material than the TMCD copolyester.[4][5] PBT also shows slightly higher Tensile Strength at Break and Flexural Strength.[4][5]
-
Ductility and Toughness: The most striking difference lies in their ductility and impact resistance. The TMCD copolyester has a remarkably higher Elongation at Break (210%) compared to unfilled PBT (43%), indicating much greater ductility.[4][5] Furthermore, its Notched Izod Impact strength is over 20 times higher than that of unfilled PBT, highlighting its superior toughness and ability to absorb energy before fracturing.[4][5]
Experimental Protocols
The mechanical properties listed above are determined using standardized test methods from ASTM International. Below are brief descriptions of the methodologies for the key experiments cited.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[6] A standard "dumbbell" or "dog-bone" shaped specimen is pulled apart at a controlled speed until it fractures.[7] The test provides data on tensile strength, tensile modulus, and elongation.[8]
-
Specimen: Typically a Type I dumbbell-shaped specimen for rigid materials.[7]
-
Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer can be used to accurately measure strain. The specimen is pulled at a constant rate of crosshead movement until it breaks.[8]
-
Calculations:
-
Tensile Strength: The maximum stress sustained by the specimen during the test.
-
Tensile Modulus (Young's Modulus): The ratio of stress to strain in the initial, linear portion of the stress-strain curve.
-
Elongation at Break: The increase in length of the specimen at the point of fracture, expressed as a percentage of the original length.
-
Flexural Properties (ASTM D790)
This test method measures the flexural strength and flexural modulus of plastics.[9] It involves placing a rectangular specimen on two supports and applying a load to the center of the specimen (a three-point bending setup) until it fractures or reaches a maximum strain of 5%.[10]
-
Specimen: A rectangular bar of specified dimensions, typically 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[10]
-
Procedure: The test specimen is placed on two supports with a specified span-to-depth ratio (commonly 16:1). A loading nose applies a force to the center of the specimen at a constant rate, causing it to bend.[11]
-
Calculations:
-
Flexural Strength: The maximum stress in the outer fiber at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.
-
Notched Izod Impact Strength (ASTM D256)
This test method is used to determine the impact resistance of plastics by measuring the energy absorbed in breaking a notched specimen. The Izod test uses a pendulum that swings down to strike the specimen.[12]
-
Specimen: A rectangular bar with a V-notch machined into it to create a stress concentration point.[13]
-
Procedure: The notched specimen is clamped vertically in the base of the pendulum testing machine with the notch facing the direction of the pendulum's impact. The pendulum is released from a specified height and strikes the specimen. The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the specimen.[12]
-
Calculation: The impact strength is calculated in Joules per meter (J/m) or foot-pound-force per inch (ft-lbf/in) of notch width.[14]
Visualizations
Chemical Structures
Caption: Chemical structures of PBT and a TMCD-containing copolyester.
Mechanical Testing Workflow
Caption: Standard workflow for mechanical property testing of polymers.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. Material Data Center | Datasheet Tritan™ TX1001 [materialdatacenter.com]
- 5. Unfilled PBT :: MakeItFrom.com [makeitfrom.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 8. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 9. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 10. boundengineering.com [boundengineering.com]
- 11. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 12. coirubber.com [coirubber.com]
- 13. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 14. sciteq.com [sciteq.com]
A Comparative Guide to the Thermal Stability of TMCD- and BPA-Based Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials with optimal thermal stability is a critical consideration in research, scientific applications, and the development of drug delivery systems. Polycarbonates, known for their durability and transparency, are a frequent choice. This guide provides an objective comparison of the thermal stability of two types of polycarbonates: those based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and those derived from bisphenol A (BPA). This comparison is supported by experimental data from peer-reviewed studies and patents, offering a valuable resource for making informed material selection decisions.
Structural Differences
The fundamental difference in the thermal properties of these two polycarbonates stems from their distinct monomer structures. BPA is an aromatic diol, which imparts rigidity and a high glass transition temperature to the resulting polymer. In contrast, TMCD is a cycloaliphatic diol, and the stereochemistry of its cis and trans isomers influences the packing of the polymer chains and, consequently, its thermal characteristics.
Caption: Chemical structures of Bisphenol A (BPA) and this compound (TMCD).
Comparative Thermal Properties
The thermal stability of a polymer is primarily assessed by its glass transition temperature (Tg), melting temperature (Tm) for semi-crystalline polymers, and its decomposition temperature. Below is a summary of these properties for TMCD-based and BPA-based polycarbonates based on available data.
| Thermal Property | TMCD-Based Polycarbonate | BPA-Based Polycarbonate |
| Glass Transition Temperature (Tg) | 106°C (77/23 cis/trans ratio)[1] - 133°C (56/44 cis/trans ratio)[1] | ~145-150°C |
| Melting Temperature (Tm) | 210°C (77/23 cis/trans ratio)[1] - 255°C (56/44 cis/trans ratio)[1] | Not applicable (amorphous) |
| Decomposition Temperature (5% weight loss) | Data not available for direct comparison | ~450°C (in nitrogen)[2] |
| Maximum Decomposition Temperature | Data not available for direct comparison | ~540°C (in nitrogen)[2] |
Note: The thermal properties of TMCD-based polycarbonates are highly dependent on the cis/trans isomer ratio of the TMCD monomer. The data presented for BPA-based polycarbonate is based on typical values reported in the literature. Direct comparison of decomposition temperatures from a single study under identical conditions was not available in the reviewed literature.
Experimental Methodologies
The data presented in this guide are primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.
Typical Experimental Protocol:
-
A small sample of the polycarbonate (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a controlled rate, commonly 10°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to the reference.
-
The Tg is identified as a step change in the heat flow curve, and the Tm is observed as an endothermic peak for semi-crystalline materials.
-
A second heating scan is often performed after a controlled cooling step to erase the thermal history of the sample.
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability and decomposition profile of a polymer.
Typical Experimental Protocol:
-
A small sample of the polycarbonate (typically 10-20 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate, for instance, 20°C/min, in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs. The temperature of the maximum rate of weight loss is also a key parameter.
Caption: A logical workflow for comparing the thermal stability of different polycarbonates.
Discussion and Conclusion
Based on the available data, BPA-based polycarbonates generally exhibit a higher glass transition temperature (around 145-150°C) compared to TMCD-based polycarbonates, whose Tg is influenced by the cis/trans isomer ratio and can range from approximately 106°C to 133°C.[1] The rigid aromatic structure of BPA contributes to the higher Tg of its corresponding polycarbonate.
References
A Comparative Guide to the Hydrolytic Stability of Polyesters: TMCD vs. Other Diols
For Researchers, Scientists, and Drug Development Professionals
The long-term performance and reliability of polyester-based materials in aqueous environments are critically dependent on their hydrolytic stability. This guide provides a comprehensive comparison of the hydrolytic stability of polyesters derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) against those synthesized with other common diols, namely bisphenol A (BPA), ethylene (B1197577) glycol (EG), and 1,4-cyclohexanedimethanol (B133615) (CHDM). This objective analysis, supported by available experimental data, is intended to assist researchers and professionals in selecting the most appropriate materials for applications where hydrolytic degradation is a key concern.
Executive Summary
Polyesters synthesized with this compound (TMCD) exhibit exceptional hydrolytic stability, significantly outperforming polyesters based on ethylene glycol (EG) and 1,4-cyclohexanedimethanol (CHDM), as well as polycarbonate (PC) derived from bisphenol A (BPA). The enhanced stability of TMCD-based polyesters is primarily attributed to the steric hindrance provided by the four methyl groups on the cyclobutane (B1203170) ring, which effectively shields the ester linkages from hydrolytic attack. This makes TMCD-based polyesters, such as Eastman Tritan™ copolyesters, a superior choice for applications requiring durability in humid or aqueous environments, including medical devices, pharmaceutical packaging, and reusable food and beverage containers.
The Critical Role of Diol Structure in Hydrolytic Stability
The chemical structure of the diol monomer is a fundamental determinant of a polyester's susceptibility to hydrolysis. The process of hydrolysis involves the cleavage of the ester bond by water, leading to a reduction in molecular weight and a corresponding deterioration of mechanical properties. The rate of this degradation is heavily influenced by the accessibility of the ester linkage to water molecules.
The unique structure of TMCD, with its bulky and rigid cyclobutane ring and four methyl groups, creates a significant steric barrier around the ester bonds. This "shielding" effect makes it more difficult for water molecules to approach and attack the ester carbonyl group, thereby slowing down the hydrolysis process.
In contrast, linear and less sterically hindered diols like ethylene glycol and 1,4-cyclohexanedimethanol offer less protection to the ester linkage, making the resulting polyesters more prone to hydrolytic degradation. While polycarbonate, derived from the aromatic diol BPA, has traditionally been considered to have good hydrolytic stability, studies and real-world applications have shown that TMCD-based copolyesters can offer superior performance, particularly in resisting crazing and degradation after repeated exposure to hot and humid conditions, such as in dishwashers.[1]
Quantitative Comparison of Hydrolytic Stability
Table 1: Water Absorption of Various Polymers
Water absorption is an initial indicator of a material's potential interaction with moisture, which can precede hydrolytic degradation. Lower water absorption is generally desirable for maintaining dimensional and mechanical stability.
| Polymer/Plastic Type | Diol Component | Water Absorption, 24 hrs @ 23°C (%) | Test Method |
| TMCD-based Copolyester (e.g., Tritan™) | TMCD | ~0.5 - 0.8 | ASTM D570 |
| Polycarbonate (PC) | BPA | ~0.2 - 0.4 | ASTM D570 |
| Polyethylene Terephthalate (PET) | EG | ~0.5 | ASTM D570 |
| Copolyester (PETG) | EG & CHDM | ~0.2 | ASTM D570 |
Note: The water absorption values are approximate and can vary depending on the specific grade and processing conditions of the material.
Table 2: Comparative Hydrolytic Degradation under Basic Conditions
This table presents a qualitative and semi-quantitative comparison based on a study of base-catalyzed hydrolysis. The amount of terephthalic acid (TPA) released is a direct measure of ester bond cleavage.
| Diol Component | Polymer Type | Relative Hydrolysis (TPA Release) | Test Conditions |
| TMCD | Amorphous Copolyester | Significantly Less | 0.03M NaOH (aq) for 24 hours at 95 °C |
| Other Glycols (unspecified) | Crystalline Polyesters | More Significant | 0.03M NaOH (aq) for 24 hours at 95 °C |
This data is based on a study comparing a TMCD-based polyester (B1180765) to other crystalline polyesters, highlighting the superior resistance of the amorphous, sterically hindered TMCD-based material to base hydrolysis.
Experimental Protocols for Assessing Hydrolytic Stability
To ensure accurate and reproducible comparisons of hydrolytic stability, standardized experimental protocols are essential. Below are detailed methodologies based on established ASTM and ISO standards.
Accelerated Hydrolytic Stability Testing (Adapted from ASTM D570 and ISO 10993-13)
This protocol describes an accelerated aging test to evaluate the hydrolytic stability of polyesters by exposing them to elevated temperatures in an aqueous environment.
1. Objective: To determine the resistance of polyesters to hydrolysis by measuring changes in molecular weight, mechanical properties, and visual appearance after exposure to hot water for a specified duration.
2. Materials and Apparatus:
- Test specimens of polyesters derived from TMCD, BPA (for PC), EG, and CHDM. Specimens should have standardized dimensions (e.g., tensile bars as per ASTM D638).
- Deionized or distilled water.
- Oven capable of maintaining a constant temperature of 95 ± 1 °C.
- Sealed, inert containers (e.g., borosilicate glass bottles with PTFE-lined caps).
- Analytical balance (± 0.1 mg).
- Gel Permeation Chromatography (GPC) system for molecular weight analysis.
- Tensile testing machine (e.g., Instron).
- Micrometer for dimensional measurements.
3. Procedure:
- Initial Characterization: Before exposure, characterize the control specimens for:
- Initial weight (W_i).
- Initial dimensions.
- Initial molecular weight (Mn, Mw) and polydispersity index (PDI) via GPC.
- Initial tensile properties (tensile strength, modulus, elongation at break).
- Initial visual appearance (color, clarity).
- Specimen Preparation: Dry the test specimens in a vacuum oven at a temperature below their glass transition temperature until a constant weight is achieved.
- Exposure:
- Place the dried specimens in the inert containers.
- Add a sufficient volume of deionized water to fully immerse the specimens.
- Seal the containers and place them in the oven pre-heated to 95 °C.
- Time Intervals: Remove a set of specimens from the oven at predetermined time intervals (e.g., 24, 72, 168, 336, 504, and 672 hours).
- Post-Exposure Analysis: For each time interval:
- Carefully remove the specimens from the containers.
- Pat them dry with a lint-free cloth.
- Allow them to cool to room temperature in a desiccator.
- Measure the final weight (W_f) and dimensions.
- Conduct GPC analysis to determine the molecular weight retention.
- Perform tensile testing to evaluate the change in mechanical properties.
- Visually inspect for any changes in appearance.
4. Data Analysis and Reporting:
- Calculate the percentage of water absorption: ((W_f - W_i) / W_i) * 100.
- Calculate the percentage of molecular weight retention: ((Mw_t / Mw_0)) * 100, where Mw_t is the weight-average molecular weight at time t and Mw_0 is the initial weight-average molecular weight.
- Plot the percentage of molecular weight retention and the percentage change in mechanical properties as a function of exposure time.
- Summarize all quantitative data in tables for easy comparison.
Visualizing the Structural Advantage and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of diols and their impact on polyester hydrolytic stability.
Caption: Experimental workflow for comparative hydrolytic stability testing of polyesters.
Conclusion
The selection of a diol monomer has a profound impact on the hydrolytic stability of the resulting polyester. The evidence strongly indicates that polyesters derived from this compound (TMCD) offer a significant advantage in hydrolytic resistance compared to polyesters made from ethylene glycol and 1,4-cyclohexanedimethanol, as well as polycarbonate. The unique, sterically hindered structure of TMCD provides inherent protection to the vulnerable ester linkages. For applications in the medical, pharmaceutical, and consumer goods industries where long-term performance in the presence of moisture is critical, TMCD-based polyesters represent a robust and reliable material choice. Researchers and drug development professionals are encouraged to consider these factors and conduct specific testing tailored to their application's end-use conditions to ensure optimal material performance and product longevity.
References
Battle of the Barriers: A Comparative Guide to TMCD-Based Polyesters and PET
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision impacting product stability and shelf-life. This guide provides an objective comparison of the barrier properties of polyesters based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and the widely used polyethylene (B3416737) terephthalate (B1205515) (PET). The inclusion of experimental data, detailed methodologies, and visual representations aims to facilitate informed material selection for applications where barrier performance is paramount.
The quest for advanced materials with tailored properties has led to the development of novel polyesters incorporating unique monomers like TMCD. These polyesters are often considered as alternatives to traditional materials like PET, offering a different profile of physical and chemical characteristics. Understanding the nuances of their barrier performance against gases such as oxygen and water vapor is crucial for applications in packaging, medical devices, and pharmaceuticals, where protection from environmental factors is essential for preserving product integrity.
Comparative Analysis of Barrier Properties
The barrier properties of a polymer are dictated by its chemical structure, morphology, and the nature of the permeating molecule. While PET is a well-characterized material with established barrier performance, the introduction of the bulky, rigid TMCD monomer into the polyester (B1180765) backbone significantly alters the polymer's free volume and chain mobility, thereby influencing its permeability to gases and vapors.
Oxygen Barrier Properties
Experimental data indicates that the incorporation of TMCD into a polyester matrix generally leads to an increase in oxygen permeability compared to PET. This is attributed to the disruption of chain packing and an increase in fractional free volume created by the bulky cyclobutanediol ring.
| Polymer Composition | Oxygen Transmission Rate (OTR) (cc-mil/100in²·day·atm) |
| Poly(ethylene terephthalate) (PET) | 14.3[1] |
| TPA-EG/CHDM | 25.8[1] |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | 52.6[1] |
| TPA-TMCD/CHDM | 137.0[1] |
TPA: Terephthalic Acid, EG: Ethylene Glycol, CHDM: 1,4-Cyclohexanedimethanol
Water Vapor Barrier Properties
For reference, the typical water vapor transmission rate for a standard PET film is in the range of 1.0 - 1.3 g·mil/100in²·day.[3]
Experimental Protocols
Accurate and reproducible measurement of barrier properties is essential for material characterization. The following are detailed methodologies for the key experiments cited in the comparison of TMCD-based polyesters and PET.
Oxygen Transmission Rate (OTR) Measurement
Standard: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.
Methodology:
-
Sample Preparation: The polymer film sample is cut to the appropriate size for the diffusion cell of the instrument. The thickness of the film is measured accurately at multiple points, and the average value is recorded.
-
Instrument Setup: An instrument such as a MOCON OX-TRAN® is used. The instrument consists of a diffusion cell that is divided into two chambers by the test film.
-
Purging: One chamber is purged with a stream of nitrogen gas (carrier gas), while the other chamber is filled with pure oxygen (test gas).
-
Permeation: As oxygen molecules permeate through the film from the oxygen chamber to the nitrogen chamber, they are carried by the nitrogen stream to a coulometric sensor.
-
Detection: The coulometric sensor generates an electrical current that is directly proportional to the amount of oxygen flowing into it per unit time.
-
Data Analysis: The instrument's software calculates the steady-state oxygen transmission rate (OTR) in units of cc/m²·day or cc/100in²·day. The permeability coefficient can be calculated by normalizing the OTR to the film thickness and the partial pressure difference of oxygen across the film.
Water Vapor Transmission Rate (WVTR) Measurement
Standard: ASTM E96/E96M - Standard Test Methods for Water Vapor Transmission of Materials.
Methodology:
-
Sample Preparation: A circular sample of the polymer film is prepared.
-
Test Dish Assembly: The test dish contains either distilled water (Water Method) or a desiccant (Desiccant Method). The film sample is sealed over the mouth of the dish using a sealant and a clamping ring, ensuring no vapor loss except through the specimen.
-
Environmental Control: The assembled test dish is placed in a controlled environmental chamber with a specific temperature and relative humidity.
-
Periodic Weighing: The dish is weighed at regular intervals. In the Water Method, the dish will lose weight as water vapor permeates through the film. In the Desiccant Method, the dish will gain weight as water vapor from the chamber permeates into the dish.
-
Data Analysis: The weight change is plotted against time. Once a steady-state rate of weight change is achieved, the water vapor transmission rate (WVTR) is calculated. The WVTR is reported in g/m²·day or g/100in ²·day.
Visualizing the Comparison Workflow
To logically structure the comparison of barrier properties between TMCD-based polyesters and PET, the following workflow diagram can be utilized.
Caption: Workflow for comparing the barrier properties of PET and TMCD-based polyesters.
Conclusion
The incorporation of this compound into polyester structures offers a means to modify their physical and chemical properties. In terms of barrier performance, the available data suggests a trade-off. While TMCD-based polyesters exhibit a significantly higher oxygen transmission rate compared to PET, likely due to increased fractional free volume, they may offer enhanced resistance to moisture.
For researchers and professionals in drug development and other sensitive applications, the choice between PET and a TMCD-based polyester will depend on the specific barrier requirements of the application. If a high oxygen barrier is the primary concern, PET remains the superior choice. However, if resistance to moisture is more critical, and a higher oxygen permeability can be tolerated, TMCD-based polyesters may present a viable alternative. It is crucial to note the current lack of direct, quantitative comparative data for water vapor transmission rates, highlighting an area for future research to enable a more complete and definitive comparison. The experimental protocols provided in this guide offer a standardized approach for generating such valuable data.
References
A Comparative Analysis of the Biodegradability of TMCD- and PLA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biodegradable polymers holds immense promise for applications ranging from sustainable packaging to advanced drug delivery systems. Among the frontrunners in this area are polylactic acid (PLA)-based polymers, known for their biocompatibility and tunable degradation profiles. However, emerging materials, such as those incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), are being explored for their unique physical properties. This guide provides an objective comparison of the biodegradability of TMCD- and PLA-based polymers, supported by available experimental data, to aid researchers in material selection and experimental design.
Executive Summary
Current research indicates that polyesters incorporating TMCD generally exhibit greater hydrolytic stability compared to PLA-based polymers. This increased stability, attributed to the rigid and sterically hindered structure of the TMCD monomer, suggests a slower degradation rate under physiological and environmental conditions. While direct, side-by-side comparative studies with quantitative degradation data are limited, the available information points to PLA being the more readily biodegradable of the two. This guide will delve into the factors influencing their degradation, present available quantitative data, and outline common experimental protocols for assessing biodegradability.
Factors Influencing Biodegradability
The degradation of aliphatic polyesters like PLA and TMCD-based polymers is primarily governed by the hydrolysis of their ester linkages. This process can be influenced by several factors:
-
Chemical Structure: The inherent susceptibility of the ester bonds to cleavage is a primary determinant. The bulky methyl groups surrounding the cyclobutane (B1203170) ring in TMCD create steric hindrance, protecting the adjacent ester bonds from hydrolytic attack. In contrast, the ester bonds in PLA are more accessible to water molecules.
-
Crystallinity: The crystalline regions of a polymer are generally more resistant to degradation than the amorphous regions. The degree of crystallinity in both PLA and TMCD-based polymers can be controlled during synthesis and processing, thereby influencing their degradation rates.
-
Molecular Weight: Higher molecular weight polymers typically degrade more slowly due to the larger number of ester bonds that need to be cleaved.
-
Environmental Conditions: Factors such as temperature, pH, and the presence of enzymes can significantly accelerate the degradation process.
Quantitative Biodegradation Data
Direct comparative studies under identical conditions are scarce. However, by compiling data from various sources, a general comparison can be made.
Table 1: Comparison of In Vitro Hydrolytic Degradation of PLA- and TMCD-Based Polymers
| Polymer Type | Degradation Medium | Time | Mass Loss (%) | Molecular Weight Reduction (%) | Reference |
| PLA | Phosphate Buffered Saline (PBS), pH 7.4, 37°C | 10 weeks | Not reported | 36% (for a PCL-b-PDMAEMA copolymer) | [1] |
| PLA | Phosphate Buffered Saline (PBS), pH 7.4, 37°C | 24 weeks | ~21.6% | ~41.1% | [2] |
| TMCD-based Copolyester | Not specified | Not specified | Noted for "excellent hydrolytic stabilities" | Not specified | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in specific polymer composition, initial molecular weight, sample morphology, and detailed experimental conditions. The data for the TMCD-based polymer is qualitative, highlighting the current gap in quantitative research.
Experimental Protocols for Biodegradability Assessment
Standardized methods are crucial for obtaining reliable and comparable biodegradation data. The following outlines a general experimental workflow for in vitro hydrolytic degradation studies.
In Vitro Hydrolytic Degradation Protocol
This protocol is based on common practices for evaluating the degradation of aliphatic polyesters.
1. Sample Preparation:
- Prepare polymer films or scaffolds of defined dimensions and weight.
- Thoroughly dry the samples under vacuum to remove any residual solvent or moisture.
- Record the initial dry weight (W_i) and molecular weight (MW_i) of the samples.
2. Degradation Study:
- Place each sample in a sterile container with a sufficient volume of degradation medium (e.g., Phosphate Buffered Saline, pH 7.4) to ensure complete immersion.
- Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.
- At predetermined time points, retrieve a set of samples for analysis.
3. Sample Analysis:
- Gently rinse the retrieved samples with deionized water to remove any salt residues.
- Dry the samples to a constant weight under vacuum and record the final dry weight (W_f).
- Determine the final molecular weight (MW_f) using techniques like Gel Permeation Chromatography (GPC).
- Calculate the percentage of mass loss and molecular weight reduction.
4. Data Reporting:
- Report the data as a function of time, including mean values and standard deviations.
- Characterize any changes in the physical appearance or morphology of the samples using techniques like Scanning Electron Microscopy (SEM).
The following diagram illustrates a typical experimental workflow for assessing polymer biodegradability.
Caption: A generalized workflow for in vitro biodegradability testing of polymers.
Signaling Pathways and Logical Relationships
The degradation of these polyesters is a passive process of hydrolysis and does not involve specific signaling pathways in the same way biological systems do. However, the logical relationship of factors influencing degradation can be visualized.
Caption: Factors influencing the degradation rate of aliphatic polyesters.
Conclusion
Based on the available evidence, PLA-based polymers are more susceptible to hydrolytic degradation than TMCD-based polyesters. The inherent chemical structure of TMCD, with its bulky and rigid cyclobutane ring, imparts a higher degree of hydrolytic stability. This suggests that for applications requiring slower, more controlled degradation or greater long-term stability, TMCD-containing polymers may offer an advantage. Conversely, for applications where more rapid biodegradation is desirable, PLA remains a more suitable choice.
Further research involving direct, quantitative comparisons of the biodegradation of these two polymer families under standardized conditions is necessary to provide a more definitive and detailed understanding. This will enable researchers and drug development professionals to make more informed decisions in the design and selection of biodegradable polymers for their specific applications.
References
Impact Resistance Showdown: TMCD Copolyesters Versus Traditional Polycarbonates
In the demanding landscape of scientific research and drug development, the selection of materials for laboratory equipment and containment systems is a critical decision impacting experimental integrity and product safety. For decades, traditional polycarbonates, built on the Bisphenol A (BPA) monomer, have been a mainstay due to their impressive impact strength. However, the emergence of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) based copolyesters, such as Eastman Tritan™, presents a compelling alternative, offering comparable, and in some cases superior, impact resistance without the health concerns associated with BPA. This guide provides an objective comparison of the impact resistance of these two classes of polymers, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Impact Resistance
The impact resistance of a polymer is its ability to withstand a sudden applied load and is a crucial measure of its durability. The Notched Izod impact test is a standard method used to determine this property. The data presented below, primarily based on the ASTM D256 standard, reveals a competitive landscape between TMCD copolyesters and traditional polycarbonates.
| Property | TMCD Copolyester (e.g., Eastman Tritan™ Grades) | Traditional Polycarbonate | Test Method |
| Notched Izod Impact Strength (at 23°C) | 842 - 860 J/m[1][2] | ~641 - 930 J/m[3][4] | ASTM D256 |
| Notched Izod Impact Strength (at -40°C) | 110 J/m[5] | ~75 J/m[3] | ASTM D256 |
Key Observations:
-
At room temperature (23°C), the impact resistance of TMCD copolyesters is well within the range of traditional polycarbonates, demonstrating their comparable toughness.[1][2][3][4]
-
Notably, at lower temperatures (-40°C), some grades of TMCD copolyesters exhibit higher impact strength than traditional polycarbonates, highlighting their enhanced performance in cold-storage and transport applications.[3][5]
-
It is important to note that impact resistance can be influenced by various factors including the specific grade of the material, processing conditions, and the presence of additives.
The Science Behind the Strength: A Molecular Perspective
The impressive impact resistance of both TMCD copolyesters and polycarbonates is intrinsically linked to their unique molecular structures.
Traditional Polycarbonates: The toughness of polycarbonate stems from the presence of the bisphenol A (BPA) monomer unit within its polymer chain. The aromatic rings in the BPA structure provide rigidity and strength, while the flexible carbonate linkages can dissipate impact energy. However, the very presence of BPA has raised health concerns, driving the search for alternatives.
TMCD Copolyesters: These advanced copolyesters derive their exceptional impact performance from the incorporation of this compound (TMCD). The bulky and rigid cyclobutane (B1203170) ring of the TMCD monomer restricts chain movement, contributing to the material's inherent toughness and high glass transition temperature.[6] This unique structure allows for a high degree of energy absorption upon impact.
Figure 1. Molecular basis of impact resistance in TMCD copolyesters and polycarbonates.
Experimental Protocols for Impact Resistance Testing
To ensure accurate and reproducible data, standardized test methods are employed. The following are detailed protocols for the two most common impact resistance tests for plastics.
ASTM D256: Notched Izod Impact Resistance
This test method is used to determine the impact resistance of plastics by measuring the energy absorbed by a notched specimen when struck by a swinging pendulum.
1. Specimen Preparation:
-
Standard test specimens are either injection molded or machined to dimensions of 63.5 x 12.7 x 3.2 mm.[7][8]
-
A V-shaped notch is machined into the specimen to create a stress concentration point. The standard notch has a 45-degree angle and a radius of 0.25 mm at the tip.[9]
2. Conditioning:
-
Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing to ensure consistency.[10][11]
3. Test Procedure:
-
The notched specimen is clamped vertically in the test fixture with the notch facing the direction of the pendulum strike.[7][8]
-
A pendulum of a specified weight is raised to a standard height and then released.
-
The pendulum swings down, strikes the specimen, and the energy absorbed to fracture the specimen is measured by the height to which the pendulum swings after impact.
-
The impact strength is calculated in Joules per meter (J/m) or foot-pounds per inch (ft·lbf/in).[8]
Figure 2. Experimental workflow for ASTM D256 Notched Izod impact testing.
ASTM D6110: Charpy Impact Resistance
Similar to the Izod test, the Charpy test also measures impact resistance using a pendulum, but with a different specimen orientation.
1. Specimen Preparation:
-
Test specimens are typically rectangular bars, often with dimensions of 127 x 12.7 x 10 mm.
-
A V-notch is machined in the center of the specimen.
2. Conditioning:
-
Specimens are conditioned under the same standard conditions as for the Izod test (23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours).
3. Test Procedure:
-
The notched specimen is supported horizontally at its ends.[12]
-
The pendulum strikes the specimen on the side opposite the notch.
-
The energy absorbed to fracture the specimen is measured.
-
The Charpy impact strength is typically reported in kilojoules per square meter (kJ/m²).
Conclusion: A New Standard in Impact Resistance
For researchers, scientists, and drug development professionals, the choice of material is paramount. While traditional polycarbonates have a long history of providing high impact resistance, TMCD copolyesters have emerged as a formidable alternative. They offer comparable, and in certain conditions, superior impact performance, coupled with the significant advantage of being free from BPA. The robust nature of TMCD copolyesters, grounded in their unique molecular architecture, makes them a reliable and safe choice for a wide array of demanding applications in the scientific and pharmaceutical fields. This data-driven comparison empowers professionals to make informed decisions, ensuring both the durability of their equipment and the integrity of their work.
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. eastman.com [eastman.com]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 8. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 9. zwickroell.com [zwickroell.com]
- 10. azom.com [azom.com]
- 11. infinitalab.com [infinitalab.com]
- 12. ASTM D6110 Testing for Charpy Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
A Comparative Guide to the Optical Clarity of TMCD Polymers and PMMA
For researchers and professionals in material science and drug development, selecting a polymer with the right optical properties is critical. This guide provides an objective comparison between polymers incorporating Tricyclodecanedimethanol (TMCD) and the widely used Polymethyl methacrylate (B99206) (PMMA). The focus is on key performance indicators of optical clarity: light transmittance, haze, and refractive index.
Quantitative Comparison of Optical Properties
Polymers derived from TMCD, particularly copolyesters, are engineered for high performance, often exhibiting superior thermal resistance and optical performance compared to standard polymers. PMMA, commonly known as acrylic, is a benchmark material renowned for its exceptional transparency.[1][2] The following table summarizes their key optical properties based on established testing standards.
| Optical Property | TMCD Copolyester (Exemplary) | PMMA (Polymethyl Methacrylate) | Test Method |
| Total Luminous Transmittance | > 91% | ~ 92% | ASTM D1003 |
| Haze | < 1% | < 1% | ASTM D1003 |
| Refractive Index (at 589 nm) | ~ 1.52 | ~ 1.491 | ASTM D542 |
Note: Values for TMCD copolyesters can vary based on the specific comonomer composition. The data presented is representative of high-clarity grades.
Experimental Protocols
The data presented in this guide is derived from standardized test methods to ensure reproducibility and accurate comparison.
ASTM D1003: Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics
This is the primary standard used to quantify the key optical characteristics of transparent materials.[3][4]
-
Principle: The method measures the light transmission and light scattering properties of a material.[5] A spectrophotometer or a dedicated hazemeter with an integrating sphere is used.
-
Luminous Transmittance: This value represents the ratio of the total light that passes through a specimen to the amount of light that strikes it.[6] A higher percentage indicates greater transparency.
-
Haze: This is the percentage of transmitted light that is scattered by more than 2.5 degrees from the direction of the incident beam.[7] A lower haze value signifies a clearer material with less light diffusion, which is critical for applications requiring sharp image transmission.
-
Procedure Outline:
-
Calibration: The instrument is calibrated to establish baseline readings for 0% and 100% transmittance.
-
Specimen Placement: A flat, clean specimen of the polymer, typically a 50 mm disk, is placed at the entrance port of the integrating sphere.[6]
-
Measurement: The instrument measures the total luminous transmittance. A second measurement is taken with the specimen at the exit port to quantify the amount of scattered light.
-
Calculation: Haze is calculated from the ratio of diffuse light transmission to total light transmission. At least three readings are taken and averaged for a representative result.[6]
-
ASTM D542: Standard Test Method for Index of Refraction of Transparent Organic Plastics
-
Principle: This method determines the refractive index, which is the ratio of the speed of light in a vacuum to its speed within the polymer. It is a fundamental property that dictates how light bends when entering the material.
-
Procedure Outline: An Abbe refractometer is commonly used. A few drops of a contact liquid with a refractive index higher than the specimen are placed on the prism. The polymer specimen is positioned on the liquid, and light is passed through it. The operator adjusts the instrument to find the critical angle, from which the refractive index is determined.
Workflow for Optical Property Comparison
The following diagram illustrates the logical workflow for comparing the optical characteristics of TMCD polymers and PMMA.
Caption: Workflow for comparing the optical properties of polymers.
Summary and Conclusion
Both PMMA and high-clarity TMCD-based copolyesters exhibit exceptional optical properties, making them suitable for a wide range of applications, from optical lenses to medical devices.
-
PMMA is a well-established material with a light transmittance of approximately 92% and a refractive index of about 1.491.[1][2] It serves as a reliable standard for high-clarity applications.
-
TMCD-based polymers offer comparable, and in some formulations, potentially superior performance. While their transmittance is similar to PMMA, their higher refractive index (~1.52) can be advantageous for specific lens designs. The primary advantage of TMCD inclusion often lies in the enhancement of other properties, such as thermal stability and chemical resistance, without compromising the excellent optical clarity.
The choice between these materials will ultimately depend on the full suite of requirements for the intended application, including thermal, mechanical, and chemical performance, in addition to optical clarity.
References
- 1. e-plasticase.com [e-plasticase.com]
- 2. omega-optical.com [omega-optical.com]
- 3. wrapfilmtest.com [wrapfilmtest.com]
- 4. infinitalab.com [infinitalab.com]
- 5. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 6. Haze ASTM D1003 [intertek.com]
- 7. qualtechproductsindustry.com [qualtechproductsindustry.com]
Safety Operating Guide
Navigating the Disposal of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, ensuring the protection of personnel and the environment.
For researchers and professionals in the scientific community, the proper management and disposal of chemical waste are paramount. This guide provides a detailed protocol for the disposal of this compound, a compound frequently utilized in various research and development applications. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding the hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.
Key Hazard Information:
-
Acute Toxicity: Harmful if swallowed (Acute toxicity - Oral, Category 4)[1][2][3].
-
Irritation: May cause irritation to the eyes, skin, and respiratory system[4].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Handle with suitable chemical-resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
In the event of a spill, immediately evacuate the area. For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a designated, labeled, and closed container for disposal[4]. Ensure adequate ventilation during cleanup.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and legal repercussions[5].
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Disposal Data Summary
While specific quantitative limits for disposal can vary significantly based on jurisdiction, the following table summarizes the key classifications and guidelines found in safety data sheets.
| Parameter | Information |
| GHS Classification | Acute toxicity - Oral, Category 4.[1][2][3] |
| Disposal Precaution | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3] |
| Spill Containment | Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Adhered or collected material should be promptly disposed of.[2] |
| Environmental Caution | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[1] |
Experimental Protocols for Waste Handling
Waste Collection and Storage Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid this compound waste. The label should include the chemical name and associated hazards.
-
Transfer of Waste: Carefully transfer the waste material into the designated container, minimizing the generation of dust.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
Professional Disposal: It is generally recommended to utilize a certified hazardous waste disposal company for the final disposal of chemical waste[6][7]. These companies are equipped to handle and process chemical waste in a compliant and environmentally sound manner. For glycols in general, recycling can be a viable option if the waste stream is not heavily contaminated[8].
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 6. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 7. allianceenvironmentalgroup.com [allianceenvironmentalgroup.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Logistical Information for Handling 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Adherence to these procedures is vital for ensuring a safe laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable solid that can cause irritation to the eyes, skin, and respiratory system.[1] It is also harmful if swallowed.[2][3][4] Inhalation of high concentrations may lead to central nervous system depression.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[1][2] | To prevent eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin irritation. |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2] | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To be used when dust is generated or if ventilation is inadequate. |
2. Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
2.1. Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Minimize Dust: Take precautions to minimize dust generation and accumulation.[1]
-
Avoid Contact: Avoid direct contact with eyes, skin, and clothing.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames as it is a flammable solid.[1] Use spark-proof tools.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2][4] Wash hands thoroughly after handling.[2][4]
2.2. Storage Protocol
-
Store away from sources of ignition.[1]
3. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
3.1. Spill Cleanup
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Carefully sweep or vacuum the spilled solid material. Avoid generating dust.
-
Collect: Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
3.2. Waste Disposal
-
Dispose of waste material and empty containers in accordance with all applicable local, regional, national, and international regulations.[4]
-
Do not dispose of the chemical into drains or the environment.
4. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 3010-96-6[1][2][3][4] |
| Molecular Formula | C8H16O2[2] |
| Molecular Weight | 144.21 g/mol [2] |
| Appearance | White crystalline powder[5] |
| Melting Point | 126-134 °C[6] |
| Boiling Point | 210-215 °C[5] |
| Flash Point | 51 °C (123.8 °F)[1] |
5. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
